molecular formula C5H12N2 B117243 1-Methylpiperazine CAS No. 109-01-3

1-Methylpiperazine

Katalognummer: B117243
CAS-Nummer: 109-01-3
Molekulargewicht: 100.16 g/mol
InChI-Schlüssel: PVOAHINGSUIXLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>1-Methylpiperazine is a N-methylpiperazine.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOAHINGSUIXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021898
Record name 1-Methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name 1-Methylpiperazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21268
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

3.0 [mmHg]
Record name 1-Methylpiperazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21268
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

109-01-3
Record name 1-Methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylpiperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylpiperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine, 1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92I95EL9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 1-methylpiperazine, a crucial intermediate in the pharmaceutical and chemical industries. This document details various synthetic routes, from established industrial processes to modern "green" methodologies, offering comparative data and detailed experimental protocols to inform laboratory and process development decisions.

Introduction

This compound is a heterocyclic amine that serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antipsychotics, antihistamines, and anti-cancer agents. Its structural motif is prevalent in a wide array of commercially successful drugs. The efficient and selective synthesis of this compound is therefore of significant interest to the drug development and fine chemicals sectors. This guide explores the core synthetic strategies, focusing on their chemical mechanisms, reaction conditions, yields, and by-product profiles.

Major Synthesis Pathways

Several distinct chemical routes have been established for the synthesis of this compound. The selection of a particular pathway is often dictated by factors such as raw material cost and availability, desired scale of production, and environmental considerations. The most prominent methods are detailed below.

Reductive Amination of Piperazine (B1678402) (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and widely used method for the N-methylation of primary and secondary amines. In the context of this compound synthesis, piperazine is reacted with formaldehyde (B43269) and formic acid. Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent.

The reaction proceeds through the formation of an iminium ion intermediate from piperazine and formaldehyde. This intermediate is then reduced by a hydride transfer from formic acid, yielding this compound and carbon dioxide.[1][2] A key advantage of this method is that it inherently avoids the formation of quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another iminium ion under these conditions.[2]

dot

Eschweiler_Clarke_Mechanism piperazine Piperazine plus1 + piperazine->plus1 formaldehyde Formaldehyde arrow1 formaldehyde->arrow1 formic_acid Formic acid arrow3 formic_acid->arrow3 carbinolamine Carbinolamine Intermediate arrow2 -H2O carbinolamine->arrow2 iminium_ion Iminium Ion plus2 + iminium_ion->plus2 nmp This compound plus3 + nmp->plus3 co2 CO2 plus4 + co2->plus4 water H2O plus1->formaldehyde plus2->formic_acid arrow1->carbinolamine arrow2->iminium_ion arrow3->nmp plus3->co2 plus4->water

Caption: Eschweiler-Clarke reaction mechanism for this compound synthesis.

Direct Alkylation of Piperazine

Direct alkylation of piperazine with a methylating agent is another common approach. This method involves the nucleophilic substitution of a methyl halide or sulfate (B86663) by one of the secondary amine groups of piperazine.

A significant challenge in this method is controlling the degree of methylation. The mono-methylated product, this compound, is itself a nucleophile and can react further with the methylating agent to form the dialkylated byproduct, 1,4-dimethylpiperazine (B91421). To favor mono-methylation, a large excess of piperazine is typically used.

Common methylating agents include:

  • Methyl Iodide: Highly reactive, often used in laboratory-scale syntheses.[3]

  • Dimethyl Sulfate: A cost-effective but highly toxic methylating agent used industrially.

  • Methyl Chloride: A gaseous reagent that can be used under pressure for industrial production.[4]

dot

Direct_Alkylation piperazine Piperazine plus1 + piperazine->plus1 methyl_iodide Methyl Iodide (CH3I) arrow1 methyl_iodide->arrow1 base Base nmp This compound plus_mi + CH3I nmp->plus_mi plus2 + nmp->plus2 salt Base-HI dmp 1,4-Dimethylpiperazine arrow2 plus_mi->arrow2 plus1->methyl_iodide arrow1->nmp plus2->salt arrow2->dmp

Caption: Direct alkylation of piperazine, showing the potential for byproduct formation.

Industrial Synthesis from Diethanolamine (B148213) and Methylamine (B109427)

A major industrial route to this compound involves the reaction of diethanolamine with methylamine at high temperature and pressure over a catalyst.[5] This process is a reductive amination and cyclization reaction.

The reaction is typically carried out at temperatures around 200°C and pressures up to 250 bar.[5] A variety of catalysts can be employed, often containing metals such as copper.[6] This method is well-suited for large-scale continuous production.

dot

Industrial_Synthesis diethanolamine Diethanolamine plus1 + diethanolamine->plus1 methylamine Methylamine arrow1 Catalyst, H2 High T, High P methylamine->arrow1 nmp This compound plus2 + nmp->plus2 water 2 H2O plus1->methylamine arrow1->nmp plus2->water

Caption: Industrial synthesis of this compound from diethanolamine and methylamine.

Green Synthesis via N-methylethylenediamine and Dimethyl Oxalate (B1200264)

A more recent and environmentally conscious approach involves a two-step synthesis starting from N-methylethylenediamine and dimethyl oxalate.[7] This "green" synthesis route boasts high yield and selectivity with minimal by-product formation.

The first step is an aminolysis reaction between N-methylethylenediamine and dimethyl oxalate to form the intermediate, This compound-2,3-dione (B1305260).[7] In the second step, this intermediate undergoes catalytic hydrogenation using a Raney nickel catalyst to yield this compound.[7]

dot

Green_Synthesis nmeda N-methylethylenediamine plus1 + nmeda->plus1 dmo Dimethyl oxalate arrow1 Aminolysis dmo->arrow1 intermediate This compound-2,3-dione arrow2 Hydrogenation (Raney Ni) intermediate->arrow2 nmp This compound plus1->dmo arrow1->intermediate arrow2->nmp

Caption: A two-step green synthesis pathway for this compound.

Transmethylation of 1,4-Dimethylpiperazine

In many synthesis routes starting from piperazine, 1,4-dimethylpiperazine is an unavoidable byproduct. A method has been developed to convert this byproduct into the desired this compound through a transmethylation reaction.[8] This process involves reacting 1,4-dimethylpiperazine with an organic amine or ammonia (B1221849) in the presence of a catalyst, such as Raney nickel or palladium on carbon.[8] This approach improves the overall atom economy of the primary synthesis.

Comparative Data of Synthesis Pathways

The following table summarizes key quantitative data for the different synthesis methods, allowing for a direct comparison of their efficiencies and operating conditions.

Synthesis MethodStarting MaterialsCatalystTemperature (°C)PressureYield (%)Selectivity (%)Conversion (%)Key Byproducts
Eschweiler-Clarke Piperazine, Formaldehyde, Formic AcidNone (Formic acid is reactant and catalyst)~50Atmospheric~50[5]Moderate-1,4-dimethylpiperazine
Direct Alkylation (CH3Cl) Piperazine, Methyl ChlorideNone80-20020-80 psig~90 (based on methyl chloride)[4]Moderate to HighSubstantially complete consumption of CH3Cl[4]1,4-dimethylpiperazine
Industrial Synthesis Diethanolamine, MethylamineCopper-containing catalyst180-230[6]50-300 bar[6]High (Industrial Process)HighComplete conversion of diethanolamine in one pass[6]Low-boiling cleavage products
Green Synthesis N-methylethylenediamine, Dimethyl OxalateRaney Nickel (for hydrogenation)150-200 (hydrogenation)[7]3.0-5.0 MPa (hydrogenation)[7]95.11[7]96.72[7]98.34 (of N-methylethylenediamine)[7]Minimal
Transmethylation 1,4-Dimethylpiperazine, Amine/AmmoniaRaney Ni or Pd/C50-250[8]0.2-20 MPa[8]HighHigh--

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis methods discussed. These protocols are based on literature reports and may require optimization for specific laboratory conditions.

Eschweiler-Clarke Synthesis of this compound

Materials:

Procedure:

  • In a reaction vessel, combine piperazine hexahydrate and hydrochloric acid. Heat the mixture to 45°C.

  • Slowly add a mixture of formic acid and formaldehyde dropwise to the reaction vessel.

  • After the addition is complete, maintain the reaction temperature at approximately 50°C for 2-3 hours.[5]

  • Following the initial reaction period, heat the mixture to reflux and continue until the evolution of carbon dioxide gas ceases.

  • Cool the reaction mixture to 80°C and add hydrochloric acid. Heat the mixture to dryness under steam.[5]

  • To the residue, add methanol and reflux for 30 minutes. Filter the hot mixture to remove piperazine dihydrochloride.

  • Recover the methanol from the filtrate by distillation.

  • Add sodium hydroxide solution to the residue until the pH reaches 14.[5]

  • Distill the aqueous mixture to obtain crude aqueous this compound.

  • Add benzene to the crude product and heat to reflux to remove water azeotropically.

  • Fractionally distill the resulting mixture, collecting the fraction boiling between 132-140°C to obtain anhydrous this compound. The reported yield is approximately 50%.[5]

dot

Eschweiler_Clarke_Workflow start Start reactants Combine Piperazine Hexahydrate and HCl at 45°C start->reactants addition Add Formaldehyde and Formic Acid Mixture Dropwise reactants->addition reaction1 React at 50°C for 2-3 hours addition->reaction1 reflux Reflux until CO2 evolution ceases reaction1->reflux acidification_evaporation Cool, add HCl, and heat to dryness reflux->acidification_evaporation methanol_reflux Add Methanol, reflux, and filter acidification_evaporation->methanol_reflux methanol_recovery Recover Methanol by distillation methanol_reflux->methanol_recovery basification Adjust pH to 14 with NaOH methanol_recovery->basification distillation1 Distill to obtain crude aqueous this compound basification->distillation1 azeotropic_distillation Azeotropic distillation with Benzene distillation1->azeotropic_distillation fractional_distillation Fractional distillation (132-140°C) azeotropic_distillation->fractional_distillation end End: Anhydrous This compound fractional_distillation->end

Caption: Experimental workflow for the Eschweiler-Clarke synthesis of this compound.

Green Synthesis of this compound

Step 1: Aminolysis to form this compound-2,3-dione

Materials:

  • N-methylethylenediamine

  • Dimethyl oxalate

Procedure:

  • React N-methylethylenediamine with dimethyl oxalate in a suitable solvent. The specific solvent and temperature conditions may vary and should be optimized. This aminolysis reaction forms the intermediate, this compound-2,3-dione.[7]

Step 2: Hydrogenation to this compound

Materials:

  • This compound-2,3-dione

  • Raney nickel catalyst

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the this compound-2,3-dione intermediate and Raney nickel catalyst into a high-pressure autoclave.

  • Seal the reactor and purge with an inert gas, followed by pressurizing with hydrogen gas to 3.0-5.0 MPa.[7]

  • Heat the reaction mixture to a temperature between 150-200°C with stirring.[7]

  • Maintain these conditions until the reaction is complete (monitor by hydrogen uptake or chromatographic analysis).

  • Cool the reactor, carefully vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

  • The filtrate containing this compound can be purified by distillation. This method reports an overall yield of 95.11%.[7]

dot

Green_Synthesis_Workflow cluster_step1 Step 1: Aminolysis cluster_step2 Step 2: Hydrogenation start1 Start react_aminolysis React N-methylethylenediamine with Dimethyl Oxalate start1->react_aminolysis intermediate Isolate this compound-2,3-dione react_aminolysis->intermediate charge_reactor Charge intermediate and Raney Ni into autoclave intermediate->charge_reactor hydrogenate Pressurize with H2 (3-5 MPa) and heat (150-200°C) charge_reactor->hydrogenate workup Cool, vent, and filter to remove catalyst hydrogenate->workup purify Purify by distillation workup->purify end End: this compound purify->end

Caption: Experimental workflow for the two-step green synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through a variety of chemical pathways, each with its own set of advantages and disadvantages. The traditional Eschweiler-Clarke reaction offers a straightforward laboratory-scale method, while the reaction of diethanolamine and methylamine is a robust industrial process. The direct alkylation of piperazine provides another route, though control of selectivity can be challenging.

For researchers and drug development professionals focused on sustainability and process efficiency, the "green" synthesis route starting from N-methylethylenediamine and dimethyl oxalate presents a highly attractive option due to its high yield, selectivity, and reduced environmental impact. Additionally, the ability to convert the common byproduct, 1,4-dimethylpiperazine, back to the desired product via transmethylation offers a valuable strategy for improving the overall efficiency of syntheses that produce this impurity.

The choice of synthesis method will ultimately depend on the specific requirements of the project, including scale, cost, purity specifications, and environmental, health, and safety (EHS) considerations. This guide provides the foundational technical information to aid in making an informed decision.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine (C₅H₁₂N₂) is a heterocyclic amine that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is incorporated into a variety of active pharmaceutical ingredients (APIs), including antipsychotics, antihistamines, and antibiotics. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the safety and efficacy of resulting drug products. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its role as a key intermediate in the synthesis of notable pharmaceuticals.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These values are critical for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₁₂N₂[1]
Molecular Weight 100.16 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Strong ammonia-like[3]
Melting Point -6 °C[1]
Boiling Point 138 °C (at 1013 hPa)[1][4]
Density 0.903 g/mL (at 25 °C)[1][4]
Refractive Index n20/D 1.466[1][4]
Vapor Pressure 12 hPa (at 20 °C)[1]
Vapor Density 3.5 (vs air)[4]
Table 2: Chemical and Solubility Properties of this compound
PropertyValueReference(s)
pKa (at 25°C) pKa₁: 4.94 (+2); pKa₂: 9.09 (+1)[5]
pH 11-12 (50 g/L in H₂O at 20 °C)[6]
Flash Point 34 °C (closed cup)[6]
Autoignition Temperature 320 °C[6]
Explosive Limits 1.2 - 9.9 % (v/v)[6]
Water Solubility >200 g/L (Highly Soluble)[3]
Solubility in Organic Solvents Miscible with methanol, ethanol, diethyl ether, and chloroform.[3][5]

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of numerous blockbuster drugs. Its piperazine (B1678402) ring is a common feature in centrally active agents, where it often imparts desirable properties such as blood-brain barrier permeability and receptor binding affinity. The diagram below illustrates its role as a precursor to several important APIs.[2][3]

G Synthetic Utility of this compound cluster_precursor Precursor cluster_apis Active Pharmaceutical Ingredients (APIs) 1-MP This compound Ofloxacin Ofloxacin (Antibiotic) 1-MP->Ofloxacin Nucleophilic Substitution Trifluoperazine Trifluoperazine (Antipsychotic) 1-MP->Trifluoperazine Condensation Reaction Clozapine Clozapine (Antipsychotic) 1-MP->Clozapine Nucleophilic Substitution

Synthetic utility of this compound in drug manufacturing.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for research and development. The following sections detail standard laboratory protocols for key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound, a diprotic base, are determined by potentiometric titration. This method involves monitoring pH changes of a solution of the amine upon the incremental addition of a standardized acid.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (Class A)

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

Procedure:

  • Preparation: Prepare a ~1 mM solution of this compound in a reaction vessel. To ensure both protonation states can be observed, acidify the solution to a pH of ~1.8-2.0 with 0.1 M HCl. Add KCl solution to maintain a constant ionic strength.[7]

  • Titration: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Begin stirring.

  • Data Collection: Titrate the solution by adding small, precise increments (e.g., 0.1 mL) of the standardized 0.1 M NaOH solution from the burette.[8]

  • Equilibration: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Endpoint: Continue the titration until the pH reaches approximately 12-12.5, well past the second equivalence point.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. More precisely, the inflection points on the titration curve represent the equivalence points, and the pKa values can be determined from the first and second derivative plots of the curve.[8][9]

Determination of Boiling Point by Micro-Scale (Thiele Tube) Method

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[10][11]

Materials:

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube, making sure the side arm is heated gently and evenly with a small flame.[11]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then the sample's vapor escape. Continue heating until a rapid, continuous stream of bubbles is observed.

  • Measurement: Remove the heat source. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.[11][12]

Determination of Density by Digital Density Meter

Based on the oscillating U-tube principle, this is a rapid and highly accurate method for determining the density of liquids.[13][14]

Materials:

  • Digital Density Meter (e.g., compliant with ASTM D4052)

  • Syringe for sample injection

  • This compound sample

  • High-purity water and air for calibration

Procedure:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water as standards at a specified temperature (e.g., 25 °C).

  • Sample Introduction: Introduce a small volume (typically <1 mL) of the this compound sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present in the measurement cell.[14]

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • Calculation: The instrument's software uses this frequency change, in conjunction with calibration data, to calculate and display the density of the sample.[13]

  • Cleaning: Thoroughly clean the measurement cell with appropriate solvents and dry it before the next measurement.

Workflow for Solubility Determination

The following workflow outlines a general procedure for determining the qualitative and quantitative solubility of a compound like this compound in various solvents.

G General Experimental Workflow for Solubility Determination A 1. Sample Preparation Weigh a precise amount of this compound. C 3. Supersaturation Add excess this compound to the solvent to create a slurry. A->C B 2. Solvent Addition Add a known volume of the chosen solvent (e.g., water, ethanol) to a vial. B->C D 4. Equilibration Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation. C->D E 5. Phase Separation Allow undissolved solid to settle. Alternatively, centrifuge the sample. D->E F 6. Sample Analysis Carefully extract an aliquot of the clear supernatant. Filter if necessary. E->F G 7. Quantification Analyze the concentration of the solute in the aliquot using a calibrated analytical method (e.g., GC-FID, HPLC). F->G H 8. Calculate Solubility Express the result in appropriate units (e.g., g/L, mol/L). G->H

Workflow for determining the solubility of this compound.

Safety and Handling

This compound is a flammable, corrosive, and toxic liquid.[14] It can cause severe skin burns and eye damage.[14] Inhalation may be harmful or toxic.[14] It is essential to handle this chemical in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[1]

Conclusion

The physicochemical properties of this compound dictate its behavior in chemical synthesis and formulation. This guide provides essential data and standardized protocols to support its effective and safe use in research and drug development. A comprehensive understanding of these parameters is fundamental to leveraging this versatile building block for the creation of novel and effective pharmaceutical agents.

References

Spectral Data Analysis of 1-Methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-methylpiperazine (CAS No: 109-01-3), a crucial building block in organic synthesis and pharmaceutical development. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₁₂N₂) is a cyclic diamine with a molecular weight of 100.16 g/mol . Its structure consists of a piperazine (B1678402) ring with a methyl group attached to one of the nitrogen atoms. This seemingly simple structure gives rise to a distinct and interpretable set of spectral data, which is fundamental for its unambiguous identification.

The relationship between the molecular structure and the analytical techniques discussed herein is visualized below.

Figure 1. Spectroscopic Analysis of this compound cluster_structure Molecular Structure cluster_techniques Spectroscopic Techniques This compound This compound (C₅H₁₂N₂) NMR NMR Spectroscopy This compound->NMR Proton & Carbon Environment IR IR Spectroscopy This compound->IR Functional Groups & Vibrational Modes MS Mass Spectrometry This compound->MS Molecular Mass & Fragmentation

Figure 1. Spectroscopic Analysis of this compound

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

¹H NMR Spectral Data
  • Solvent: CDCl₃

  • Frequency: 90 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.88Multiplet4HH-3, H-5 (Axial & Equatorial)
~2.37Multiplet4HH-2, H-6 (Axial & Equatorial)
~2.26Singlet3HN-CH₃
~1.72Singlet (broad)1HN-H
¹³C NMR Spectral Data
  • Solvent: CDCl₃

  • Frequency: 22.5 MHz

Chemical Shift (δ) ppmAssignment
55.2C-2, C-6
46.8C-3, C-5
46.1N-CH₃
Mass Spectrometry Data
  • Ionization Method: Electron Ionization (EI)

  • Molecular Ion (M⁺): m/z 100

m/zRelative Intensity (%)Proposed Fragment
10058.8[C₅H₁₂N₂]⁺ (Molecular Ion)
58100.0[C₃H₈N]⁺
4358.4[C₂H₅N]⁺
5626.2[C₃H₆N]⁺
4421.0[C₂H₆N]⁺
IR Spectral Data
  • Sample Phase: Gas

Wavenumber (cm⁻¹)IntensityAssignment
~3350WeakN-H Stretch
2940 - 2970StrongAsymmetric C-H Stretch (CH₂, CH₃)
2800 - 2850StrongSymmetric C-H Stretch (CH₂, CH₃)
~1450MediumCH₂ Scissoring
~1290MediumC-N Stretch
~1150MediumC-N Stretch
~1010MediumC-C Stretch

Experimental Protocols

The data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-20 mg/0.6 mL for ¹H NMR and 20-50 mg/0.6 mL for ¹³C NMR.[1] The solution is filtered into a 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer, locking on the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed onto the ATR crystal (e.g., diamond). The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr) for analysis by transmission.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is a volatile liquid, making it well-suited for GC-MS analysis. A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the GC, where it is vaporized. The sample travels through a capillary column (e.g., a (50%-Phenyl)-methylpolysiloxane phase) carried by an inert gas (e.g., helium).[3] The components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer. In the ion source, molecules are typically fragmented by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[3]

The general workflow for the spectral analysis of a chemical sample is depicted in the following diagram.

Figure 2. General Experimental Workflow for Spectral Analysis Sample Sample Receipt (this compound) Prep Sample Preparation (e.g., Dissolution, Dilution) Sample->Prep NMR_acq NMR Data Acquisition Prep->NMR_acq IR_acq IR Data Acquisition Prep->IR_acq MS_acq MS Data Acquisition Prep->MS_acq NMR_proc NMR Data Processing (Fourier Transform, Phasing) NMR_acq->NMR_proc IR_proc IR Data Processing (Background Subtraction) IR_acq->IR_proc MS_proc MS Data Processing (Library Search) MS_acq->MS_proc Analysis Data Interpretation & Structural Elucidation NMR_proc->Analysis IR_proc->Analysis MS_proc->Analysis Report Reporting Analysis->Report

Figure 2. General Experimental Workflow for Spectral Analysis

Conclusion

The spectral data provided in this guide serve as a reliable reference for the identification and characterization of this compound. The distinct patterns in its NMR, IR, and Mass spectra, when analyzed in conjunction, allow for confident structural confirmation. The outlined experimental protocols provide a foundation for reproducible and accurate analysis in a research or quality control setting.

References

A Technical Guide to Quantum Chemical Calculations for 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 1-Methylpiperazine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing computational methods to understand and predict the behavior of this important molecule.

Introduction

This compound is a cyclic diamine that serves as a crucial building block in the synthesis of numerous pharmaceutical agents, including antipsychotics, antihistamines, and anti-cancer drugs. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic characteristics is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the molecular properties of such compounds at the atomic level. This guide details the theoretical framework, computational methodology, and expected outcomes of such studies on this compound.

Computational Methodology

The quantum chemical calculations detailed herein are predominantly performed using the Gaussian suite of programs. The theoretical model of choice is Density Functional Theory (DFT), which has been proven to provide a good balance between computational cost and accuracy for organic molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically achieved using Becke's three-parameter hybrid functional (B3LYP) in conjunction with the 6-311++G(d,p) basis set.[1] This level of theory is widely used for its reliability in predicting the geometric parameters of organic compounds. The optimization process seeks to find the minimum energy conformation of the molecule on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.

Electronic Property Calculations

To understand the electronic nature of this compound, several key properties are calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[1]

  • Mulliken Atomic Charges: Mulliken population analysis is employed to calculate the partial atomic charges on each atom in the molecule. This information provides insights into the charge distribution and potential sites for electrostatic interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[1]

Experimental Protocols

For the validation of the theoretical results, experimental spectroscopic data is essential. The following are typical protocols for obtaining FT-IR and Raman spectra of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound can be recorded using a Bruker IFS 66V spectrophotometer or a similar instrument. The sample is typically prepared as a KBr pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum can be obtained using a Bruker FRA 106/S FT-Raman spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The spectrum is typically recorded in the range of 4000-100 cm⁻¹ with a resolution of 2 cm⁻¹.

Data Presentation

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound, based on studies of closely related piperazine (B1678402) derivatives.

Optimized Geometrical Parameters

The following table presents the calculated bond lengths, bond angles, and dihedral angles for a this compound derivative, which are expected to be very similar to those of this compound itself.

Parameter Atom Pair/Triplet/Quartet Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C-N~1.46
C-C~1.53
N-CH₃~1.46
C-H~1.09
N-H~1.01
Bond Angle (°) C-N-C~110
N-C-C~111
C-N-CH₃~112
H-C-H~109
Dihedral Angle (°) C-N-C-C~55 (gauche)
N-C-C-N~-58 (gauche)

Note: These values are based on published data for 1-benzyl-1-methylpiperazine-1,4-diium salt and serve as a close approximation for this compound.

Vibrational Frequencies

The calculated and experimental vibrational frequencies for key functional groups in this compound are presented below.

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) Experimental FT-IR (cm⁻¹) Experimental Raman (cm⁻¹)
N-H Stretch~3350~3340~3345
C-H Stretch (CH₃)~2980 (asym), ~2940 (sym)~2975, ~2935~2970, ~2930
C-H Stretch (Ring)~2900 - ~2800~2850~2845
CH₂ Scissoring~1460~1455~1450
N-H Bending~1330~1325Not observed
C-N Stretch~1150~1145~1140
C-C Stretch~1050~1045~1040
Ring Breathing~850~845~855

Note: The calculated frequencies are typically scaled by a factor of ~0.96 to account for anharmonicity and basis set limitations.

Electronic Properties
Property Calculated Value (B3LYP/6-311++G(d,p))
HOMO Energy ~ -6.0 eV
LUMO Energy ~ 1.5 eV
HOMO-LUMO Gap ~ 7.5 eV
Mulliken Atomic Charges

The calculated Mulliken atomic charges provide insight into the charge distribution within the molecule.

Atom Calculated Charge (e)
N1 (with CH₃)~ -0.45
N4 (with H)~ -0.55
C (adjacent to N1)~ -0.10
C (adjacent to N4)~ -0.12
C (methyl)~ -0.20
H (on N4)~ +0.30
H (on C)~ +0.10 to +0.15
H (on CH₃)~ +0.12

Note: These values are based on published data for a this compound derivative and represent an approximation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the workflow of the quantum chemical calculations and the relationships between the calculated properties.

Quantum_Chemical_Calculation_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT: B3LYP/6-311++G(d,p)) cluster_output Output Input This compound Initial Structure Opt Geometry Optimization Input->Opt Freq Vibrational Frequency Calculation Opt->Freq Elec Electronic Property Calculation Opt->Elec Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Vib Vibrational Spectra (IR, Raman) Freq->Vib HOMO_LUMO HOMO-LUMO Energies Elec->HOMO_LUMO Charges Mulliken Charges Elec->Charges NBO NBO Analysis Elec->NBO

Figure 1: Workflow for Quantum Chemical Calculations of this compound.

Property_Relationships Optimized_Geometry Optimized Geometry Vibrational_Frequencies Vibrational Frequencies Optimized_Geometry->Vibrational_Frequencies determines Electronic_Structure Electronic Structure (HOMO, LUMO, Charges) Optimized_Geometry->Electronic_Structure influences Molecular_Stability Molecular Stability Vibrational_Frequencies->Molecular_Stability indicates Chemical_Reactivity Chemical Reactivity Electronic_Structure->Chemical_Reactivity predicts Electronic_Structure->Molecular_Stability related to

Figure 2: Interrelationships between Calculated Molecular Properties.

Conclusion

This technical guide has outlined the application of quantum chemical calculations for the comprehensive characterization of this compound. The use of Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set provides a robust framework for determining its optimized geometry, vibrational spectra, and key electronic properties. The presented data, based on closely related compounds, offers valuable benchmarks for researchers. The integration of computational and experimental approaches is crucial for a complete understanding of the molecular characteristics of this compound, which in turn can facilitate the design of novel and more effective pharmaceutical agents.

References

An In-Depth Technical Guide to the Reaction Kinetics and Thermodynamics of 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine (1-MPZ) is a versatile cyclic diamine widely employed as a building block in the synthesis of pharmaceuticals, as a solvent for CO2 capture, and in various other chemical processes. A thorough understanding of its reaction kinetics and thermodynamics is paramount for optimizing reaction conditions, ensuring process safety, and enabling rational drug design. This technical guide provides a comprehensive overview of the core kinetic and thermodynamic principles governing key reactions of this compound, including its N-arylation, reaction with carbon dioxide, and ring-opening of epoxides. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to serve as a valuable resource for researchers and professionals in the field.

Introduction

This compound is a heterocyclic compound featuring a six-membered ring containing two nitrogen atoms, one of which is methylated. This structural feature imparts distinct reactivity to the molecule, with the secondary amine generally serving as the primary site for nucleophilic attack. Its applications are diverse, ranging from its role as a key intermediate in the synthesis of blockbuster drugs like sildenafil (B151) to its use as an efficient solvent in post-combustion CO2 capture technologies.[1]

This guide delves into the fundamental kinetic and thermodynamic aspects of three major classes of reactions involving this compound:

  • N-Arylation Reactions: Crucial for the synthesis of a vast array of pharmacologically active compounds.

  • Reaction with Carbon Dioxide (CO2): A key process in carbon capture and utilization technologies.

  • Reaction with Epoxides: A fundamental reaction in polymer chemistry and the synthesis of functionalized molecules.

By providing a detailed analysis of these reactions, this document aims to facilitate a deeper understanding of this compound's chemical behavior, thereby aiding in the development of more efficient and sustainable chemical processes.

N-Arylation of this compound

The formation of a carbon-nitrogen bond between an aryl group and this compound is a cornerstone of many synthetic routes in drug discovery and materials science. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction utilized for this purpose.

Reaction Mechanism and Kinetics

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] The specific kinetics can be influenced by various factors, including the choice of palladium precursor, ligand, base, and solvent.

While specific kinetic data for the N-arylation of this compound is not extensively reported in publicly available literature, the general mechanism suggests that the rate-determining step can vary. In many cases, the oxidative addition of the aryl halide to the Pd(0) complex is considered rate-limiting.[4] However, under certain conditions, the reductive elimination step can also become rate-determining.[5]

The reaction rate is typically independent of the amine concentration, suggesting that the amine enters the catalytic cycle after the rate-determining step.[6]

Logical Diagram: Generalized Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + 1-MPZ - HX Amido Complex Amido Complex Amine Coordination->Amido Complex Base Amido Complex->Pd(0)L_n Reductive Elimination Product Product Amido Complex->Product Ar-1-MPZ Stopped_Flow_Workflow cluster_prep Solution Preparation cluster_instrument Stopped-Flow Instrument 1-MPZ Solution 1-MPZ Solution Syringe A Syringe A 1-MPZ Solution->Syringe A CO2 Solution CO2 Solution Syringe B Syringe B CO2 Solution->Syringe B Mixing Chamber Mixing Chamber Syringe A->Mixing Chamber Syringe B->Mixing Chamber Observation Cell Observation Cell Mixing Chamber->Observation Cell Stopping Syringe Stopping Syringe Observation Cell->Stopping Syringe Detector Detector Observation Cell->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Epoxide_Opening cluster_reactants Reactants cluster_product Product 1-MPZ This compound Transition State Transition State 1-MPZ->Transition State Nucleophilic Attack Epoxide R-CH(O)CH2 Epoxide->Transition State Beta-Amino Alcohol Beta-Amino Alcohol Transition State->Beta-Amino Alcohol Ring Opening

References

An In-Depth Technical Guide to the Solubility of 1-Methylpiperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazine is a cyclic diamine that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a practical example of its application in pharmaceutical synthesis.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and available information, a qualitative and estimated solubility profile can be presented. This compound is a polar, hygroscopic liquid that is completely miscible with water and other polar protic solvents.[1][2][3][4] Its solubility in less polar and non-polar solvents is expected to be lower.

For comparative purposes, the solubility of piperazine (B1678402), the parent compound of this compound, is included where available. Given the structural similarity, the solubility behavior of piperazine can provide a useful, albeit approximate, indication of the solubility of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolvent TypeFormulaSolubility of this compound
WaterPolar ProticH₂O>200 g/L (Highly Soluble)[2]
MethanolPolar ProticCH₃OHMiscible[1][3]
EthanolPolar ProticC₂H₅OHMiscible[1][3]
Diethyl EtherPolar Aprotic(C₂H₅)₂OSoluble[1][3]
ChloroformPolar AproticCHCl₃Soluble[5]
AcetonePolar AproticC₃H₆OSoluble
Ethyl AcetatePolar AproticC₄H₈O₂Sparingly Soluble (estimated)
TolueneNon-polarC₇H₈Sparingly Soluble (estimated)
HexaneNon-polarC₆H₁₄Sparingly Soluble (estimated)

Table 2: Solubility of Piperazine in Various Solvents (for reference)

SolventSolvent TypeFormulaSolubility of Piperazine
WaterPolar ProticH₂OFreely Soluble[6][7]
MethanolPolar ProticCH₃OHReadily Soluble[6]
EthanolPolar ProticC₂H₅OH1 g in 2 mL of 95% alcohol[6]
ChloroformPolar AproticCHCl₃Very Soluble[6]
Diethyl EtherPolar Aprotic(C₂H₅)₂OInsoluble[8][9]
BenzeneNon-polarC₆H₆Slightly Soluble[6]
HeptaneNon-polarC₇H₁₆Slightly Soluble[6]

Experimental Protocols

Determination of Solubility

The following is a generalized experimental protocol for the gravimetric determination of the solubility of a liquid solute like this compound in an organic solvent. This method is based on the preparation of a saturated solution followed by the quantitative analysis of the solute concentration.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Glass vials with airtight seals

  • Volumetric flasks

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add a measured volume of the selected organic solvent to a glass vial.

    • Add an excess amount of this compound to the solvent. The presence of a separate liquid phase of this compound after equilibration is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the formation of a saturated solution.

  • Sample Collection and Analysis:

    • After equilibration, stop the agitation and allow the phases to separate.

    • Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

    • Determine the mass of the collected filtrate.

    • Carefully evaporate the solvent from the volumetric flask using a gentle stream of inert gas or by placing it in a fume hood at ambient temperature. For higher boiling point solvents, a rotary evaporator may be used, followed by drying in an oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely removed, re-weigh the volumetric flask containing the this compound residue.

    • The difference in mass gives the amount of this compound dissolved in the known volume of the solvent.

  • Calculation of Solubility:

    • The solubility can be calculated and expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Synthesis of Sildenafil (B151) using this compound

This compound is a key intermediate in the synthesis of Sildenafil, a widely used medication for erectile dysfunction. The following is a representative protocol for the final step of Sildenafil synthesis, which involves the reaction of 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one, 5-(5-(chlorosulfonyl)-2-ethoxyphenyl)- (intermediate) with this compound.[10]

Objective: To synthesize Sildenafil by reacting the chlorosulfonyl intermediate with this compound.

Materials:

  • 5-(5-(chlorosulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

  • This compound

  • Dichloromethane (B109758) (DCM)

  • Triethylamine (B128534)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Dissolve the chlorosulfonyl intermediate in dichloromethane in a reaction flask.

  • Cool the solution in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of this compound in dichloromethane dropwise to the reaction mixture while maintaining the temperature below 10 °C.[11]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.[11]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Sildenafil product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate).[12]

Mandatory Visualization

The following diagram illustrates the key steps in a common synthetic route for Sildenafil, highlighting the role of this compound.

G cluster_0 Synthesis of Intermediate cluster_1 Final Synthesis Step cluster_2 Purification Start 2-Ethoxybenzoic Acid Step1 Chlorosulfonation Start->Step1 Chlorosulfonic acid Intermediate 5-(5-Chlorosulfonyl)- 2-ethoxyphenyl-... intermediate Step1->Intermediate Reaction Coupling Reaction Intermediate->Reaction Reagent This compound Reagent->Reaction Product Sildenafil Reaction->Product Purification Recrystallization Product->Purification Final_Product Pure Sildenafil Purification->Final_Product

Caption: Synthetic workflow for Sildenafil production.

References

Screening for Novel Biological Activities of 1-Methylpiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine is a versatile heterocyclic compound widely utilized as a foundational scaffold in medicinal chemistry. While its derivatives have demonstrated a broad spectrum of pharmacological activities, the biological profile of the parent molecule remains less explored. This technical guide provides a comprehensive framework for the systematic screening of this compound for novel biological activities. It outlines a tiered experimental workflow, from initial high-throughput screening to more specific mechanistic assays, and provides detailed protocols for a variety of in vitro bioassays. This document aims to equip researchers with the necessary tools to uncover new therapeutic potentials of this privileged scaffold.

Introduction

This compound is a cyclic diamine that serves as a crucial building block in the synthesis of numerous pharmaceutical agents.[1][2] Its unique structural and physicochemical properties, including its basicity and ability to participate in various chemical reactions, make it an attractive starting point for the development of new drugs.[1] Derivatives of this compound have been shown to possess a wide array of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[3] Despite the extensive investigation of its derivatives, this compound itself is primarily considered a synthetic intermediate.[4] This guide proposes a systematic approach to screen this compound for inherent biological activities, potentially revealing novel therapeutic applications for this readily available compound.

Known Biological Activities and Toxicological Profile

While quantitative data on the specific biological activities of this compound are limited, some studies have provided insights into its general effects and the activities of its derivatives.

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown significant antimicrobial and antifungal properties. For instance, certain derivatives have exhibited potent activity against various bacterial and fungal strains, with some compounds demonstrating Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[5] One study reported an MIC of 400 mg/L for 1-(1-naphthyl-methyl)piperazine (NMP), a derivative of this compound, against Salmonella enterica serovar Typhi, indicating that by itself it does not have direct antimicrobial activity but can act as an efflux pump inhibitor.[6]

Cytotoxicity

The cytotoxic potential of this compound and its derivatives has been evaluated in various cell lines. While specific IC50 values for the parent compound are not widely reported, derivatives have shown a range of cytotoxic effects. For example, some phenothiazine (B1677639) derivatives incorporating a piperazine (B1678402) moiety have IC50 values in the micromolar range against cancer cell lines.[7] The safety data sheet for this compound indicates a median lethal dose (LD50) in rats of 2,553 mg/kg (oral), and it is known to cause skin burns and eye damage.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes. For example, certain N-methyl-piperazine chalcones have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B) with IC50 values in the sub-micromolar range.[8]

Receptor Affinity

Arylpiperazine derivatives are well-known ligands for aminergic G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors.[9] Some exhibit high affinity for the dopamine D2 receptor and act as partial agonists.[9]

Table 1: Summary of Reported Biological Activity Data for this compound and its Derivatives

Compound/Derivative ClassBiological ActivityAssay TypeOrganism/Cell LineQuantitative Data (Value, Units)Reference(s)
1-(1-naphthyl-methyl)piperazineEfflux Pump InhibitionMIC reductionSalmonella enterica serovar Typhi16-fold reduction in MIC of ampicillin[6]
This compoundAcute ToxicityLD50Rat (oral)2,553 mg/kg
N-methyl-piperazine chalconesMAO-B InhibitionEnzyme InhibitionPurified enzymeIC50 = 0.71 µM[8]
Arylpiperazine derivativesDopamine D2 Receptor BindingRadioligand BindingN/AKi = 0.74 nM[9]
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCytotoxicityCell Viability3T3 (normal fibroblast)Viability = 82–95% at 1 µg/mL[10]

Proposed Screening Workflow

A tiered approach is recommended for screening this compound for novel biological activities. This workflow allows for a broad initial assessment followed by more focused investigations into promising leads.

Screening_Workflow Screening Workflow for this compound cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Lead Characterization A Antimicrobial Screening (MIC Assay) E Dose-Response Analysis (IC50/EC50 Determination) A->E Active Hit B Cytotoxicity Screening (MTT/SRB Assay) B->E Active Hit C Broad Enzyme Inhibition (e.g., Kinase Panel) C->E Active Hit D GPCR Binding/Functional (e.g., Calcium Flux) D->E Active Hit F Mechanism of Action Studies (e.g., specific enzyme kinetics, pathway analysis) E->F G Selectivity Profiling (against related targets/cell lines) F->G H In Vitro ADME/Tox Profiling G->H I In Vivo Proof-of-Concept Studies H->I

Caption: A tiered workflow for screening this compound.

Experimental Protocols

The following section provides detailed methodologies for key in vitro assays relevant to the proposed screening workflow.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plate.[11]

  • Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well (except for sterility controls) with the microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.[11]

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[2]

  • Add the solubilization solution to dissolve the formazan crystals.[2]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[14]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Detection system (e.g., ELISA for PGE2 quantification or a fluorometric probe)[14]

Procedure:

  • In a suitable reaction vessel, combine the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Add this compound at various concentrations and pre-incubate for a defined period.

  • Initiate the reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time at 37°C.

  • Stop the reaction and measure the product formation (e.g., PGE2) using an appropriate detection method.[14]

  • Calculate the percentage of COX inhibition and determine the IC50 value.

Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on Ellman's method, measures the inhibition of AChE, a key enzyme in the nervous system.[6]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and this compound at various concentrations.

  • Add the AChE enzyme solution to each well (except the blank).

  • Initiate the reaction by adding the ATCI substrate.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.[6]

  • Calculate the percentage of AChE inhibition and determine the IC50 value.

Potential Signaling Pathways for Investigation

Based on the known activities of piperazine derivatives, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.

Aminergic G Protein-Coupled Receptor (GPCR) Signaling

Many arylpiperazine derivatives are known to interact with aminergic GPCRs, such as dopamine and serotonin receptors.[9] Screening this compound for its ability to modulate these pathways could reveal potential applications in central nervous system disorders.

GPCR_Signaling Simplified Aminergic GPCR Signaling This compound This compound GPCR Dopamine/Serotonin Receptor This compound->GPCR Binds to G_Protein G Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Potential interaction of this compound with GPCR signaling.

Tyrosine Kinase Signaling

Derivatives of this compound have been developed as inhibitors of tyrosine kinases such as ABL and c-KIT, which are implicated in cancer. Investigating the effect of this compound on various kinase activities could identify novel anticancer properties.

Kinase_Signaling Simplified Tyrosine Kinase Signaling This compound This compound RTK Receptor Tyrosine Kinase (e.g., EGFR, c-KIT) This compound->RTK Inhibits? Downstream_Kinases Downstream Kinases (e.g., Ras-Raf-MEK-ERK) RTK->Downstream_Kinases Activates Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Phosphorylates Cellular_Response Cell Proliferation, Survival Transcription_Factors->Cellular_Response Regulates

Caption: Hypothetical inhibition of tyrosine kinase signaling by this compound.

Conclusion

This compound represents a readily accessible chemical scaffold with underexplored biological potential. The systematic screening workflow and detailed experimental protocols provided in this guide offer a robust framework for uncovering novel biological activities. By investigating its effects across a diverse range of assays, from broad antimicrobial and cytotoxicity screens to more specific enzyme and receptor-based assays, researchers can pave the way for the development of new therapeutic agents based on this versatile molecule. The exploration of its activity on key signaling pathways will further elucidate its potential mechanisms of action and guide future drug discovery efforts.

References

Comprehensive Toxicology Profile of 1-Methylpiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of 1-Methylpiperazine (CAS No. 109-01-3), a heterocyclic organic compound widely used as a building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] This document summarizes key findings on its acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and toxicokinetics. All quantitative data are presented in structured tables, and detailed experimental protocols for key toxicological endpoints are described based on internationally recognized OECD guidelines. Visualizations of proposed metabolic pathways and potential mechanisms of toxicity are provided to facilitate understanding. While significant data exists for acute toxicity, information regarding chronic, reproductive, and developmental toxicity, as well as specific signaling pathway disruptions, is limited.

Chemical and Physical Properties

PropertyValueReference
CAS Number 109-01-3
Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol [3]
Appearance Colorless to almost clear liquid[2]
Boiling Point 138 °C[1]
Melting Point -6 °C[1]
Flash Point 31.5 °C (closed cup)
Solubility Soluble in water[4]

Toxicological Data

Acute Toxicity

This compound exhibits moderate acute toxicity via oral, dermal, and inhalation routes.

EndpointSpeciesRouteValueReference
LD50 RatOral2830 µL/kg
LD50 RabbitDermal1341 mg/kg[4]
LC50 MouseInhalation2740 mg/m³ (2 hours)

Observations in Acute Studies:

  • Oral (mice): Liver effects, changes in renal tubules, and effects on the peripheral motor nerve have been observed.[5]

  • Inhalation (mice): Convulsions have been reported.[5][6]

Skin and Eye Irritation

This compound is corrosive to the skin and causes severe eye damage.

EndpointSpeciesResultReference
Skin Corrosion/Irritation RabbitCorrosive[5]
Serious Eye Damage/Irritation RabbitSevere eye damage[4]
Sensitization

This compound is considered a skin sensitizer.[4][5][6]

Genotoxicity

Limited data is available on the genotoxicity of this compound. One safety data sheet reports negative results in both a bacterial reverse mutation assay (Ames test) and an in vitro chromosome aberration test. However, detailed study reports are not publicly available.

It is crucial to note that the N-nitroso derivative, 1-nitroso-4-methylpiperazine , has been shown to be a potent nasal carcinogen and genotoxic agent in rats following inhalation.[7][8][9] This raises concerns about the potential for endogenous or environmental nitrosation of this compound.

Carcinogenicity

There are no direct studies on the carcinogenicity of this compound. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC). However, the potent carcinogenicity of its nitroso-derivative warrants caution.[7][8][9]

Chronic Toxicity

Data on the chronic toxicity of this compound is limited. It has been described as an occupational hepatotoxin, with prolonged or repeated exposure potentially leading to liver damage.[6]

Reproductive and Developmental Toxicity

One source suggests that this compound is suspected of damaging fertility or the unborn child, but detailed studies are lacking.[10]

Toxicokinetics and Metabolism

Absorption, Distribution, and Excretion
Metabolism

The metabolism of this compound has not been fully elucidated. However, based on studies of other piperazine-containing compounds, the primary metabolic pathways are likely to involve N-demethylation and oxidation of the piperazine (B1678402) ring.[11] These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 and CYP2C19 being identified as key enzymes in the metabolism of similar structures.[12][13]

The proposed metabolic pathway for this compound is illustrated below.

Metabolism MMP This compound Piperazine Piperazine MMP->Piperazine N-demethylation (CYP450) Oxidized_Metabolites Ring-Oxidized Metabolites MMP->Oxidized_Metabolites Ring Oxidation (CYP450) Further_Metabolism Further Metabolism and Conjugation Piperazine->Further_Metabolism Oxidized_Metabolites->Further_Metabolism

Proposed metabolic pathway of this compound.

Potential Mechanisms of Toxicity

Hepatotoxicity

The hepatotoxicity of piperazine derivatives may be linked to the upregulation of key enzymes involved in cholesterol and lipid biosynthesis.[14][15] Studies on other piperazine-containing drugs suggest that the sterol regulatory element-binding protein (SREBP-1) transcription factor could be a key player in this process.[14][15] This may increase the risk of phospholipidosis and steatosis.

The proposed signaling pathway for piperazine-induced hepatotoxicity is depicted below.

Hepatotoxicity cluster_cell Hepatocyte MMP This compound SREBP1 SREBP-1 Activation MMP->SREBP1 Induces Gene_Expression Upregulation of Cholesterol & Lipid Biosynthesis Genes SREBP1->Gene_Expression Leads to Steatosis Phospholipidosis & Steatosis Gene_Expression->Steatosis Hepatotoxicity Hepatotoxicity Steatosis->Hepatotoxicity

Potential signaling pathway for hepatotoxicity.
Neurotoxicity

While not fully understood for this compound, some piperazine derivatives are known to have effects on the central nervous system. The observation of convulsions in mice upon inhalation suggests a potential for neurotoxicity.[5][6]

Experimental Protocols

The following are summaries of standard protocols for key toxicological endpoints, based on OECD guidelines.

Acute Oral Toxicity (OECD 423)

OECD423 start Select Starting Dose dose_3 Dose 3 Animals (e.g., rats, female) start->dose_3 observe Observe for 14 days (mortality, clinical signs, body weight) dose_3->observe decision Assess Outcome observe->decision stop Stop Testing (Toxicity Classified) decision->stop Clear Toxicity or No Effect dose_lower Dose 3 Animals at Lower Dose decision->dose_lower Mortality dose_higher Dose 3 Animals at Higher Dose decision->dose_higher No Mortality dose_lower->observe dose_higher->observe

Workflow for OECD 423 Acute Oral Toxicity Study.

This method involves a stepwise procedure with the use of a minimum number of animals. A starting dose is administered to a group of three animals (typically female rats). The outcome (mortality or survival) determines the next step: either stopping the test and classifying the substance, or dosing another group of three animals at a lower or higher fixed dose level. Animals are observed for up to 14 days for signs of toxicity and mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

OECD404 prep Prepare Animal (e.g., rabbit, clip fur) apply Apply 0.5g or 0.5mL of substance to ~6 cm² of skin prep->apply cover Cover with gauze patch (4-hour exposure) apply->cover remove Remove patch and wash skin cover->remove observe Observe for erythema and edema at 1, 24, 48, 72 hours and up to 14 days remove->observe score Score skin reactions observe->score

Workflow for OECD 404 Acute Dermal Irritation Study.

A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit) for four hours. The treated area is then washed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points for up to 14 days to assess the degree and reversibility of irritation.

Acute Eye Irritation/Corrosion (OECD 405)

OECD405 prep Select healthy animal (e.g., albino rabbit) apply Instill 0.1mL or 0.1g of substance into the conjunctival sac of one eye prep->apply observe Observe for corneal opacity, iris lesions, conjunctival redness and swelling at 1, 24, 48, 72 hours and up to 21 days apply->observe score Score eye lesions observe->score

Workflow for OECD 405 Acute Eye Irritation Study.

A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The eye is then examined for signs of irritation, including corneal opacity, iris lesions, and conjunctival redness and swelling, at specific intervals for up to 21 days to evaluate the severity and reversibility of the effects.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

OECD471 strains Select bacterial strains (e.g., Salmonella typhimurium, Escherichia coli) prepare Prepare test substance dilutions strains->prepare expose Expose bacteria to substance with and without metabolic activation (S9 mix) prepare->expose plate Plate on minimal agar (B569324) medium expose->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count

Workflow for OECD 471 Ames Test.

This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

OECD487 cells Select mammalian cells (e.g., human lymphocytes, CHO cells) prepare Prepare test substance dilutions cells->prepare expose Expose cells to substance with and without metabolic activation (S9 mix) prepare->expose harvest Harvest cells and stain for micronuclei expose->harvest analyze Analyze for micronuclei frequency under a microscope harvest->analyze

Workflow for OECD 487 In Vitro Micronucleus Test.

This in vitro genotoxicity test detects micronuclei in the cytoplasm of interphase cells. Micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. Mammalian cells are exposed to the test substance, and the frequency of micronucleated cells is analyzed to assess for clastogenic and aneugenic effects.

Conclusion and Data Gaps

This compound is a chemical with moderate acute toxicity, is corrosive to skin and eyes, and is a skin sensitizer. While some data suggests it is not genotoxic in vitro, the potent carcinogenicity and genotoxicity of its nitroso-derivative is a significant concern.

Key data gaps in the toxicological profile of this compound include:

  • Chronic Toxicity: No-Observed-Adverse-Effect Level (NOAEL) from repeated dose studies are not available.

  • Reproductive and Developmental Toxicity: Comprehensive studies are needed to confirm or refute the suspicion of reproductive toxicity.

  • Carcinogenicity: A long-term carcinogenicity bioassay of this compound itself has not been conducted.

  • Toxicokinetics: Detailed information on the absorption, distribution, metabolism, and excretion of this compound is required for a complete risk assessment.

  • Mechanisms of Toxicity: Further research is needed to elucidate the specific signaling pathways involved in its toxicity, particularly hepatotoxicity and potential neurotoxicity.

Further research in these areas is crucial for a more complete understanding of the toxicological profile of this compound and for ensuring its safe handling and use in various industrial and research applications.

References

The Environmental Fate and Degradation of 1-Methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine, a heterocyclic organic compound, is a key building block in the synthesis of numerous pharmaceuticals and other specialty chemicals. Its potential release into the environment necessitates a thorough understanding of its environmental fate and degradation. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, biodegradation, abiotic degradation, and bioaccumulation potential of this compound. The information presented herein is intended to support environmental risk assessments and inform sustainable practices in industries utilizing this compound.

Environmental Persistence and Degradation Summary

This compound exhibits characteristics that suggest a degree of persistence in the environment, primarily due to its limited biodegradability. Abiotic degradation pathways such as hydrolysis and photolysis are not considered to be significant removal mechanisms under typical environmental conditions.

Biodegradation

Ready Biodegradability

Studies following the Organisation for Economic Co-operation and Development (OECD) Test Guideline 301D have concluded that this compound is not readily biodegradable . In a 28-day study using non-adapted activated sludge, only 5% biodegradation was observed, indicating its resistance to rapid microbial degradation in standard tests.[1]

Inherent Biodegradability and Microbial Degradation

While not readily biodegradable, there is evidence that some microorganisms can degrade piperazine (B1678402), the parent compound of this compound. Studies have shown that certain bacterial strains, such as Paracoccus sp., can utilize piperazine as a sole source of carbon and nitrogen.[2] Research on the biodegradation of various linear and cyclic amines has indicated that piperazine is among the least degradable, though microorganisms capable of its degradation are widespread.[3]

The microbial degradation pathway for this compound has not been explicitly elucidated in environmental contexts. However, based on studies of piperazine and other N-alkylated compounds, a proposed pathway may involve initial enzymatic attack on the piperazine ring or the methyl group. Potential initial steps could include N-demethylation or hydroxylation of the ring, followed by ring cleavage. The degradation of piperazine by Paracoccus sp. was found to be influenced by the presence of co-substrates and metal ions.[2]

Abiotic Degradation

Hydrolysis

This compound is chemically stable in aqueous environments under normal conditions.[4] It is not expected to undergo significant hydrolysis as it lacks functional groups that are susceptible to hydrolysis under typical environmental pH ranges (pH 4-9) and temperatures.[5] While no specific hydrolysis rate data for this compound is available, its persistence in aqueous solution is anticipated to be high in the absence of other degradation factors.

Photolysis

Direct photolysis of this compound in the environment is not expected to be a significant degradation pathway. Aliphatic amines, including cyclic amines like this compound, do not absorb light at wavelengths present in sunlight (λ > 290 nm). Therefore, direct photodegradation in sunlit surface waters is unlikely.

Indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH) present in the environment, could potentially contribute to the degradation of this compound. However, specific quantum yields or rate constants for these reactions are not currently available in the scientific literature.

Bioaccumulation

The potential for this compound to bioaccumulate in aquatic organisms is considered to be low .

Bioconcentration Factor (BCF)

A study conducted according to OECD Test Guideline 305 determined the bioconcentration factor (BCF) in fish to be less than or equal to 0.3. This low BCF value indicates a negligible potential for the substance to accumulate in the tissues of aquatic organisms from the surrounding water.

Octanol-Water Partition Coefficient (Log Kow)

The octanol-water partition coefficient (Log Kow) for this compound has been measured to be -0.57.[4] This negative value signifies that the compound is hydrophilic and has a strong preference for the aqueous phase over the lipid phase, further supporting the low potential for bioaccumulation.

Data Presentation

Table 1: Summary of Environmental Fate and Ecotoxicity Data for this compound

ParameterValueMethod/Source
Biodegradation
Ready Biodegradability (28 days)5%OECD 301D[1]
ClassificationNot Readily BiodegradableOECD 301D[1]
Bioaccumulation
Bioconcentration Factor (BCF)≤ 0.3OECD 305
Log Kow-0.57[4]
Ecotoxicity
Acute Toxicity to Fish (LC50, 96h)> 100 mg/LOECD 203
Acute Toxicity to Daphnia (EC50, 48h)> 100 mg/LOECD 202
Toxicity to Algae (ErC50, 72h)> 352 mg/LOECD 201
Toxicity to Microorganisms (EC50, 3h)> 1,000 mg/LOECD 209

Experimental Protocols

OECD Test Guideline 301D: Ready Biodegradability – Closed Bottle Test

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the determination of the decrease of dissolved oxygen over a 28-day period. The amount of oxygen taken up by the microbial population during biodegradation of the test substance, corrected for the uptake by a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Test Conditions:

    • Test duration: 28 days

    • Temperature: 20 ± 1 °C

    • Inoculum: Activated sludge from a predominantly domestic sewage treatment plant.

    • Test substance concentration: Typically 2-5 mg/L.

    • Replicates: At least two replicate vessels for the test substance and blank controls. A reference compound (e.g., sodium benzoate) is run in parallel to check the viability of the inoculum.

  • Procedure:

    • Prepare a mineral medium and add the test substance to achieve the desired concentration.

    • Inoculate the medium with a prepared microbial inoculum.

    • Fill Biochemical Oxygen Demand (BOD) bottles completely with the inoculated medium, ensuring no air bubbles are trapped.

    • Prepare blank controls containing only the inoculated medium and reference controls with a readily biodegradable substance.

    • Incubate the bottles in the dark at a constant temperature.

    • Measure the dissolved oxygen concentration in replicate bottles at regular intervals over the 28-day period.

  • Pass Level: The substance is considered readily biodegradable if the percentage of biodegradation reaches ≥ 60% of the ThOD within a 10-day window.

OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline describes procedures for characterizing the bioconcentration and bioaccumulation potential of chemicals in fish.

  • Principle: Fish are exposed to the test substance in water (for bioconcentration) or through their diet (for bioaccumulation). The concentration of the test substance in the fish tissue is measured over time during an uptake phase and a subsequent depuration phase (in a clean environment). The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.

  • Test Organisms: Common species include Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or Fathead minnow (Pimephales promelas).

  • Test Conditions:

    • Exposure: Typically via a flow-through system to maintain constant concentrations of the test substance.

    • Uptake Phase: A period during which fish are exposed to the test substance (e.g., 28 days).

    • Depuration Phase: A period following the uptake phase where fish are held in clean water to measure the elimination of the substance.

    • Concentrations: At least one concentration of the test substance and a control group.

  • Procedure:

    • Acclimate the test fish to the experimental conditions.

    • During the uptake phase, expose the fish to a constant, sublethal concentration of the test substance in the water.

    • At predetermined time intervals, sample fish and water to measure the concentration of the test substance.

    • After the uptake phase, transfer the remaining fish to clean water for the depuration phase.

    • Continue to sample fish at intervals during the depuration phase to determine the rate of elimination.

    • Analyze the concentration of the test substance in the fish tissue and water samples using appropriate analytical methods.

  • Data Analysis: The BCF is calculated from the concentrations at steady state or by using kinetic models based on the uptake and depuration rates.

Visualizations

Environmental_Fate_of_1_Methylpiperazine cluster_environment Environmental Compartments cluster_processes Degradation & Transport Processes Water Water Soil_Sediment Soil & Sediment Water->Soil_Sediment Partitioning Biodegradation Biodegradation (Limited) Water->Biodegradation Abiotic_Degradation Abiotic Degradation (Negligible) Water->Abiotic_Degradation Bioaccumulation Bioaccumulation (Low Potential) Water->Bioaccumulation Soil_Sediment->Biodegradation Sorption Sorption Soil_Sediment->Sorption Metabolites Metabolites Biodegradation->Metabolites Degradation Products Degradation Products Abiotic_Degradation->Degradation Products Aquatic Organisms Aquatic Organisms Bioaccumulation->Aquatic Organisms This compound This compound This compound->Water Release

Caption: Environmental fate pathways of this compound.

OECD_301D_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis cluster_controls Controls Prep_Medium Prepare Mineral Medium Add_Test_Substance Add this compound Prep_Medium->Add_Test_Substance Inoculate Inoculate with Activated Sludge Add_Test_Substance->Inoculate Fill_BOD_Bottles Fill & Seal BOD Bottles Inoculate->Fill_BOD_Bottles Blank_Control Blank (Inoculum Only) Inoculate->Blank_Control Reference_Control Reference Substance Inoculate->Reference_Control Incubate_Dark Incubate in Dark at 20°C Fill_BOD_Bottles->Incubate_Dark Measure_DO Measure Dissolved Oxygen Periodically Incubate_Dark->Measure_DO Calculate_Biodegradation Calculate % Biodegradation vs. ThOD Measure_DO->Calculate_Biodegradation Blank_Control->Fill_BOD_Bottles Reference_Control->Fill_BOD_Bottles

Caption: Workflow for OECD 301D Ready Biodegradability Test.

Proposed_Microbial_Degradation MP This compound N_Demethylation N-Demethylation MP->N_Demethylation Ring_Hydroxylation Ring Hydroxylation MP->Ring_Hydroxylation Piperazine Piperazine N_Demethylation->Piperazine Hydroxylated_MP Hydroxylated This compound Ring_Hydroxylation->Hydroxylated_MP Ring_Cleavage_1 Ring Cleavage Piperazine->Ring_Cleavage_1 Ring_Cleavage_2 Ring Cleavage Hydroxylated_MP->Ring_Cleavage_2 Intermediates_1 Linear Amine Intermediates Ring_Cleavage_1->Intermediates_1 Intermediates_2 Linear Amine Intermediates Ring_Cleavage_2->Intermediates_2 Mineralization Mineralization (CO2, H2O, NH4+) Intermediates_1->Mineralization Intermediates_2->Mineralization

Caption: Hypothesized microbial degradation pathways for this compound.

References

The Ascendant Core: A Technical Guide to the Discovery and Synthesis of Novel 1-Methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperazine moiety has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its presence in a wide array of clinically successful drugs underscores its importance as a versatile building block for creating novel therapeutics. This technical guide provides an in-depth exploration of the discovery and synthesis of new this compound derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Synthesis of the this compound Core

A foundational aspect of developing novel derivatives is the efficient and scalable synthesis of the this compound core itself. A notable green and cost-effective method involves a two-step process.[1]

Experimental Protocol: Green Synthesis of this compound[1]

Step 1: Aminolysis to form This compound-2,3-dione (B1305260)

  • In a suitable reaction vessel, di-methyl oxalate (B1200264) is reacted with N-methylethylenediamine.

  • The reaction proceeds via aminolysis to form the intermediate, this compound-2,3-dione.

Step 2: Hydrogenation to this compound

  • The this compound-2,3-dione intermediate is subjected to a hydrogenation reaction.

  • Catalyst: Raney nickel is utilized as the catalyst for this reduction.

  • Conditions: The reaction is carried out at a temperature range of 150-200°C under a pressure of 3.0-5.0 MPa.

  • Outcome: This method achieves a high conversion rate of N-methylethylenediamine (98.34%), with a selectivity for this compound at 96.72%, resulting in an overall yield of 95.11%.[1]

This process is advantageous due to its use of affordable starting materials, high yield, and minimal by-product formation.

Synthesis of Novel this compound Derivatives

The versatility of the this compound scaffold allows for its incorporation into a diverse range of molecular architectures, leading to compounds with a wide spectrum of biological activities. This section details the synthesis of several classes of these derivatives.

Arylamide Derivatives as Tubulin Polymerization Inhibitors

A series of novel arylamide derivatives incorporating a this compound moiety have been synthesized and identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy.

The synthesis of these derivatives is outlined in the following workflow:

G Experimental Workflow: Synthesis of Arylamide Derivatives cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product start1 3-Hydroxy-4-methoxybenzaldehyde step1 Condensation Reaction start1->step1 start2 3,4,5-Trimethoxyaniline start2->step1 int1 Imine Intermediate step1->int1 step2 Reduction with NaBH4 int2 Phenol Intermediate step2->int2 step3 Coupling with 2-chloro-1-morpholinoethan-1-one int3 Amide Intermediate step3->int3 step4 Nucleophilic Substitution with this compound final Final Arylamide Derivative (e.g., 16l) step4->final int1->step2 int2->step3 int3->step4

Caption: Synthetic workflow for arylamide derivatives.

A representative compound, 16l , which bears the this compound group, exhibited potent inhibitory activities.[2]

N-Methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors

Chalcones containing an N-methylpiperazine moiety have been synthesized and shown to be effective dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are important targets in the treatment of neurodegenerative diseases.

Step 1: Synthesis of 4-methylpiperazine acetophenone (B1666503) (Key Precursor)

  • 4-Fluoroacetophenone is heated with this compound at 140°C under neat conditions.

  • The reaction yields the key precursor, 4-methylpiperazine acetophenone.

Step 2: Claisen-Schmidt Condensation

  • The 4-methylpiperazine acetophenone is reacted with equimolar amounts of various substituted benzaldehydes.

  • The reaction is carried out in 40% alcoholic NaOH at room temperature.

  • This condensation reaction furnishes the target N-methyl-piperazine chalcone (B49325) derivatives in good yields.

Schiff Base Derivatives

Schiff bases derived from 1-amino-4-methylpiperazine (B1216902) and various aromatic aldehydes have been synthesized, representing a class of compounds with potential biological activities.

  • 1-Amino-4-methylpiperazine (1.25 equivalents) is slowly added to a solution of an aromatic aldehyde derivative (1 equivalent) in absolute ethanol (B145695) (10 mL).

  • The reaction mixture is stirred and refluxed for 3 hours.

  • Upon cooling, a precipitate forms, which is collected by filtration.

  • The collected solid is washed with cold ethanol and recrystallized from ethanol to yield the final Schiff base product.[3]

Phenothiazine (B1677639) Derivatives as Antimicrobial Agents

Novel piperazine (B1678402) derivatives of phenothiazine have been synthesized and evaluated for their antimicrobial and antitubercular activities.

  • Step 1: Synthesis of N-(2-Chloroacetyl) phenothiazine:

    • To a solution of 10H-Phenothiazine in dry benzene, chloroacetyl chloride is added at 0-5°C.

    • The reaction mixture is refluxed with stirring for 3-4 hours at 50-60°C.

    • The resulting mixture is distilled and poured over ice-cold water to obtain the solid product, which is then recrystallized from ether.

  • Step 2: Reaction with this compound:

    • The N-(2-Chloroacetyl) phenothiazine is then reacted with this compound in a suitable solvent to yield the final phenothiazine derivative.

Biological Activities and Quantitative Data

The diverse chemical structures of this compound derivatives translate into a broad range of pharmacological activities. This section summarizes the quantitative data for some of the most promising derivatives.

Anticancer Activity of Arylamide Derivatives

The antiproliferative activities of arylamide derivatives were evaluated against a panel of human cancer cell lines.

CompoundTarget Cell LineIC50 (μM)
16l MGC-803 (Gastric Cancer)1.21[2]
HCT-116 (Colon Cancer)0.88[2]
SMMC-7721 (Hepatocellular Carcinoma)1.58[2]
MY-1121 (16f) SMMC-7721 (Hepatocellular Carcinoma)0.08942[2]
HuH-7 (Hepatocellular Carcinoma)0.09162[2]
Enzyme Inhibitory Activity of N-Methyl-piperazine Chalcones

The inhibitory activities of N-methyl-piperazine chalcones against MAO-A, MAO-B, and AChE were determined.

CompoundTarget EnzymeIC50 (μM)Ki (μM)Inhibition Type
2k MAO-B0.71[4]0.21[4]Reversible Competitive[4]
AChE8.10[4]--
2n MAO-B1.11[4]0.28[4]Reversible Competitive[4]
AChE4.32[4]--

Signaling Pathways and Mechanisms of Action

A deeper understanding of the therapeutic potential of these derivatives requires an examination of their interactions with key cellular signaling pathways.

Inhibition of Tubulin Polymerization

The arylamide derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. These compounds bind to the colchicine (B1669291) binding site on β-tubulin, which leads to the disruption of microtubule dynamics and ultimately triggers cell cycle arrest and apoptosis.[5]

G Signaling Pathway: Tubulin Polymerization Inhibition cluster_drug Drug Action cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression drug This compound Arylamide Derivative tubulin α/β-Tubulin Heterodimers drug->tubulin Binds to Colchicine Site on β-Tubulin microtubule Microtubule Polymerization drug->microtubule Inhibits Polymerization tubulin->microtubule Polymerization g2m G2/M Phase Arrest microtubule->g2m Disruption of Mitotic Spindle apoptosis Apoptosis g2m->apoptosis

Caption: Inhibition of tubulin polymerization by arylamide derivatives.

MAO-B Inhibition

N-methyl-piperazine chalcones act as competitive inhibitors of MAO-B. This enzyme is responsible for the degradation of neurotransmitters like dopamine (B1211576). By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

G Mechanism of MAO-B Inhibition cluster_enzyme Enzymatic Reaction cluster_inhibitor Inhibitor Action cluster_outcome Therapeutic Outcome maob MAO-B Enzyme dopamine Dopamine (Substrate) maob->dopamine Metabolizes inc_dopamine Increased Dopamine Levels maob->inc_dopamine Inhibition of Metabolism dopamine->maob Binds to Active Site chalcone N-Methyl-piperazine Chalcone (Inhibitor) chalcone->maob Competitively Binds to Active Site

Caption: Competitive inhibition of MAO-B by N-methyl-piperazine chalcones.

Kappa Opioid Receptor Antagonism

Certain this compound derivatives function as antagonists of the kappa opioid receptor (KOR), a G-protein coupled receptor. Activation of KOR is associated with dysphoria and stress, making its antagonists promising candidates for the treatment of depression and anxiety.[6][7] The antagonist blocks the binding of the endogenous ligand, dynorphin, thereby inhibiting the downstream signaling cascade.

G Kappa Opioid Receptor Antagonism cluster_receptor Receptor Signaling cluster_antagonist Antagonist Action cluster_effect Cellular Effect dynorphin Dynorphin (Ligand) kor Kappa Opioid Receptor (KOR) dynorphin->kor Binds and Activates g_protein Gi/o Protein kor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreased Production cellular_response Inhibition of Downstream Signaling (e.g., p38 MAPK) camp->cellular_response antagonist This compound Derivative (Antagonist) antagonist->kor Blocks Binding

Caption: Blockade of KOR signaling by a this compound antagonist.

Conclusion

The this compound scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of compounds with a wide range of biological activities. The examples provided in this guide, from potent anticancer agents to promising neurotherapeutics, highlight the immense potential that lies in the continued exploration and derivatization of this remarkable heterocyclic core. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

1-Methylpiperazine molecular geometry and conformational analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Geometry and Conformational Analysis of 1-Methylpiperazine

Introduction

This compound (C₅H₁₂N₂) is a heterocyclic organic compound widely utilized as a crucial building block in organic synthesis.[1] Its structural scaffold is a prominent feature in numerous pharmacologically active compounds, including drugs such as cyclizine, sildenafil, and clozapine.[1][2] The therapeutic efficacy and biological activity of these molecules are intrinsically linked to their three-dimensional structure and conformational dynamics. Therefore, a thorough understanding of the molecular geometry and conformational preferences of the this compound core is paramount for researchers, scientists, and professionals in drug development and materials science.

This technical guide provides a comprehensive analysis of the stereochemistry of this compound, focusing on its preferred conformations, the energetic landscape of its interconversion, and the experimental and computational methodologies employed for its characterization.

Molecular Geometry and Preferred Conformation

The fundamental structure of this compound consists of a six-membered piperazine (B1678402) ring with a methyl group attached to one of the nitrogen atoms.[3] Similar to cyclohexane, the piperazine ring is not planar and adopts a puckered "chair" conformation to minimize angular and torsional strain. This chair conformation is the most stable and predominant geometric arrangement.[4]

The key feature of the chair conformation is the presence of two distinct substituent positions:

  • Axial (a): Bonds parallel to the principal C3 axis of the ring.

  • Equatorial (e): Bonds that point out from the "equator" of the ring.

This leads to two possible chair conformers for this compound, distinguished by the position of the methyl group.

Conformational Analysis

The two chair conformations of this compound are in a state of dynamic equilibrium through a process known as ring inversion or a "chair flip." During this process, all axial positions become equatorial, and all equatorial positions become axial.

Conformational Equilibrium

The two primary conformers are:

  • Equatorial-Methylpiperazine (e-conformer): The methyl group occupies an equatorial position.

  • Axial-Methylpiperazine (a-conformer): The methyl group occupies an axial position.

The equatorial conformer is significantly more stable than the axial conformer. This preference is attributed to the avoidance of steric hindrance known as 1,3-diaxial interactions .[5] In the axial conformer, the methyl group is in close proximity to the axial hydrogen atoms on carbons 3 and 5 of the piperazine ring, leading to van der Waals repulsion and an increase in steric strain.[5][6] This type of steric clash is absent when the methyl group is in the more spacious equatorial position.[7] Consequently, the conformational equilibrium strongly favors the equatorial isomer.

Caption: Conformational equilibrium between axial and equatorial this compound.

Quantitative Conformational Data

The energy difference between conformers and precise geometric parameters are determined through a combination of experimental techniques and computational modeling. While specific experimental data for isolated this compound is dispersed, the principles derived from substituted cyclohexanes provide a reliable framework.[7] For methylcyclohexane, the equatorial conformer is more stable by approximately 7.6 kJ/mol (1.74 kcal/mol), with about 95% of molecules in the equatorial conformation at room temperature.[5][7] Similar values are expected for this compound.

ParameterConformerTypical ValueMethod
Relative Energy Equatorial~ -7.6 kJ/mol (more stable)Computational, NMR
Axial0 kJ/mol (reference)Computational, NMR
Bond Length (Å) Chair (General)C-N: ~1.46 Å, C-C: ~1.53 Å, N-CH₃: ~1.47 ÅGas Electron Diffraction, X-Ray
Bond Angle (°) Chair (General)C-N-C: ~111°, N-C-C: ~110°Gas Electron Diffraction, X-Ray
Dihedral Angle (°) Chair (General)~ ±55-60° (within the ring)Gas Electron Diffraction, X-Ray

Note: These values are typical for N-alkyl piperazines and related structures. Precise values can vary slightly based on the experimental or computational method used.

Methodologies for Conformational Analysis

The study of molecular geometry and conformation relies on both experimental and computational approaches.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Temperature-dependent NMR is a powerful technique for studying dynamic processes like ring inversion.[8]

  • Protocol:

    • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈).

    • ¹H NMR spectra are recorded at various temperatures, starting from room temperature and gradually decreasing.

    • At room temperature, ring inversion is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

    • As the temperature is lowered, the rate of inversion slows. The broad, averaged signals begin to sharpen and separate into distinct signals for the axial and equatorial protons of the fixed conformers.

    • The temperature at which the separate signals merge into a single broad peak is the coalescence temperature (Tc) .

    • The energy barrier (ΔG‡) for the ring inversion can be calculated from Tc. The relative integrals of the signals for the axial and equatorial methyl groups at low temperatures can be used to determine the equilibrium constant and the free energy difference (ΔG°) between the conformers.[8]

B. X-ray Crystallography: This method provides highly precise information about the molecular structure in the solid state.

  • Protocol:

    • A suitable single crystal of this compound or a salt derivative is grown.

    • The crystal is mounted on a diffractometer and irradiated with X-rays.

    • The diffraction pattern of the X-rays is collected as they pass through the crystal.

    • The resulting data is processed to generate an electron density map of the molecule.

    • From this map, the precise positions of each atom can be determined, yielding accurate bond lengths, bond angles, and the exact conformation of the molecule in the crystal lattice. For instance, the crystal structure of this compound-1,4-diium tetrachloridozincate hemihydrate confirms the chair conformation of the cation.[4]

C. Gas Electron Diffraction (GED): GED is used to determine the molecular structure of compounds in the gas phase, free from intermolecular forces present in crystals.

  • Protocol:

    • A gaseous beam of this compound is introduced into a high-vacuum chamber.

    • The beam is intersected by a high-energy electron beam.

    • The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

    • The diffraction pattern is analyzed to determine the radial distribution of interatomic distances in the molecule.

    • This information is used to derive key structural parameters such as bond lengths, bond angles, and dihedral angles for the dominant conformer in the gas phase.

Computational Chemistry

Computational methods are essential for predicting molecular geometries, comparing the stabilities of different conformers, and modeling the transition states between them.

  • Methodology:

    • The 3D structure of this compound is built using molecular modeling software.

    • Both the axial and equatorial conformers are subjected to geometry optimization using quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory).

    • These calculations find the lowest energy structure for each conformer and provide their electronic energies.

    • The energy difference between the optimized axial and equatorial conformers determines their relative stability.

    • Frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties.

    • More advanced techniques like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time.[9]

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Derived Properties Molecule This compound NMR NMR Spectroscopy Molecule->NMR XRay X-Ray Crystallography Molecule->XRay GED Gas Electron Diffraction Molecule->GED DFT DFT / Ab Initio Molecule->DFT Stability Conformer Stability (ΔE) NMR->Stability Dynamics Inversion Barrier (ΔG‡) NMR->Dynamics Geometry Bond Lengths & Angles XRay->Geometry GED->Geometry MD Molecular Dynamics DFT->MD DFT->Geometry DFT->Stability MD->Dynamics

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The molecular structure of this compound is dominated by a chair conformation, with a strong energetic preference for the conformer where the methyl group occupies the equatorial position. This preference is driven by the minimization of steric strain, specifically the avoidance of 1,3-diaxial interactions that destabilize the axial conformer. The conformational dynamics and geometric parameters of this compound can be rigorously characterized through a synergistic application of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and modern computational chemistry methods. This detailed structural knowledge is fundamental for rational drug design and the development of new materials, enabling scientists to predict and control the interactions of this compound-containing molecules at a molecular level.

References

1-Methylpiperazine: A Comprehensive Technical Guide to its Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine (CAS 109-01-3), a cyclic diamine, is a versatile and pivotal building block in modern industrial chemistry. Its unique structural features and reactivity have led to its widespread application across diverse sectors, most notably in the pharmaceutical industry for the synthesis of a range of therapeutic agents. Beyond pharmaceuticals, it serves as a crucial component in the formulation of agrochemicals, as an effective corrosion inhibitor, a curing agent for epoxy resins, and as a promising solvent for carbon dioxide capture technologies. This technical guide provides an in-depth overview of the core industrial applications of this compound, presenting key quantitative data, detailed experimental protocols for significant syntheses, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in drug development and other scientific fields.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. It is soluble in water and various organic solvents. A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular FormulaC₅H₁₂N₂
Molar Mass100.16 g/mol
Melting Point-6 °C
Boiling Point138 °C
Density0.903 g/cm³ at 20 °C
Flash Point34 °C
pH11-12 (50 g/L in H₂O at 20 °C)
Vapor Pressure12 hPa at 20 °C

Core Industrial Applications

The industrial utility of this compound is extensive, with several key areas of application.

Pharmaceutical Synthesis

This compound is a fundamental intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its piperazine (B1678402) ring is a common scaffold in medicinal chemistry, often imparting desirable pharmacokinetic properties to drug molecules.

This compound is a key reactant in the final step of the synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2]

Experimental Protocol: Synthesis of Sildenafil

This protocol describes the coupling of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with this compound.[2][3]

  • Materials:

    • 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1 equivalent)

    • This compound (1.2 equivalents)

    • Dichloromethane (DCM)

    • 5% w/w aqueous sodium bicarbonate solution

    • Demineralized water

    • Methanol (B129727)

  • Procedure:

    • Dissolve the sulfonyl chloride intermediate in dichloromethane.

    • To this solution, add this compound (1.2 equivalents).

    • Stir the reaction mixture at 20-25 °C for 1-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[2][3]

    • Wash the reaction mixture with a 5% w/w aqueous sodium bicarbonate solution, followed by demineralized water.[3]

    • Separate the organic layer and concentrate it under reduced pressure to obtain a foamy material.

    • Add methanol to the residue to induce crystallization of the product.

    • Filter the solid product, wash with cold methanol, and dry under vacuum at 55-60 °C to obtain pure sildenafil.[3]

Signaling Pathway: Sildenafil and the cGMP Pathway

Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. Increased levels of cGMP lead to smooth muscle relaxation and increased blood flow.[4][5][6]

sildenafil_pathway Sexual\nStimulation Sexual Stimulation NO Release NO Release Sexual\nStimulation->NO Release Guanylate\nCyclase Guanylate Cyclase NO Release->Guanylate\nCyclase activates GTP GTP cGMP cGMP GTP->cGMP converts Guanylate Cyclase Smooth Muscle\nRelaxation Smooth Muscle Relaxation cGMP->Smooth Muscle\nRelaxation leads to Inactive\nMetabolite Inactive Metabolite cGMP->Inactive\nMetabolite degrades PDE5 PDE5 PDE5 Sildenafil Sildenafil Sildenafil->PDE5 inhibits Increased\nBlood Flow Increased Blood Flow Smooth Muscle\nRelaxation->Increased\nBlood Flow

Sildenafil's mechanism of action via the cGMP pathway.

This compound is incorporated into the structure of Ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic. The synthesis involves the reaction of a difluorinated carboxylic acid derivative with this compound.[7][8]

Experimental Protocol: Synthesis of Ofloxacin

This protocol describes the reaction of (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid with this compound.[8]

  • Materials:

    • (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • React the difluorinated carboxylic acid with this compound in DMSO.

    • The reaction is typically carried out at an elevated temperature (e.g., 90-100 °C) with triethylamine (B128534) as an acid-binding agent.[9]

    • Upon completion of the reaction, the product is isolated and purified. A reported yield for this step is 85%.[8]

Trifluoperazine (B1681574), a typical antipsychotic of the phenothiazine (B1677639) class, is synthesized using this compound. The synthesis involves the reaction of 2-(trifluoromethyl)-10H-phenothiazine with a haloalkyl derivative of this compound.[10]

Experimental Protocol: Synthesis of Trifluoperazine

This protocol describes the condensation reaction to form Trifluoperazine.[10][11]

  • Materials:

  • Procedure:

    • Conduct a condensation reaction between 2-(trifluoromethyl)phenothiazine (B42385) and 1-(3-chloropropyl)-4-methylpiperazine in an organic solvent.

    • The reaction is carried out in the presence of a catalyst and under basic conditions (pH 9-12) at a temperature of 80-120 °C.[11]

    • The crude product is then purified, which may involve conversion to an oxalate (B1200264) salt and subsequent liberation of the free base.[11]

Signaling Pathway: Trifluoperazine's Antagonism of Dopamine (B1211576) D2 Receptors

Trifluoperazine's primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain, which is believed to alleviate the positive symptoms of schizophrenia. It also affects other receptors, including serotonin, adrenergic, and histamine (B1213489) receptors.[12][13][14]

trifluoperazine_pathway Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor activates Downstream\nSignaling Downstream Signaling D2 Receptor->Downstream\nSignaling Trifluoperazine Trifluoperazine Trifluoperazine->D2 Receptor antagonizes Other Receptors Serotonin (5-HT2) Adrenergic (α) Histamine (H1) Trifluoperazine->Other Receptors antagonizes Therapeutic\nEffect Therapeutic Effect Downstream\nSignaling->Therapeutic\nEffect modulation leads to Side\nEffects Side Effects Other Receptors->Side\nEffects

Trifluoperazine's primary mechanism of action on the D2 receptor.

Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), incorporates a this compound moiety. It functions as a dual inhibitor of Src and Abl kinases.[15][16]

Signaling Pathway: Bosutinib's Inhibition of Src/Abl Kinases

Bosutinib targets the BCR-ABL fusion protein, a hallmark of CML, and also inhibits Src family kinases. This dual inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[15][17]

bosutinib_pathway Bosutinib Bosutinib BCR-ABL BCR-ABL Bosutinib->BCR-ABL inhibits Src Kinases Src Kinases Bosutinib->Src Kinases inhibits Apoptosis Apoptosis Bosutinib->Apoptosis induces Downstream\nPathways PI3K/AKT/mTOR MAPK/ERK JAK/STAT3 BCR-ABL->Downstream\nPathways activates Src Kinases->Downstream\nPathways activates Cell Proliferation Cell Proliferation Downstream\nPathways->Cell Proliferation Cell Survival Cell Survival Downstream\nPathways->Cell Survival Cell Migration Cell Migration Downstream\nPathways->Cell Migration

Bosutinib's inhibitory effect on Src/Abl signaling pathways.
Corrosion Inhibition

This compound and its derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel, particularly in acidic environments such as hydrochloric acid solutions.[18][19] The presence of nitrogen atoms with lone pair electrons and the overall molecular structure facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits corrosion.

Inhibitor Concentration (M)Temperature (°C)Inhibition Efficiency (%)
0.0013080-90 (Estimated)
0.0053095.3
0.0056079.8

Note: The data is compiled from various sources and may vary depending on the specific experimental conditions.[18][20][21][22][23]

Carbon Dioxide (CO₂) Capture

Aqueous solutions of this compound are being investigated as potential solvents for the capture of CO₂ from industrial flue gases.[24] Its advantages include a high absorption capacity and a potentially lower energy requirement for regeneration compared to traditional amine solvents like monoethanolamine (MEA).[25]

1-MPZ Concentration (wt%)Temperature (K)CO₂ Partial Pressure (kPa)CO₂ Loading (mol CO₂/mol amine)
15313up to 7815~0.67
30313up to 7815~0.67
15353up to 7815~0.67
30353up to 7815~0.67

Data adapted from studies on CO₂ solubility in aqueous this compound solutions.[24][26][27]

Experimental Workflow: CO₂ Capture Process

A typical CO₂ capture process using an amine solvent like this compound involves absorption and stripping stages.

co2_capture_workflow Flue Gas\n(with CO₂) Flue Gas (with CO₂) Absorber Absorber Flue Gas\n(with CO₂)->Absorber Rich Amine\n(1-MPZ + CO₂) Rich Amine (1-MPZ + CO₂) Absorber->Rich Amine\n(1-MPZ + CO₂) Treated Gas\n(without CO₂) Treated Gas (without CO₂) Absorber->Treated Gas\n(without CO₂) Lean Amine\n(1-MPZ) Lean Amine (1-MPZ) Lean Amine\n(1-MPZ)->Absorber Stripper Stripper Rich Amine\n(1-MPZ + CO₂)->Stripper Stripper->Lean Amine\n(1-MPZ) regenerated Pure CO₂ Pure CO₂ Stripper->Pure CO₂ Heat Heat Heat->Stripper

A simplified workflow for CO₂ capture using this compound.
Epoxy Resin Curing Agent

This compound and its derivatives can be used as curing agents for epoxy resins. The amine groups in this compound react with the epoxide groups of the resin to form a cross-linked polymer network, resulting in a hard, durable material.

Synthesis of this compound

Several synthetic routes to this compound have been developed. One common industrial method involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperature and pressure.[28] Another approach is the methylation of piperazine. A greener synthesis has also been reported involving the reaction of N-methylethylenediamine with di-Me oxalate followed by hydrogenation.

Logical Relationship: Factors Influencing this compound Synthesis Yield

The yield and selectivity of this compound synthesis are influenced by several factors, including the choice of catalyst, reaction temperature, and pressure.

synthesis_factors Catalyst Catalyst Yield Yield Catalyst->Yield Selectivity Selectivity Catalyst->Selectivity Temperature Temperature Temperature->Yield Byproducts Byproducts Temperature->Byproducts Pressure Pressure Pressure->Yield Reactant Ratio Reactant Ratio Reactant Ratio->Yield Reactant Ratio->Byproducts Selectivity->Byproducts inversely related to

Key factors influencing the synthesis of this compound.

Conclusion

This compound is a cornerstone of modern industrial synthesis, with its impact most profoundly felt in the pharmaceutical sector. Its role as a versatile intermediate enables the production of a wide array of life-saving and life-enhancing drugs. Furthermore, its growing applications in areas such as corrosion inhibition and carbon capture highlight its importance in addressing contemporary industrial and environmental challenges. The continued exploration of its properties and applications, supported by detailed technical understanding as outlined in this guide, will undoubtedly lead to further innovations across various scientific and technological domains.

References

A Historical Overview of 1-Methylpiperazine: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazine (C₅H₁₂N₂) is a cyclic diamine that has emerged as a cornerstone in synthetic organic chemistry and pharmaceutical development. First synthesized in the mid-20th century during broader research into piperazine (B1678402) derivatives for medicinal use, this versatile molecule has a rich history characterized by evolving synthesis methodologies and an expanding repertoire of applications.[1] Initially a laboratory curiosity, it has become an indispensable building block for a multitude of commercial products, ranging from life-saving pharmaceuticals to advanced materials.[2][3] This technical guide provides a comprehensive historical overview of this compound, detailing the evolution of its synthesis, key experimental protocols, and its ever-growing significance in scientific research and industry.

Historical Development of Synthesis Methods

The journey to efficient and scalable this compound synthesis reflects the broader advancements in industrial organic chemistry. Early methods were often characterized by harsh conditions and modest yields, while modern approaches prioritize efficiency, safety, and sustainability.

Early Methods: Alkylation and Reductive Amination

The foundational methods for synthesizing this compound involved two primary strategies: direct alkylation of piperazine and reductive amination.

  • Direct Alkylation: This straightforward approach involves the N-methylation of piperazine using common methylating agents like methyl iodide or dimethyl sulfate.[1] While effective at a lab scale, the process can be difficult to control, often leading to the formation of the undesired by-product 1,4-dimethylpiperazine (B91421). A significant advancement in this area was the use of methyl chloride, which, when reacted with a molar excess of piperazine under pressure, could produce yields approaching 90%.[4]

  • Eschweiler-Clarke Reaction: A classic method for amine methylation, the Eschweiler-Clarke reaction, was adapted for this compound synthesis. This involves reacting piperazine with a mixture of formaldehyde (B43269) and formic acid.[5] The reaction proceeds by reductive amination, where formaldehyde forms an iminium ion that is subsequently reduced by formic acid. While a reliable method, early iterations often resulted in yields of around 50% and required careful workup to remove by-products and unreacted starting materials.[5]

Industrial-Scale Synthesis

As demand grew, particularly from the pharmaceutical industry, more cost-effective and scalable methods were developed.

  • From Diethanolamine (B148213) and Methylamine (B109427): A dominant industrial method involves the high-temperature, high-pressure reaction of diethanolamine with methylamine over a catalyst.[6][7][8] This process, typically conducted at temperatures of 180-230°C and pressures of 50-300 bar, directly cyclizes the reactants to form the piperazine ring.[8] This method is highly efficient for large-scale production, yielding a product mixture rich in this compound.[8]

  • Catalytic Hydrogenation: Another significant industrial process involves the catalytic hydrogenation of the condensation product of piperazine and formaldehyde.[9][10] Piperazine is first reacted with formaldehyde to form an intermediate, which is then hydrogenated in the same reactor using a catalyst like Raney nickel.[9] This method offers a streamlined workflow and avoids the use of corrosive acids like formic acid.[9]

Modern "Green" Synthesis

Reflecting the increasing emphasis on sustainable chemistry, recent research has focused on developing more environmentally friendly synthesis routes. One notable "green" method involves a two-step process starting from di-methyl oxalate (B1200264) and N-methylethylenediamine.[11] The initial aminolysis reaction forms an intermediate, This compound-2,3-dione (B1305260), which is then subjected to hydrogenation using a Raney nickel catalyst.[11] This approach boasts a high overall yield (95.11%) and utilizes less expensive, safer starting materials, minimizing by-product formation.[11]

Quantitative Data on Synthesis Methods

The following table summarizes and compares key quantitative data from various historical and modern synthesis methods for this compound.

Synthesis MethodKey ReactantsCatalysts & ConditionsYieldSelectivity/PurityReference
Eschweiler-Clarke Type Piperazine hexahydrate, Formic acid, Formaldehyde50°C, then reflux~50%Not specified[5]
Direct Alkylation Piperazine, Methyl chloride80-200°C, 20-80 psig, Molar excess of piperazine~90%Predominant product, ~10% 1,4-dimethylpiperazine by-product[4]
Industrial Cyclization Diethanolamine, MethylamineCopper-containing catalyst, 180-230°C, 50-300 bar71% (by weight in product mixture)23% by-products[8]
Catalytic Hydrogenation Piperazine, Formaldehyde, HydrogenRaney nickel, 70-100°C, 1.0-6.0 MPaHigh one-way yieldNot specified[9]
Green Synthesis Di-Me oxalate, N-methylethylenediamine, HydrogenRaney nickel, 150-200°C, 3.0-5.0 MPa95.11% (overall)96.72% selectivity[11]

Detailed Experimental Protocols

Protocol 1: Synthesis via Methylation of Piperazine Hexahydrate (Eschweiler-Clarke Type)

This protocol is based on the classical reductive amination method.[5]

  • Reaction Setup: To a suitable reaction vessel, add piperazine hexahydrate and hydrochloric acid. Heat the mixture to 45°C.

  • Addition of Reagents: Prepare a mixture of formic acid and formaldehyde. Add this mixture dropwise to the reaction vessel while maintaining the temperature at approximately 50°C.

  • Reaction: After the addition is complete, maintain the reaction at 50°C for 2-3 hours. Following this, heat the mixture to reflux and continue until the evolution of carbon dioxide gas ceases.

  • Workup: Cool the reaction mixture to 80°C and add hydrochloric acid. Heat the mixture to evaporate the contents to dryness.

  • Purification: After slight cooling, add methanol (B129727) and reflux for 30 minutes. Filter the hot solution to remove piperazine dihydrochloride (B599025) precipitate. Recover methanol from the filtrate by distillation.

  • Isolation: Add sodium hydroxide (B78521) solution to the residue until a pH of 14 is reached. Distill the mixture to obtain aqueous this compound.

  • Final Drying: Use benzene (B151609) to azeotropically remove water. Collect the fraction boiling at 132-140°C to yield anhydrous this compound.

Protocol 2: Green Synthesis via Hydrogenation

This protocol describes a modern, sustainable approach to this compound synthesis.[11]

  • Step 1: Aminolysis: React di-methyl oxalate with N-methylethylenediamine in an appropriate solvent to form the intermediate, this compound-2,3-dione. This step is typically carried out under mild conditions.

  • Step 2: Hydrogenation Setup: Place the this compound-2,3-dione intermediate and a Raney nickel catalyst into a high-pressure autoclave.

  • Reaction: Pressurize the autoclave with hydrogen to 3.0-5.0 MPa. Heat the mixture to a temperature between 150-200°C and maintain with stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as GC-MS.

  • Isolation: Once the reaction is complete, cool the reactor, vent the excess hydrogen, and filter the mixture to remove the Raney nickel catalyst.

  • Purification: The resulting filtrate, containing high-purity this compound, can be further purified by distillation if required.

Visualization of Synthesis and Application Pathways

Synthesis_Routes Piperazine Piperazine Alkylation Direct Alkylation (e.g., CH3Cl) Piperazine->Alkylation Reductive_Amination Reductive Amination (HCHO, HCOOH) Piperazine->Reductive_Amination Diethanolamine Diethanolamine + Methylamine High_Pressure_Cyclization High P/T Cyclization Diethanolamine->High_Pressure_Cyclization DiMe_Oxalate Di-Me Oxalate + N-methylethylenediamine Green_Hydrogenation Aminolysis & Hydrogenation DiMe_Oxalate->Green_Hydrogenation NMP This compound Alkylation->NMP Reductive_Amination->NMP High_Pressure_Cyclization->NMP Green_Hydrogenation->NMP

Caption: Major historical and modern synthesis routes to this compound.

Historical and Modern Applications

The utility of this compound has expanded significantly since its discovery, driven primarily by the pharmaceutical industry.

Pharmaceuticals: this compound is a quintessential "scaffold" in drug design, appearing in numerous approved drugs across various therapeutic areas.[12]

  • Antipsychotics and Antidepressants: It forms the core of drugs like trifluoperazine (B1681574) and clozapine.[1][13]

  • Antihistamines: It is a key intermediate for cyclizine (B1669395) and meclizine.[6][14]

  • Antibiotics: The important fluoroquinolone antibiotic ofloxacin (B1677185) incorporates the this compound moiety.[1][2]

  • Vasodilators: Perhaps its most famous application is in the synthesis of sildenafil (B151) (Viagra).[3][6][7]

  • Other CNS Drugs: It is also used to produce the hypnotic agent zopiclone.[1][13]

Agrochemicals and Materials Science: Beyond medicine, this compound has found applications in other chemical industries.

  • It serves as an intermediate in the production of certain pesticides and herbicides.[1][3]

  • It is used as an epoxy curing agent, enhancing the properties of polymer materials.[11]

  • In materials science, it has been used as a template molecule in the creation of molecularly imprinted microspheres (MIMs) and in the development of anion-exchange stationary phases for chromatography.[1][6]

Emerging Applications: Research continues to uncover new uses for this versatile compound.

  • Corrosion Inhibition: Studies have shown its potential to protect metals from corrosion, particularly in industrial settings.[15]

  • Green Chemistry: It has been investigated for its role in the sustainable recovery of lignin (B12514952) from biomass.[11]

  • Pest Control: Researchers have discovered that bacteria on human skin can produce this compound, which acts as a natural mosquito repellent by preventing them from recognizing a human host.[6][16]

Applications NMP This compound Pharma Pharmaceuticals NMP->Pharma Agro Agrochemicals NMP->Agro Materials Materials Science NMP->Materials Emerging Emerging Uses NMP->Emerging Sildenafil Sildenafil Pharma->Sildenafil Clozapine Clozapine Pharma->Clozapine Ofloxacin Ofloxacin Pharma->Ofloxacin Pesticides Pesticides Agro->Pesticides Epoxy_Curing Epoxy Curing Agents Materials->Epoxy_Curing MIMs Molecularly Imprinted Microspheres Materials->MIMs Corrosion Corrosion Inhibitor Emerging->Corrosion Mosquito Mosquito Repellent Emerging->Mosquito

Caption: Key application areas of this compound in science and industry.

Conclusion

From its initial synthesis in the mid-20th century to its current status as a high-volume industrial chemical, this compound has proven to be a molecule of enduring importance. The historical progression of its synthesis from early, low-yield laboratory methods to highly efficient, sustainable industrial processes showcases significant advancements in chemical engineering and green chemistry. Its structural motif is now integral to a vast array of products that impact human health, agriculture, and material science. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and diverse applications of this compound remains crucial for leveraging its full potential in future innovations.

References

Methodological & Application

Synthesis of 1-Methylpiperazine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Methylpiperazine is a crucial building block in the synthesis of a wide array of pharmaceuticals and other fine chemicals. Its presence in the molecular structure of various drugs underscores its importance in medicinal chemistry and drug development. This document provides detailed experimental protocols for several common and efficient methods for the synthesis of this compound, intended for use by researchers, scientists, and professionals in the field of drug development. The protocols are presented with clarity and precision to ensure reproducibility in a laboratory setting.

Comparative Overview of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis routes detailed in this guide, allowing for an at-a-glance comparison of their efficiency and requirements.

Synthesis Route Starting Materials Key Reagents/Catalysts Reaction Conditions Reported Yield Selectivity
Eschweiler-Clarke Reaction Piperazine (B1678402) hexahydrate, Formaldehyde (B43269), Formic acidNone~50°C for 2-3h, then reflux~50%Not Specified
Reductive Amination Piperazine, FormaldehydeRaney Nickel, Hydrogen70-100°C, 1-6 MPaHigh (not quantified)Good
Alkylation with Methyl Chloride Piperazine, Methyl ChlorideNone103-108°C, 40-46 psig, 2.6h~90% (based on methyl chloride)Not Specified
"Green" Synthesis N-methylethylenediamine, Dimethyl oxalate (B1200264)Raney Nickel, HydrogenAminolysis followed by hydrogenation at 150-200°C, 3.0-5.0 MPa95.11%96.72%

Experimental Protocols

Method 1: Eschweiler-Clarke Reaction

This classical method involves the methylation of piperazine using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3][4][5]

Materials:

Procedure:

  • To a reaction vessel, add piperazine hexahydrate.

  • Heat the vessel to 45°C.

  • Slowly add a mixture of formic acid and formaldehyde to the reaction vessel.

  • Maintain the reaction temperature at approximately 50°C for 2-3 hours.[6]

  • After the initial reaction, heat the mixture to reflux until the evolution of carbon dioxide gas ceases.[7]

  • Cool the reaction mixture to 80°C and acidify with hydrochloric acid.

  • Evaporate the mixture to dryness.

  • Add methanol to the residue and heat to reflux for 30 minutes.

  • Filter the hot solution to remove piperazine dihydrochloride.

  • Recover the methanol from the filtrate by distillation.

  • Add sodium hydroxide solution to the residue until the pH reaches 14.

  • Distill the basic mixture to obtain aqueous this compound.

  • To obtain anhydrous this compound, heat the aqueous solution with benzene to reflux, removing the water azeotropically.

  • Fractionally distill the remaining liquid and collect the fraction boiling at 132-140°C.[7]

Eschweiler_Clarke_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification piperazine Piperazine Hexahydrate mix_reactants Mix and Heat to 45°C piperazine->mix_reactants formaldehyde Formaldehyde add_reagents Add Formaldehyde/ Formic Acid Mixture formaldehyde->add_reagents formic_acid Formic Acid formic_acid->add_reagents mix_reactants->add_reagents react_50C React at ~50°C for 2-3h add_reagents->react_50C reflux Reflux until CO2 evolution ceases react_50C->reflux cool_acidify Cool to 80°C and Acidify with HCl reflux->cool_acidify evaporate Evaporate to Dryness cool_acidify->evaporate methanol_reflux Add Methanol and Reflux evaporate->methanol_reflux filter Filter methanol_reflux->filter recover_methanol Recover Methanol filter->recover_methanol basify Basify with NaOH (pH 14) recover_methanol->basify distill_aqueous Distill Aqueous Product basify->distill_aqueous azeotropic_distillation Azeotropic Distillation with Benzene distill_aqueous->azeotropic_distillation fractional_distillation Fractional Distillation azeotropic_distillation->fractional_distillation product This compound fractional_distillation->product

Workflow for the Eschweiler-Clarke Synthesis of this compound.
Method 2: Reductive Amination with Formaldehyde and a Catalyst

This method involves a two-stage process: a condensation reaction between piperazine and formaldehyde, followed by catalytic hydrogenation.[8]

Materials:

  • Piperazine

  • Formaldehyde (37% solution)

  • Methanol

  • Raney Nickel catalyst

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Condensation:

    • In a suitable reactor, dissolve piperazine in methanol.

    • Add formaldehyde solution to the reactor. The molar ratio of piperazine to formaldehyde should be between 1:0.8 and 1:1.6.[8]

    • Allow the condensation reaction to proceed at ambient temperature.

  • Hydrogenation:

    • To the same reactor containing the condensation product, add Raney Nickel catalyst. The amount of catalyst should be 4-12% of the initial mass of piperazine.[8]

    • Purge the reactor with nitrogen gas, and then with hydrogen gas.

    • Pressurize the reactor with hydrogen to 1-6 MPa.[8]

    • Heat the reactor to maintain a temperature of 70-100°C.[8]

    • Continue stirring under these conditions until the hydrogenation is complete (as determined by the cessation of hydrogen uptake).

  • Purification:

    • Cool the reaction mixture to room temperature and stop stirring.

    • Vent the reactor and filter the mixture to recover the catalyst.

    • Fractionally distill the filtrate to recover methanol and any unreacted piperazine.

    • Collect the fraction boiling at approximately 137°C, which is the this compound product.[8]

Reductive_Amination cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_purification Purification piperazine Piperazine condensation Condensation Reaction (Piperazine + Formaldehyde in Methanol) piperazine->condensation formaldehyde Formaldehyde formaldehyde->condensation methanol Methanol (Solvent) methanol->condensation raney_ni Raney Nickel add_catalyst Add Raney Nickel raney_ni->add_catalyst hydrogen Hydrogen Gas hydrogenation Hydrogenation (70-100°C, 1-6 MPa) hydrogen->hydrogenation condensation->add_catalyst add_catalyst->hydrogenation cool_filter Cool and Filter hydrogenation->cool_filter distillation Fractional Distillation cool_filter->distillation product This compound distillation->product

Workflow for the Reductive Amination Synthesis of this compound.
Method 3: Alkylation with Methyl Chloride

This procedure involves the direct reaction of piperazine with methyl chloride under pressure.[9]

Materials:

  • Piperazine (97.5% purity)

  • Methanol

  • Methyl chloride

  • Sodium hydroxide

  • Ethylene (B1197577) glycol

Procedure:

  • Dissolve 350 g (3.96 mols) of piperazine in 520 g of methanol.

  • Place the solution in an autoclave.

  • Add 57 g (1.13 mols) of methyl chloride to the autoclave.[9]

  • Seal the reaction vessel and heat to 103-108°C for 2.6 hours. The pressure will initially be around 46 psig and decrease to about 40 psig.[9]

  • After the reaction is complete, cool the autoclave and vent any remaining pressure.

  • To the reaction mixture, add 46 g (1.15 mols) of sodium hydroxide and 700 g of ethylene glycol and stir.[9]

  • Fractionally distill the mixture. It is advantageous to use a solvent with a higher boiling point than this compound, such as ethylene glycol, during distillation.[9]

  • The this compound can be separated from by-products like 1,4-dimethylpiperazine (B91421) by azeotropic distillation with water, followed by redistillation of the this compound-containing fraction.[9]

Alkylation_Methyl_Chloride cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification piperazine Piperazine in Methanol autoclave_reaction React in Autoclave (103-108°C, 2.6h, 40-46 psig) piperazine->autoclave_reaction methyl_chloride Methyl Chloride methyl_chloride->autoclave_reaction neutralization Neutralize with NaOH in Ethylene Glycol autoclave_reaction->neutralization distillation Fractional Distillation neutralization->distillation product This compound distillation->product

Workflow for the Alkylation of Piperazine with Methyl Chloride.
Method 4: "Green" Synthesis from N-methylethylenediamine

This environmentally friendly approach consists of two main steps: an aminolysis reaction followed by hydrogenation.

Materials:

  • N-methylethylenediamine

  • Dimethyl oxalate

  • Raney Nickel catalyst

  • Hydrogen gas

Procedure:

  • Aminolysis:

    • React N-methylethylenediamine with dimethyl oxalate in an aminolysis reaction to form the intermediate, This compound-2,3-dione (B1305260). (Note: Specific conditions for this step are not detailed in the provided source but would typically involve heating the reactants, possibly in a suitable solvent).

  • Hydrogenation:

    • Subject the this compound-2,3-dione intermediate to a hydrogenation reaction.

    • Use Raney Nickel as the catalyst.

    • Conduct the reaction at a temperature between 150-200°C and a pressure of 3.0-5.0 MPa.

  • Purification:

    • After the reaction is complete, cool the mixture, vent the pressure, and filter to remove the catalyst.

    • The resulting product is this compound, which can be further purified by distillation if necessary. This method boasts a high conversion rate of N-methylethylenediamine (98.34%), a selectivity for this compound of 96.72%, and an overall yield of 95.11%.

Green_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_purification Purification nmeda N-methylethylenediamine aminolysis Aminolysis nmeda->aminolysis dmo Dimethyl Oxalate dmo->aminolysis raney_ni Raney Nickel hydrogenation Hydrogenation (150-200°C, 3.0-5.0 MPa) raney_ni->hydrogenation hydrogen Hydrogen Gas hydrogen->hydrogenation intermediate This compound-2,3-dione aminolysis->intermediate intermediate->hydrogenation filter_catalyst Filter Catalyst hydrogenation->filter_catalyst product This compound filter_catalyst->product

Workflow for the "Green" Synthesis of this compound.

Safety Precautions:

All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reagents used in these syntheses can be corrosive, flammable, and/or toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use. Reactions involving hydrogen gas should be conducted with extreme caution due to its flammability and explosive potential. High-pressure reactions should only be performed in appropriate and certified equipment.

References

Application Notes and Protocols: 1-Methylpiperazine as a Versatile Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based therapeutics and drug discovery, the modification of native peptide structures is a key strategy to enhance their pharmacological properties. The incorporation of non-natural amino acids and heterocyclic scaffolds can lead to peptidomimetics with improved stability against enzymatic degradation, enhanced receptor affinity and selectivity, and better pharmacokinetic profiles. 1-Methylpiperazine is a versatile and readily available heterocyclic building block that offers a unique scaffold for peptide modification. Its introduction into a peptide sequence, typically at the N-terminus or on a side chain, can impart conformational rigidity, increase solubility, and introduce a cationic charge at physiological pH, which can be beneficial for target interaction.

This document provides detailed application notes and experimental protocols for the use of this compound in solid-phase peptide synthesis (SPPS). The primary application detailed is the use of this compound as an N-terminal capping agent to create novel peptidomimetics.

Data Presentation: Synthesis Efficiency

The successful incorporation of this compound onto a peptide chain is dependent on the coupling conditions. The following table summarizes representative quantitative data for the N-terminal modification of a resin-bound peptide with a piperazine (B1678402) derivative. These values are based on typical results for coupling sterically hindered secondary amines in SPPS and can be used as a benchmark for optimization.

ParameterValueNotes
Resin Type Rink Amide ResinSuitable for the synthesis of C-terminal amides.
Resin Substitution 0.5 - 0.7 mmol/gStandard loading for many commercial resins.
Peptide Sequence Model Hexapeptide (e.g., H-Ala-Val-Leu-Gly-Ile-Phe-Resin)A representative peptide for modification.
N-Terminal Deprotection Efficiency >99%Monitored by Kaiser test (positive result).
Coupling Reagents for this compound HATU / DIPEAStandard, efficient coupling conditions for sterically hindered amines.
This compound Coupling Efficiency >90%Monitored by Kaiser test (negative result). A slightly lower efficiency than standard amino acid coupling can be expected due to the secondary amine's steric hindrance.
Overall Crude Product Yield 60 - 80%Dependent on the peptide sequence and the efficiency of each synthesis step.
Purity of Crude Product 50 - 70%Typical purity before HPLC purification, highly sequence-dependent.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a model peptide and its subsequent N-terminal modification with this compound using the Fmoc/tBu strategy.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the assembly of a linear peptide on a solid support.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.
  • Agitate the mixture for 3 minutes, then drain the solution.
  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 10-15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
  • Perform a Kaiser test to confirm the presence of free primary amines.

3. Amino Acid Coupling:

  • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours.
  • Perform a Kaiser test to confirm the completion of the coupling (negative result). If the test is positive, repeat the coupling step.

4. Washing:

  • After a successful coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min) and then with dichloromethane (B109758) (DCM) (3 x 1 min).

5. Chain Elongation:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

Protocol 2: N-Terminal Capping with this compound

This protocol details the final modification of the peptide with this compound after the final amino acid has been deprotected.

1. Final Fmoc Deprotection:

  • After coupling the last amino acid, perform the Fmoc deprotection as described in Protocol 1, step 2.

2. Preparation of Capping Solution:

  • In a separate vial, prepare a solution for coupling the C-terminus of an activated acid to this compound. A common method is to first couple a dicarboxylic acid spacer like glutaric anhydride (B1165640) to the N-terminus, and then couple this compound to the newly installed carboxylic acid. A more direct approach involves activating the terminal carboxyl group of a protected amino acid and then coupling it with this compound in solution, followed by coupling this dipeptide to the resin. For a direct capping, a pre-activated carboxylic acid is used.
  • Direct N-terminal Acylation and this compound Coupling:
  • To cap the N-terminus with an acetyl-1-methylpiperazide moiety, first, react the resin-bound peptide with an excess of an activated acid like acetic anhydride in the presence of a base.
  • A more robust method for creating a stable amide bond with this compound is to first couple a linker like succinic anhydride.
  • Succinic Anhydride Coupling:
  • To the deprotected N-terminus of the peptide-resin, add a solution of succinic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
  • Agitate for 2 hours at room temperature.
  • Wash the resin with DMF (5x) and DCM (5x).

3. This compound Coupling:

  • Activation of the new C-terminus: In a separate vial, dissolve HATU (3 equivalents) and DIPEA (6 equivalents) in DMF. Add this solution to the resin from the previous step and agitate for 5 minutes.
  • Add this compound (10 equivalents) to the activated resin.
  • Agitate the reaction mixture at room temperature for 4-6 hours, or overnight for optimal results.
  • Monitor the reaction by taking a small sample of the resin for a chloranil (B122849) test, which is suitable for detecting secondary amines. A negative test indicates complete coupling.

4. Final Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (5 x 1 min), and finally methanol (B129727) (3 x 1 min).
  • Dry the resin under vacuum.

Protocol 3: Cleavage and Purification

1. Resin Cleavage:

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
  • Add the cleavage cocktail to the dried resin in a sealed vessel.
  • Agitate the mixture for 2-3 hours at room temperature.

2. Product Precipitation and Isolation:

  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
  • Dry the crude peptide under vacuum.

3. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final this compound-capped peptide.

Visualizations

Logical Workflow for Peptide Synthesis with this compound Capping

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_capping N-Terminal Modification cluster_final_steps Final Processing Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Fmoc_Deprotect->AA_Coupling Free N-terminus Wash Wash (DMF, DCM) AA_Coupling->Wash Wash->Fmoc_Deprotect Repeat n times Final_Deprotect Final Fmoc Deprotection Wash->Final_Deprotect Final Cycle Succinic_Coupling Couple Succinic Anhydride Final_Deprotect->Succinic_Coupling Activate_COOH Activate Carboxyl Group (HATU, DIPEA) Succinic_Coupling->Activate_COOH MP_Coupling Couple this compound Activate_COOH->MP_Coupling Cleavage Cleavage from Resin (TFA Cocktail) MP_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for SPPS and N-terminal capping with this compound.

Conceptual Diagram of this compound in Peptidomimetics

Peptidomimetic_Concept cluster_peptide Native Peptide cluster_peptidomimetic Peptidomimetic with this compound Peptide H₂N-AA₁-AA₂-...-AAₙ-CONH₂ Receptor Biological Target (Receptor) Peptide->Receptor Binding & Activity Degradation Proteolytic Degradation Peptide->Degradation Modified_Peptide 1-MP-CO-AA₁-AA₂-...-AAₙ-CONH₂ Receptor2 Biological Target (Receptor) Modified_Peptide->Receptor2 Potentially Altered Binding (Increased Affinity/Selectivity) Degradation2 Proteolytic Degradation Modified_Peptide->Degradation2 Blocked Degradation Improved_PK Improved Pharmacokinetics (e.g., Solubility, Stability) Modified_Peptide->Improved_PK

Caption: this compound incorporation to improve peptide properties.

1-Methylpiperazine as a Versatile Catalyst: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Methylpiperazine as a catalyst in organic synthesis. This compound, a cyclic tertiary amine, demonstrates catalytic activity in various reactions, primarily owing to its basic and nucleophilic properties. This guide focuses on its application in the formation of polyurethane foams and the N-formylation of amines, offering comprehensive procedures and data for laboratory implementation.

Application 1: Catalyst for Polyurethane Foam Formation

This compound and its derivatives, such as 1,4-dimethylpiperazine, are effective catalysts in the production of polyurethane foams.[1][2] These catalysts play a crucial role in controlling the reaction profile, particularly the gelling and blowing reactions, which are essential for determining the final properties of the foam.[1] Tertiary amine catalysts, including this compound, function by activating the isocyanate group towards reaction with polyols (gelling reaction) and water (blowing reaction), the latter of which generates carbon dioxide to form the foam structure.

Logical Workflow for Polyurethane Foam Catalysis

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Catalyzed Reactions cluster_products Products polyol Polyol gelling Gelling Reaction (Polyol + Isocyanate) polyol->gelling isocyanate Isocyanate isocyanate->gelling blowing Blowing Reaction (Water + Isocyanate) isocyanate->blowing water Water (Blowing Agent) water->blowing nmp This compound nmp->gelling Activates Isocyanate nmp->blowing Activates Isocyanate urethane Polyurethane Matrix gelling->urethane co2 CO2 Gas blowing->co2 foam Polyurethane Foam urethane->foam co2->foam

Caption: Catalytic role of this compound in polyurethane foam formation.

Experimental Protocol: Polyurethane Foam Synthesis

This protocol is a general guideline based on the use of piperazine (B1678402) derivatives as catalysts in polyurethane foam production.[1] Specific quantities may need to be optimized based on the desired foam properties.

Materials:

  • Polymeric 4,4'-diphenylmethane diisocyanate (pMDI)

  • Polyol (e.g., a polyether polyol)

  • This compound (Catalyst)

  • Deionized Water (Blowing Agent)

  • Surfactant (e.g., silicone-based)

  • Mixing container and mechanical stirrer

  • Mold for foam expansion

Procedure:

  • Premix Preparation: In a suitable mixing container, thoroughly mix the polyol, this compound catalyst, deionized water, and surfactant. The concentration of this compound can be varied to control the reaction rate.

  • Isocyanate Addition: Add the polymeric MDI to the premix and immediately begin vigorous mechanical stirring.

  • Mixing: Continue stirring until the components are homogeneously mixed. The cream time, gel time, and rise time of the foam will depend on the catalyst concentration and temperature.

  • Pouring and Curing: Pour the reacting mixture into a mold and allow it to expand and cure at ambient or elevated temperature.

  • Characterization: After curing, the foam can be demolded and characterized for its physical properties such as density, compression set, and tensile strength.[1]

ParameterDescriptionTypical Value Range
Cream TimeTime from mixing until the mixture starts to rise.5 - 20 seconds
Gel TimeTime from mixing until the formation of a solid network.30 - 120 seconds
Rise TimeTime from mixing until the foam reaches its maximum height.60 - 180 seconds
Catalyst ConcentrationAmount of this compound relative to the polyol.0.1 - 2.0 parts per hundred parts of polyol (php)

Application 2: N-Formylation of Amines with Carbon Dioxide

This compound can be utilized in the N-formylation of amines using carbon dioxide (CO₂) as a C1 source, often in the presence of a reducing agent like a hydrosilane.[3] In this context, while a metal complex may be the primary catalyst, this compound can act as a substrate in a model reaction to optimize reaction conditions or potentially as a basic co-catalyst. The formylation of this compound itself serves as a model reaction to yield 4-methylpiperazine-1-carbaldehyde.[4]

Signaling Pathway for Catalytic N-Formylation

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_intermediates Intermediates cluster_product Product amine Amine (e.g., this compound) catalyst Primary Catalyst (e.g., Metal Complex) amine->catalyst formamide Formylated Amine amine->formamide co2 Carbon Dioxide (CO2) co2->catalyst hydrosilane Hydrosilane (Reducing Agent) hydrosilane->catalyst silyformate Silylformate Species catalyst->silyformate Activation nmp_role This compound (Substrate/Co-catalyst) silyformate->formamide Formylation

Caption: General pathway for the N-formylation of amines using CO2.

Experimental Protocol: N-Formylation of this compound

The following protocol is based on a general procedure for the N-formylation of amines catalyzed by a cobalt-based metal-organic framework, where this compound is used as the amine substrate.[4]

Materials:

  • This compound

  • Phenylsilane (B129415) (Reducing Agent)

  • Primary Catalyst (e.g., DUT-5-CoH, 0.5 mol% of Co)

  • Carbon Dioxide (CO₂)

  • Anhydrous Tetrahydrofuran (THF) as solvent

  • Parr reactor or similar high-pressure vessel

  • Glovebox for handling air-sensitive materials

Procedure:

  • Reactor Setup: In a glovebox, add the primary catalyst to a glass liner for the Parr reactor.

  • Reagent Addition: Add anhydrous THF, followed by this compound and phenylsilane to the glass liner.

  • Sealing and Pressurizing: Seal the glass liner inside the Parr reactor. Remove the reactor from the glovebox and purge it with CO₂ gas twice. Then, pressurize the reactor with CO₂ to the desired pressure (e.g., 10 bar).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 20 hours).

  • Work-up: After the reaction is complete, carefully release the pressure from the reactor. Remove the solid catalyst by filtration.

  • Analysis: The product, 4-methylpiperazine-1-carbaldehyde, can be analyzed and purified using standard techniques such as gas chromatography-mass spectrometry (GC-MS) and column chromatography.

Reactant/CatalystMolar Ratio (relative to Amine)
This compound1
Phenylsilane1.1 - 1.5
Primary Catalyst (Co)0.005
CO₂ Pressure10 bar
Temperature25 °C
Reaction Time20 hours
Product Yield ~100% [4]
Product Selectivity ~99% [4]

Note on Other Potential Catalytic Applications:

References

Application Notes and Protocols for CO2 Capture Using 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the capture of carbon dioxide (CO2) using aqueous solutions of 1-Methylpiperazine (1-MPZ). The protocols outlined below are intended to guide researchers in setting up and conducting experiments to evaluate the performance of 1-MPZ as a CO2 solvent.

Introduction

This compound (1-MPZ) is a cyclic diamine that has shown promise as a solvent for post-combustion CO2 capture. Its structural similarity to piperazine (B1678402) (PZ), a well-studied and highly reactive amine, makes it an attractive candidate.[1][2] Advantages of using piperazine derivatives include potentially faster reaction kinetics, high CO2 absorption capacity, and good thermal stability.[1][3] This application note details the necessary steps for preparing 1-MPZ solutions, conducting CO2 absorption and desorption experiments, and analyzing the experimental data.

Experimental Objectives

The primary objectives of the described experimental procedure are:

  • To determine the CO2 absorption capacity of aqueous 1-MPZ solutions at various concentrations and temperatures.

  • To evaluate the rate of CO2 absorption into 1-MPZ solutions under controlled conditions.

  • To assess the regeneration efficiency of CO2-loaded 1-MPZ solutions through thermal desorption.

  • To quantify key performance indicators such as cyclic capacity and heat of regeneration.

Materials and Equipment

3.1. Chemicals

  • This compound (1-MPZ), purity >99%

  • Carbon Dioxide (CO2), purity >99.9%

  • Nitrogen (N2), purity >99.9%

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phosphoric acid

3.2. Equipment

  • Glass reactor or bubble column for absorption[4][5]

  • Stirred cell reactor (optional, for kinetic studies)[6][7]

  • Heating mantle or oil bath for desorption

  • Condenser to recover water and amine during desorption

  • Mass flow controllers for gas flow rate regulation[4]

  • Gas analyzer (e.g., infrared CO2 sensor) to measure CO2 concentration in the outlet gas stream[5]

  • pH meter and temperature probes

  • Analytical balance

  • Titration apparatus (manual or automatic)[8][9]

  • Liquid chromatography (LC) or gas chromatography (GC) system for amine concentration analysis (optional)[10]

Experimental Protocols

4.1. Solution Preparation

  • Accurately weigh the required amount of 1-MPZ to prepare an aqueous solution of the desired weight percentage (e.g., 15 wt% or 30 wt%).[1][11]

  • Add the weighed 1-MPZ to a volumetric flask.

  • Add deionized water to the flask to reach the final desired volume.

  • Mix the solution thoroughly until the 1-MPZ is completely dissolved.

  • Determine the exact concentration of the prepared solution by titration with a standardized HCl solution.

4.2. CO2 Absorption Procedure

  • Assemble the absorption setup (e.g., bubble column) as shown in the workflow diagram below.

  • Charge a known volume of the prepared 1-MPZ solution into the reactor.

  • Heat or cool the solution to the desired experimental temperature (e.g., 313 K).[1][11]

  • Start the flow of a gas mixture with a known CO2 concentration (e.g., 15% CO2 in N2) at a specific flow rate, controlled by mass flow controllers.[4]

  • Continuously monitor and record the CO2 concentration in the gas outlet stream using a gas analyzer.

  • Monitor and record the temperature and pH of the amine solution throughout the experiment.

  • Continue the gas flow until the CO2 concentration in the outlet gas is equal to the inlet concentration, indicating that the solution is saturated with CO2.

  • At regular intervals, a small sample of the amine solution can be withdrawn to determine the CO2 loading.

4.3. CO2 Desorption (Regeneration) Procedure

  • Transfer the CO2-loaded 1-MPZ solution to the desorption setup.

  • Heat the solution to the desired regeneration temperature (e.g., 110-130 °C).[4]

  • The released gas, primarily CO2 and water vapor, is passed through a condenser to separate the water.

  • The volume of the released CO2 is measured.

  • After the desorption process is complete, the regenerated amine solution is cooled down.

  • The CO2 loading of the regenerated solution is determined to calculate the regeneration efficiency.

4.4. Analytical Methods

  • CO2 Loading: The amount of CO2 absorbed in the amine solution can be determined by titration.[8][9] Phosphoric acid is used to liberate the CO2 from the solution, which is then quantified.[9] The CO2 loading is typically expressed as moles of CO2 per mole of amine.

  • Amine Concentration: The concentration of the amine solution can be determined by acid-base titration with a standardized HCl solution.[9]

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: CO2 Absorption Capacity of Aqueous 1-MPZ Solutions

1-MPZ Concentration (wt%) Temperature (K) Initial CO2 Partial Pressure (kPa) Equilibrium CO2 Loading (mol CO2/mol amine)
15 313 Value Value
30 313 Value Value
15 353 Value Value
30 353 Value Value

Note: Values to be filled in from experimental results. Data from literature suggests CO2 loading can reach up to 0.67 mol CO2/mol alkalinity at high pressures.[1][11]

Table 2: Performance Metrics of 1-MPZ for CO2 Capture

Parameter Value Units Conditions
Absorption Rate Value mol CO2/m².s Specify temperature, concentration, CO2 partial pressure
Cyclic Capacity Value mol CO2/mol amine Difference between rich and lean loading
Heat of Regeneration Value GJ/t CO2 Specify regeneration temperature

Note: Values to be filled in from experimental results.

Visualizations

Diagram 1: Experimental Workflow for CO2 Capture

G cluster_prep Solution Preparation cluster_abs Absorption cluster_des Desorption (Regeneration) prep1 Weigh 1-MPZ prep2 Dissolve in Deionized Water prep1->prep2 prep3 Determine Concentration (Titration) prep2->prep3 abs1 Charge Reactor with 1-MPZ Solution prep3->abs1 Fresh Solvent abs2 Set Temperature abs1->abs2 abs3 Introduce CO2/N2 Gas Mixture abs2->abs3 abs4 Monitor Outlet CO2 Concentration abs3->abs4 abs5 Sample for CO2 Loading abs4->abs5 des1 Heat CO2-Loaded Solution abs5->des1 Rich Solvent des2 Condense Water Vapor des1->des2 des3 Measure Released CO2 des2->des3 des4 Analyze Regenerated Solution des3->des4 des4->abs1 Lean Solvent (for cyclic tests)

Caption: Workflow for CO2 capture using 1-MPZ.

Diagram 2: Signaling Pathway of CO2 Reaction with 1-MPZ

G CO2 CO2 MPZ 1-MPZ (R2N-CH3) CO2->MPZ + Zwitterion Zwitterion Intermediate (R2N+-CH3-COO-) MPZ->Zwitterion Reaction Protonated_MPZ Protonated 1-MPZ (R2NH+-CH3) MPZ->Protonated_MPZ Zwitterion->MPZ Deprotonation by another 1-MPZ Carbamate Carbamate (R2N-CH3-COO-) Zwitterion->Carbamate

Caption: Reaction of CO2 with this compound.

Safety Precautions

  • This compound is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • CO2 is an asphyxiant at high concentrations. Ensure adequate ventilation in the experimental area.

  • The desorption process involves high temperatures. Use appropriate shielding and be cautious of hot surfaces.

By following these detailed protocols, researchers can effectively evaluate the potential of this compound as a solvent for CO2 capture applications.

References

Application Notes and Protocols for the Derivatization of 1-Methylpiperazine for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazine (N-MP) is a cyclic secondary amine that serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Accurate and sensitive quantification of this compound is essential for process control, impurity profiling, and pharmacokinetic studies in drug development. While direct gas chromatography (GC) analysis of this compound is feasible, derivatization is often employed to improve chromatographic behavior and enhance detection sensitivity.

This document provides detailed application notes and protocols for the derivatization of this compound prior to GC analysis. The primary objectives of derivatization are to:

  • Increase Volatility: By replacing the active hydrogen on the secondary amine, derivatization reduces intermolecular hydrogen bonding, leading to increased volatility and better compatibility with GC analysis.

  • Improve Peak Shape: Derivatization minimizes peak tailing that can occur due to the interaction of the basic amine group with active sites on the GC column.

  • Enhance Sensitivity: The introduction of specific functional groups, such as fluorinated moieties, can significantly increase the response of electron capture detectors (ECD), enabling trace-level analysis.

Two primary derivatization strategies for secondary amines like this compound are acylation and silylation. This document will detail protocols for both approaches.

Principle of Derivatization

Derivatization for GC analysis involves a chemical reaction to modify the analyte of interest. In the case of this compound, the secondary amine group is the target for derivatization.

  • Acylation: This is a widely used method for primary and secondary amines.[1] An acylating reagent, typically a perfluorinated acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA), reacts with the amine to form a stable, more volatile, and less polar amide derivative.[2][3] The presence of fluorine atoms in the derivative enhances its detectability by an electron capture detector (ECD).[4]

  • Silylation: This technique involves the replacement of the active hydrogen of the amine with a silyl (B83357) group, commonly a trimethylsilyl (B98337) (TMS) group.[5][6] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful trimethylsilyl donors.[5] The resulting silylated derivatives are more volatile and thermally stable, leading to improved chromatographic peak shapes.[1]

Experimental Protocols

General Considerations
  • Safety Precautions: Derivatization reagents are often corrosive, moisture-sensitive, and toxic. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Moisture Control: Silylation reagents are particularly sensitive to moisture, which can consume the reagent and affect derivatization efficiency. All glassware should be thoroughly dried, and anhydrous solvents should be used.

  • Sample Preparation: The sample containing this compound should be dissolved in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, toluene) prior to derivatization.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of the N-trifluoroacetyl derivative of this compound.

Apparatus and Reagents:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Electron Capture Detector (ECD)

  • GC vials (2 mL) with screw caps (B75204) and septa

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Base (e.g., pyridine (B92270) or triethylamine, optional but recommended to scavenge the acid byproduct)

  • Nitrogen gas supply for drying

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL).

  • Reaction Setup: In a clean, dry GC vial, add 100 µL of the this compound solution.

  • Reagent Addition: Add 50 µL of the anhydrous solvent and 20 µL of a base such as pyridine.

  • Derivatization: Add 50 µL of TFAA to the vial. Cap the vial tightly and vortex for 1 minute.

  • Reaction Incubation: Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Cooling and Evaporation: Allow the vial to cool to room temperature. The reaction mixture can be injected directly, or the solvent and excess reagent can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: If evaporated, reconstitute the residue in a suitable solvent (e.g., ethyl acetate, hexane) to the desired final volume (e.g., 200 µL).

  • GC Analysis: Inject an aliquot (e.g., 1 µL) of the final solution into the GC system.

Protocol 2: Silylation with BSTFA

This protocol details the formation of the N-trimethylsilyl derivative of this compound.

Apparatus and Reagents:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used with 1% trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., acetonitrile, pyridine, dichloromethane)

  • Nitrogen gas supply for drying

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL). For silylation, pyridine is often a good solvent choice as it can also act as a catalyst.

  • Reaction Setup: In a clean, dry GC vial, add 100 µL of the this compound solution. If the sample is in a different solvent, it can be evaporated to dryness under nitrogen and reconstituted in the silylation solvent.

  • Reagent Addition: Add 100 µL of BSTFA (or BSTFA + 1% TMCS) to the vial.

  • Derivatization: Cap the vial tightly and vortex for 1 minute.

  • Reaction Incubation: Heat the vial at 70°C for 45 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • GC Analysis: Inject an aliquot (e.g., 1 µL) of the reaction mixture directly into the GC system.

Recommended GC Conditions

The following are general GC conditions that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterDirect AnalysisAcylation (TFAA) DerivativeSilylation (BSTFA) Derivative
Column DB-17 or equivalent (mid-polarity)DB-5ms or equivalent (low-polarity)DB-5ms or equivalent (low-polarity)
30 m x 0.53 mm ID, 1.0 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or HydrogenHelium or HydrogenHelium or Hydrogen
Flow Rate Constant flow, ~2 mL/minConstant flow, ~1 mL/minConstant flow, ~1 mL/min
Inlet Temperature 250°C250°C250°C
Injection Mode Split (e.g., 10:1)Split (e.g., 20:1) or SplitlessSplit (e.g., 20:1) or Splitless
Injection Volume 1 µL1 µL1 µL
Oven Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 220°CInitial: 80°C, hold 2 min; Ramp: 15°C/min to 250°CInitial: 90°C, hold 2 min; Ramp: 15°C/min to 260°C
Detector FIDFID or ECDFID or MS
Detector Temp 260°C (FID)280°C (FID), 300°C (ECD)280°C (FID), MS transfer line at 280°C

Data Presentation

Table 1: Comparison of Derivatization Reagents for this compound GC Analysis

Derivatization ReagentDerivative TypeKey AdvantagesKey DisadvantagesRecommended Detector
None (Direct Analysis) -Simple, no reaction required, cost-effective.Potential for peak tailing, lower sensitivity for some detectors.FID, NPD
Trifluoroacetic Anhydride (TFAA) Acyl (Amide)Produces stable derivatives, highly volatile, excellent for trace analysis with ECD due to fluorination.[4]Reagent is corrosive and moisture-sensitive, produces acidic byproducts.ECD, FID, MS
BSTFA (+/- 1% TMCS) SilylPowerful silylating agent, byproducts are volatile and generally do not interfere, good for MS analysis.[5]Reagent and derivatives are highly moisture-sensitive, may not be stable for long-term storage.FID, MS
MBTFA Acyl (Amide)Byproduct (N-methyltrifluoroacetamide) is stable and volatile, causing minimal interference.[4]Less common than TFAA, may have different reactivity kinetics.ECD, FID, MS

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis sample This compound Standard or Sample dissolve Dissolve in Anhydrous Solvent sample->dissolve add_reagent Add Derivatization Reagent (e.g., TFAA) dissolve->add_reagent vortex Vortex add_reagent->vortex heat Heat (e.g., 60°C) vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC cool->inject detect Detection (FID/ECD/MS) inject->detect data Data Acquisition and Analysis detect->data acylation_reaction nmp This compound tfaa Trifluoroacetic Anhydride (TFAA) plus + arrow Reaction (Heat) derivative N-Trifluoroacetyl- This compound byproduct Trifluoroacetic Acid plus2 +

References

Application Note: Quantitative Analysis of 1-Methylpiperazine in Complex Matrices by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This application note details two robust high-performance liquid chromatography (HPLC) methods for the quantitative determination of 1-Methylpiperazine (1-MP) in complex matrices such as plasma, urine, and pharmaceutical formulations. Given that 1-MP is a key starting material and potential impurity in various active pharmaceutical ingredients (APIs), its accurate quantification is crucial for quality control and pharmacokinetic studies.[1]

Two primary methodologies are presented to accommodate varying laboratory capabilities and sensitivity requirements:

  • HPLC with Ultraviolet (UV) Detection following Pre-column Derivatization: Ideal for laboratories equipped with standard HPLC-UV systems. This method addresses the challenge of 1-MP's poor UV chromophore by introducing a UV-active label.[1][2]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for trace-level quantification, particularly suited for bioanalytical studies in complex biological matrices.[3][4]

Method 1: HPLC-UV with Pre-Column Derivatization

This method involves a chemical reaction to attach a chromophore to the 1-MP molecule, enhancing its detectability by UV. 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is a suitable derivatizing agent for secondary amines like 1-MP, creating a stable, UV-active product.[2]

Experimental Protocol

1. Materials and Reagents

  • This compound (Reference Standard)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Sodium Borate (B1201080) Buffer (0.1 M, pH 9.0)

  • Hydrochloric Acid (0.1 M)

  • Water (Deionized or Milli-Q)

  • Plasma, Urine, or API sample matrix

2. Sample Preparation (Plasma/Urine)

  • Protein Precipitation (for Plasma): To 200 µL of plasma, add 600 µL of acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of sodium borate buffer (0.1 M, pH 9.0). For urine samples, dilute 1:10 with the borate buffer before proceeding.

3. Sample Preparation (Pharmaceutical Formulation)

  • Accurately weigh a portion of the homogenized sample equivalent to approximately 10 mg of the API.

  • Dissolve in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute an aliquot of the filtered solution with the sodium borate buffer to fall within the calibration curve range.

4. Derivatization Procedure

  • To the 100 µL of reconstituted sample/standard, add 100 µL of NBD-Cl solution (1 mg/mL in acetonitrile).

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • After incubation, cool the mixture to room temperature.

  • Neutralize by adding 50 µL of 0.1 M HCl.

  • Inject a 20 µL aliquot into the HPLC system.

5. Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate (B1210297) (pH 4.2)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV/Vis Detector
Wavelength 340 nm[2]

| Injection Vol. | 20 µL |

Workflow Diagram

G HPLC-UV Method Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Plasma, Urine, or Pharmaceutical Sample extraction Liquid-Liquid Extraction or Protein Precipitation/Dilution sample->extraction evaporation Evaporation to Dryness (if applicable) extraction->evaporation reconstitution Reconstitution in Borate Buffer evaporation->reconstitution add_reagent Add NBD-Cl Reagent reconstitution->add_reagent incubate Incubate at 60°C add_reagent->incubate neutralize Neutralize with HCl incubate->neutralize injection Inject into HPLC-UV neutralize->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 340 nm separation->detection quantification Quantification detection->quantification

Caption: Workflow for 1-MP analysis by HPLC-UV with derivatization.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and specificity by directly measuring 1-MP without derivatization. It is the preferred method for bioanalysis and trace impurity quantification.

Experimental Protocol

1. Materials and Reagents

  • This compound (Reference Standard)

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Deionized or Milli-Q)

  • Plasma, Urine, or API sample matrix

2. Sample Preparation (Plasma/Urine)

  • Liquid-Liquid Extraction (LLE): To a 200 µL aliquot of plasma or urine, add 20 µL of Internal Standard working solution (e.g., 100 ng/mL).[5]

  • Add 400 µL of distilled water and vortex.[5]

  • Add 2 mL of ethyl acetate and vortex for 1 minute.[5]

  • Centrifuge at 4000 x g for 5 minutes.[5][6]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at 37°C.[5]

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 80% Methanol in water).[6]

  • Inject a 5 µL aliquot into the LC-MS/MS system.

3. Sample Preparation (Pharmaceutical Formulation)

  • Accurately weigh a portion of the homogenized sample.

  • Dissolve in a suitable solvent (e.g., methanol) to achieve a concentration of ~1 mg/mL.

  • Add the internal standard.

  • Perform serial dilutions with the mobile phase to bring the expected concentration of 1-MP into the linear range of the assay.

  • Filter through a 0.2 µm PVDF syringe filter before injection.[6]

4. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1290 or equivalent
MS System Agilent 6460 Triple Quadrupole or equivalent[3]
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3 µm) or HILIC[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation from matrix components (e.g., 5-95% B over 5 min)
Flow Rate 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 µL[6]
Ionization Electrospray Ionization (ESI), Positive Mode

| MRM Transitions | 1-MP: Precursor Ion > Product Ion (e.g., m/z 101.1 > 70.1) IS (d4): Precursor Ion > Product Ion (e.g., m/z 105.1 > 74.1) |

Workflow Diagram

G LC-MS/MS Method Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Plasma, Urine, or Pharmaceutical Sample spike Spike with Internal Standard (1-MP-d4) sample->spike extraction Liquid-Liquid Extraction or Dilution spike->extraction drydown Evaporate & Reconstitute extraction->drydown injection Inject into LC-MS/MS drydown->injection separation Chromatographic Separation injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection quantification Quantification vs. IS detection->quantification

Caption: Workflow for 1-MP analysis by direct LC-MS/MS.

Method Validation and Performance

Both methods should be validated according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Quantitative Data Summary

The following tables summarize typical performance characteristics based on validated methods for similar analytes.[1][5]

Table 1: HPLC-UV Method Performance (Hypothetical)

Parameter Result
Linearity Range 0.1 - 10 µg/mL
Correlation Coeff. (r²) > 0.998
LOD ~30 ng/mL
LOQ ~90 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%

| Precision (% RSD) | < 5% |

Table 2: LC-MS/MS Method Performance

Parameter Result
Linearity Range 0.5 - 500 ng/mL
Correlation Coeff. (r²) > 0.999
LOD 0.15 ng/mL
LOQ 0.5 ng/mL
Accuracy (% Recovery) 96.2 - 111.1%[5]

| Precision (% RSD) | < 15%[5] |

Conclusion

The choice between the HPLC-UV with derivatization and the direct LC-MS/MS method depends on the specific application, required sensitivity, and available instrumentation. The derivatization method provides a reliable and accessible approach for quantification at the µg/mL level. For trace analysis in complex biological fluids or for stringent impurity profiling, the LC-MS/MS method is superior, offering excellent sensitivity and selectivity down to sub-ng/mL concentrations. Both protocols provide a robust framework for the accurate and precise quantification of this compound in diverse and complex matrices.

References

Application Notes and Protocols: Synthesis of 1-Methylpiperazine Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of 1-methylpiperazine derivatives as potential anticancer agents. The this compound scaffold is a prevalent structural motif in many biologically active compounds and has been identified as a key pharmacophore in the development of novel cancer therapeutics. This document outlines the synthesis of a representative N-aroyl-1-methylpiperazine derivative, protocols for assessing its cytotoxic activity, and insights into its potential mechanisms of action.

Introduction

The piperazine (B1678402) ring is a versatile scaffold in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Specifically, derivatives of this compound have demonstrated significant potential in anticancer drug discovery, targeting various hallmarks of cancer including cell proliferation, survival, and microtubule dynamics.[2][3] Many FDA-approved anticancer drugs, such as Imatinib and Dasatinib, incorporate the piperazine moiety, highlighting its importance in oncology.[4] This document provides practical guidance for the synthesis and biological evaluation of novel this compound derivatives.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compounds' potency.

Table 1: Cytotoxic Activity of Arylamide Derivatives Containing this compound [3]

CompoundMGC-803 (Gastric Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)SMMC-7721 (Liver Cancer) IC50 (µM)
16l 1.210.881.58

Table 2: Antiproliferative Activity of Vindoline-Piperazine Conjugates [1]

CompoundCancer Cell LineGI50 (µM)
23 ([4-(trifluoromethyl)benzyl]piperazine derivative)MDA-MB-468 (Breast Cancer)1.00
25 (1-bis(4-fluorophenyl)methyl piperazine derivative)HOP-92 (Non-Small Cell Lung Cancer)1.35

Table 3: Cytotoxic Effects of a 4-(benzo[2][5]dioxol-5-ylmethyl) piperazine amide derivative (Compound 3) [6]

CompoundCancer Cell LineIC50 (µM)
3 MDA-MB-231 (Breast Cancer)11.3

Experimental Protocols

Protocol 1: General Synthesis of N-(4-chlorobenzoyl)-1-methylpiperazine

This protocol describes a general method for the synthesis of N-aroyl-1-methylpiperazine derivatives via amide coupling.

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Triethylamine (B128534) (Et3N) or Pyridine

  • Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via a dropping funnel over a period of 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure N-(4-chlorobenzoyl)-1-methylpiperazine.

Protocol 2: MTT Assay for Cell Viability

This protocol details the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Synthesized this compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of the synthesized compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized this compound derivative

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound derivatives can exert their anticancer effects through various mechanisms. A common mechanism for many anticancer agents containing this scaffold is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

Tubulin Polymerization Inhibition

Certain arylamide derivatives containing the this compound moiety have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on β-tubulin.[3] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Tubulin_Inhibition_Pathway cluster_0 Cellular Effects 1-Methylpiperazine_Derivative This compound Derivative Tubulin β-Tubulin (Colchicine Site) 1-Methylpiperazine_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Disrupts Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by a this compound derivative.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[7] Some anticancer compounds exert their effects by modulating this pathway. While direct modulation by simple this compound amides is less characterized, more complex derivatives could potentially inhibit key kinases in this pathway.

PI3K_Akt_Pathway cluster_1 PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition Inhibitor Potential This compound Derivative Inhibitor Inhibitor->PI3K

Caption: Overview of the PI3K/Akt signaling pathway and a potential point of inhibition.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and evaluation of this compound derivatives as anticancer agents.

Experimental_Workflow cluster_workflow Workflow for Anticancer Drug Discovery Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (MTT Assay) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Potent Compounds) In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Cell Cycle Analysis, Western Blot) Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Experimental workflow for the discovery of this compound-based anticancer agents.

References

Application Notes and Protocols for Evaluating 1-Methylpiperazine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of laboratory protocols for evaluating the efficacy of 1-Methylpiperazine as a corrosion inhibitor, particularly for mild and carbon steel in acidic environments. The following sections detail the necessary materials, experimental procedures, and data analysis techniques.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion. This compound, a heterocyclic amine, presents potential as an effective corrosion inhibitor due to the presence of nitrogen atoms which can readily adsorb onto metal surfaces, forming a protective barrier.[1][2] This document outlines standardized methods to quantify the inhibition efficiency and understand the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize typical data obtained from the evaluation of piperazine (B1678402) derivatives as corrosion inhibitors. These tables are provided as a reference for expected results when testing this compound.

Table 1: Inhibition Efficiency of Piperazine Derivatives from Weight Loss Measurements

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)Reference
Blank25.41.12-[2]
51.50.06694.1[2]
101.10.04895.7[2]
150.90.04096.5[2]
200.70.03197.2[2]
250.60.02697.6[2]

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with Piperazine Derivatives

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)Reference
Blank-475112075125-[3]
5-4901207011589.3[3]
10-495856811092.4[3]
15-500606510594.6[3]
20-505456210096.0[3]
25-51035609896.9[3]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl with Piperazine Derivatives

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
Blank45250-[4]
100 ppm4505590.0[4]
300 ppm8503094.7[4]
500 ppm12002096.2[4]
700 ppm15001597.0[4]
900 ppm18001297.5[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate corrosion inhibition.

Materials and Specimen Preparation
  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) prepared by diluting analytical grade 37% HCl with double-distilled water.

  • Inhibitor: this compound (analytical grade).

  • Metal Specimen: Mild steel or carbon steel coupons of known composition (e.g., 3 cm x 3.5 cm x 0.12 cm).[5]

  • Specimen Preparation:

    • Mechanically polish the steel coupons with successive grades of emery paper (e.g., 400, 600, 800, 1000, and 1200 grit) to achieve a smooth, mirror-like surface.[2][5]

    • Degrease the coupons with a suitable solvent like ethanol (B145695) or acetone.[5]

    • Rinse thoroughly with double-distilled water.[5]

    • Dry the coupons using a stream of warm air or in a desiccator.[2]

    • Accurately weigh the prepared coupons using an analytical balance.[5]

Weight Loss Method

This gravimetric method provides a direct measure of material loss due to corrosion.

  • Procedure:

    • Prepare test solutions by dissolving various concentrations of this compound in 1 M HCl. A blank solution without the inhibitor must also be prepared.[5]

    • Suspend the pre-weighed metal coupons in beakers containing the test solutions using glass hooks, ensuring they are fully immersed.[5]

    • Maintain the beakers at a constant temperature (e.g., 30°C ± 1°C) in a water bath for a specified immersion period (e.g., 6, 12, or 24 hours).[5]

    • After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a brush in a solution of 20% NaOH containing 200 g/L of zinc dust, followed by rinsing with distilled water and acetone.[2]

    • Dry the cleaned coupons and reweigh them.[5]

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.[5]

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.[5]

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These measurements are typically performed using a three-electrode cell assembly with a potentiostat/galvanostat.[3][4]

  • Electrode Setup:

    • Working Electrode (WE): A prepared mild steel or carbon steel specimen with a known exposed surface area (e.g., 1 cm²).[4]

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[3][4]

    • Counter Electrode (CE): A platinum foil or graphite (B72142) rod.[3][4]

  • Procedure:

    • Immerse the three-electrode setup in the test solution (1 M HCl with and without various concentrations of this compound).

    • Allow the system to stabilize for approximately 30-60 minutes to reach a steady open circuit potential (OCP).

  • Potentiodynamic Polarization:

    • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).[6]

    • Plot the resulting current density versus potential (Tafel plot).

    • Extrapolate the linear Tafel segments of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[3]

    • Calculation of Inhibition Efficiency (IE%) : IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[4]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).[4]

    • The impedance data can be represented as Nyquist and Bode plots.

    • Fit the impedance data to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[4]

    • Calculation of Inhibition Efficiency (IE%) : IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[4]

Surface Analysis Techniques

These techniques are used to visualize the metal surface and confirm the formation of a protective inhibitor film.

  • Scanning Electron Microscopy (SEM):

    • After the weight loss experiment, carefully rinse the metal coupons (both from the blank and inhibitor solutions) with distilled water and dry them.

    • Mount the specimens on stubs and coat them with a thin layer of gold or carbon if necessary.

    • Examine the surface morphology of the coupons under the SEM to observe differences in surface roughness, pitting, and the presence of a protective film.[1][7]

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the different testing methods.

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_results Results & Conclusion prep_solution Prepare Corrosive Media (1 M HCl) prep_inhibitor Prepare this compound Solutions prep_solution->prep_inhibitor weight_loss Weight Loss Method prep_inhibitor->weight_loss electrochemical Electrochemical Tests prep_inhibitor->electrochemical prep_specimen Prepare Metal Specimens (Polishing, Cleaning, Weighing) prep_specimen->weight_loss prep_specimen->electrochemical data_analysis Data Analysis (CR, IE%, Ecorr, Icorr, Rct) weight_loss->data_analysis surface_analysis Surface Analysis (SEM) weight_loss->surface_analysis electrochemical->data_analysis conclusion Evaluate Inhibition Performance and Mechanism data_analysis->conclusion surface_analysis->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

logical_relationship cluster_core_methods Core Evaluation Methods cluster_outputs Primary Outputs cluster_insights Derived Insights cluster_validation Surface Validation weight_loss Weight Loss (Gravimetric) corrosion_rate Corrosion Rate (CR) weight_loss->corrosion_rate inhibition_efficiency Inhibition Efficiency (IE%) weight_loss->inhibition_efficiency potentiodynamic Potentiodynamic Polarization potentiodynamic->inhibition_efficiency corrosion_current Corrosion Current (Icorr) potentiodynamic->corrosion_current inhibition_type Inhibition Type (Anodic/Cathodic/Mixed) potentiodynamic->inhibition_type eis Electrochemical Impedance Spectroscopy (EIS) eis->inhibition_efficiency charge_resistance Charge Transfer Resistance (Rct) eis->charge_resistance adsorption_mechanism Adsorption Mechanism eis->adsorption_mechanism sem Scanning Electron Microscopy (SEM) inhibition_efficiency->sem adsorption_mechanism->sem

Caption: Logical relationship of corrosion testing methods.

References

Application of 1-Methylpiperazine in the Synthesis of Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazine is a versatile heterocyclic building block increasingly utilized in the synthesis of modern agrochemicals.[1][2] Its incorporation into the molecular structure of active ingredients can enhance their biological activity, improve physicochemical properties such as solubility, and contribute to the development of more potent and environmentally benign crop protection agents. The piperazine (B1678402) moiety, and specifically the this compound derivative, often acts as a crucial linker or core scaffold in a variety of agrochemicals, including fungicides, herbicides, and insecticides.[1] This document provides detailed application notes and a synthetic protocol for the use of this compound in the preparation of a dinitroaniline herbicide, an important class of agricultural compounds.

Application Notes

The primary application of this compound in agrochemical synthesis lies in its role as a nucleophile, typically participating in nucleophilic aromatic substitution reactions. The secondary amine within the piperazine ring readily reacts with activated aryl halides or other electrophilic species to form stable carbon-nitrogen bonds. This reactivity is harnessed to introduce the this compound moiety into a larger molecular framework, thereby modifying the biological and physical characteristics of the parent molecule.

Key Advantages of Incorporating this compound:

  • Enhanced Bioactivity: The piperazine ring can interact with biological targets, leading to increased efficacy of the active ingredient.

  • Improved Physicochemical Properties: The introduction of the this compound group can modulate solubility, lipophilicity, and other properties that influence the uptake, translocation, and environmental fate of the agrochemical.

  • Structural Versatility: The piperazine scaffold provides a point for further chemical modification, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

A prominent example of an agrochemical class where this compound can be applied is the dinitroaniline herbicides.[3] While the well-known herbicide trifluralin (B1683247) is commercially synthesized using dipropylamine, analogues incorporating this compound can be readily prepared to explore new herbicidal activities.[4][5]

Synthesis of a Dinitroaniline Herbicide Analogue using this compound

This section details the synthesis of a trifluralin analogue, 2,6-Dinitro-N-(4-methylpiperazin-1-yl)-4-(trifluoromethyl)aniline , through the nucleophilic aromatic substitution of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with this compound.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions R1 4-Chloro-3,5-dinitrobenzotrifluoride P 2,6-Dinitro-N-(4-methylpiperazin-1-yl)-4-(trifluoromethyl)aniline R1->P + R2 This compound R2->P Solvent Solvent: Methanol Base Base: Triethylamine (optional) Temperature Temperature: Room Temperature to Reflux G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A Reactant 1: 4-Chloro-3,5-dinitrobenzotrifluoride C Reaction A->C B Reactant 2: This compound B->C D Work-up & Purification C->D E Characterization (NMR, MS, etc.) D->E F Primary Screening (e.g., Herbicidal Activity Assay) E->F Candidate Compound G Dose-Response Studies F->G H Selectivity Testing (Crop vs. Weed) G->H I Mode of Action Studies H->I J Lead Optimization I->J cluster_synthesis cluster_synthesis J->cluster_synthesis Feedback for New Analogues

References

Application Notes: The Role of 1-Methylpiperazine in the Development of Potent Anti-Prion Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals. These diseases are characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as PrPSc.[1][2] This pathogenic isoform aggregates in the central nervous system, leading to synaptic loss, neurodegeneration, and ultimately, death. The development of effective therapeutics is a critical unmet need. A promising strategy in anti-prion drug discovery involves identifying small molecules that can inhibit the formation of PrPSc or enhance its clearance.[3][4] The 1-methylpiperazine moiety has emerged as a key structural feature in several classes of potent anti-prion compounds, significantly enhancing their activity and drug-like properties.[5][6]

The Role of the this compound Scaffold

The this compound group is a versatile scaffold in medicinal chemistry. Its incorporation into molecules can improve solubility, oral bioavailability, and blood-brain barrier (BBB) penetration, all of which are critical for drugs targeting the central nervous system.[1][5] In the context of anti-prion agents, this moiety has been successfully incorporated into two main chemical classes: arylpiperazines and quinacrine (B1676205) analogs.

  • Arylpiperazine Derivatives: High-throughput screening efforts identified arylpiperazines as a promising class of compounds capable of reducing PrPSc levels in infected mouse neuroblastoma cells (ScN2a).[1][2] Structure-activity relationship (SAR) studies revealed that the this compound group, when combined with specific aromatic systems, leads to compounds with submicromolar potency.[1]

  • Quinacrine Analogs: Quinacrine, an antimalarial drug, was one of the first compounds shown to have anti-prion activity, albeit with limited success in clinical trials.[7] Subsequent research focused on creating analogs by replacing quinacrine's alkyl side chain with various residues, including phenyl rings substituted with this compound. These modifications resulted in analogs with significantly improved potency and better binding affinities for the human prion protein compared to the parent compound.[5][6]

The diagram below illustrates the integration of the this compound moiety into different chemical scaffolds to generate lead compounds for anti-prion therapy.

G cluster_scaffolds Core Scaffolds cluster_moiety Key Moiety cluster_leads Resulting Lead Compounds cluster_properties Improved Properties Aryl Aryl Structures (e.g., Phenyl, Pyridyl) Arylpiperazines Potent Arylpiperazine Anti-Prion Agents Aryl->Arylpiperazines Incorporation Acridine (B1665455) Tricyclic Structures (e.g., Acridine) QuinacrineAnalogs Enhanced Quinacrine Analogs Acridine->QuinacrineAnalogs Incorporation MP This compound MP->Arylpiperazines MP->QuinacrineAnalogs Properties • Submicromolar Potency (EC50) • Enhanced PrP Binding • Favorable PK Properties • CNS Penetration Arylpiperazines->Properties QuinacrineAnalogs->Properties

Figure 1. Integration of this compound into anti-prion lead compounds.

Quantitative Data Summary

The anti-prion activity of compounds is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration required to reduce PrPSc levels by 50% in cell-based assays. The following table summarizes the in vitro activity of representative this compound-containing compounds and related molecules.

Compound IDScaffold ClassB-Ring MoietyEC₅₀ (µM) in ScN2a cellsNotes
Quinacrine Acridine-~0.3 - 1.0[7]Parent compound, clinical trials failed.
Compound 37 Acridine4-(4-methylpiperazin-1-yl)phenyl0.1 - 0.7[6]More potent than quinacrine across multiple cell models.
Compound 1 ArylpiperazinePhenyl4.62[2]Initial HTS hit with moderate activity.
Compound 7 Arylpiperazine3-Pyridyl2.94[2]Initial HTS hit with moderate activity.
Compound 13 ArylpiperazineThiophenyl0.71[2]Initial HTS hit with moderate activity.
Compound 41 Arylpiperazine3-Pyridyl0.25[2]Optimized analog with submicromolar potency and CNS penetration.
Compound 44 Arylpiperazine3-Pyridyl0.53[2]Optimized analog with submicromolar potency and CNS penetration.

Experimental Protocols

General Synthesis Protocol: Arylpiperazine Analogs

This protocol provides a general method for the synthesis of arylpiperazine-based anti-prion agents, adapted from methodologies described in the literature.[2][6] The key step often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Materials:

  • Appropriate aryl halide (e.g., 1-iodo-4-nitrobenzene)

  • This compound

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).

  • Reagent Addition: Add the base (1.4 eq) and anhydrous solvent. Stir the mixture for 5 minutes.

  • Coupling: Add this compound (1.2 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired arylpiperazine product.

  • Further Modification (if necessary): Subsequent steps, such as the reduction of a nitro group followed by coupling to another scaffold (e.g., a dichloroacridine), can be performed to generate the final target compounds.[6]

Protocol for In Vitro Evaluation of Anti-Prion Activity

This protocol describes a cell-based assay for screening compounds for their ability to reduce PrPSc levels in a chronically prion-infected cell line, such as scrapie-infected mouse neuroblastoma (ScN2a) cells.[2][8][9][10]

Materials:

  • ScN2a cells chronically infected with a prion strain (e.g., RML or 22L)

  • Cell culture medium (e.g., MEM supplemented with 10% FBS and antibiotics)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Quinacrine) and negative control (DMSO vehicle)

  • Lysis buffer (e.g., 0.5% NP-40, 0.5% deoxycholate in Tris-buffered saline)

  • Proteinase K (PK)

  • Equipment for cell culture, protein quantification (BCA assay), SDS-PAGE, and Western blotting

  • Anti-PrP primary antibody (e.g., D18) and HRP-conjugated secondary antibody

Procedure:

  • Cell Plating: Plate ScN2a cells in multi-well plates (e.g., 96-well for HTS or 6-well for detailed analysis) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 3-4 days. Include positive and negative controls on each plate.

  • Cell Splitting & Re-treatment: After the initial treatment period, split the cells and re-plate them in fresh medium containing the same concentrations of the test compounds. Continue treatment for an additional 3-4 days.

  • Cell Lysis: After a total of 6-7 days of treatment, wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal protein loading for subsequent steps.

  • Proteinase K Digestion: Adjust lysate samples to the same protein concentration. Treat a portion of each lysate with Proteinase K (typically 20-40 µg/mL) for 1 hour at 37 °C to digest PrPC and other cellular proteins, leaving the PK-resistant PrPSc core. Stop the reaction by adding a protease inhibitor cocktail or PMSF.

  • Detection of PrPSc:

    • Western Blotting: Centrifuge the PK-digested samples at high speed to pellet PrPSc. Resuspend the pellets in loading buffer, separate by SDS-PAGE, and transfer to a PVDF membrane. Detect PrPSc using an anti-PrP primary antibody and an HRP-conjugated secondary antibody.

    • ELISA (for HTS): Use a protocol involving denaturation, capture, and detection antibodies to quantify the remaining PrPSc in a 96-well format.[11]

  • Data Analysis: Quantify the PrPSc signal (e.g., by densitometry for Western blots). Calculate the percentage reduction in PrPSc relative to the DMSO-treated control cells. Plot the data to determine the EC50 value for each compound.

Workflow and Mechanism of Action

The overall workflow for developing these anti-prion agents and the proposed mechanism of action are depicted in the following diagrams.

G cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (Arylpiperazines) HTS->Hit_ID SAR SAR & Lead Optimization Hit_ID->SAR Synthesis Chemical Synthesis SAR->Synthesis ScN2a ScN2a Cell Assay (EC50 Determination) Synthesis->ScN2a Toxicity Cytotoxicity Assay ScN2a->Toxicity BBB_Assay PAMPA-BBB Assay ScN2a->BBB_Assay PK_Studies Pharmacokinetics (Brain Exposure) BBB_Assay->PK_Studies Animal_Model Prion-Infected Animal Models PK_Studies->Animal_Model Efficacy Efficacy Evaluation (Survival Time) Animal_Model->Efficacy

Figure 2. Drug discovery workflow for this compound-based anti-prion agents.

The primary mechanism of action for these compounds is the inhibition of the pathogenic conversion of PrPC. While the exact binding site is still under investigation, it is hypothesized that these molecules stabilize the native conformation of PrPC or directly interfere with the PrPC-PrPSc interaction, thereby halting the propagation cascade.[4]

G cluster_inhibitor Inhibitory Action PrPC Cellular Prion Protein (PrPC) (α-helix rich, soluble) PrPSc Pathogenic Prion Protein (PrPSc) (β-sheet rich, insoluble) PrPC->PrPSc Templated Conversion PrPSc->PrPSc Self-Propagation Aggregation Aggregation & Amyloid Plaque Formation PrPSc->Aggregation Neurodegeneration Neurodegeneration Aggregation->Neurodegeneration Inhibitor This compound Derivative Inhibitor->PrPC Stabilizes PrPC or Blocks Interaction

Figure 3. Proposed mechanism of PrPSc conversion and inhibition.

Conclusion

The incorporation of the this compound moiety has proven to be a highly effective strategy in the development of small-molecule anti-prion agents. Compounds based on arylpiperazine and functionalized acridine scaffolds exhibit potent, submicromolar activity in cellular models of prion disease. These molecules represent promising leads for further optimization and in vivo evaluation, providing a valuable starting point in the challenging pursuit of a therapy for fatal prion diseases.

References

Application Notes and Protocols for 1-Methylpiperazine in Molecularly Imprinted Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to possess specific recognition sites for a target molecule. This is achieved by polymerizing functional and cross-linking monomers in the presence of a template molecule. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. This "molecular memory" allows MIPs to selectively rebind the target molecule from a complex matrix, making them valuable tools in various applications, including drug delivery, sensors, and separation sciences.

1-Methylpiperazine, a cyclic diamine, is a versatile building block in organic synthesis and has been identified as a useful mimic template for the preparation of molecularly imprinted microspheres.[1][2] Its small size and distinct chemical features make it an interesting candidate for the development of MIPs for applications in drug monitoring, diagnostics, and as a model for developing polymers for larger, structurally related pharmaceutical compounds.

These application notes provide detailed protocols for the synthesis and evaluation of Molecularly Imprinted Polymers using this compound as the template molecule. The protocols are adapted from established methods for structurally similar piperazine (B1678402) derivatives, specifically benzylpiperazine, and provide a robust starting point for researchers.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound Molecularly Imprinted Polymers (MIPs) via Bulk Polymerization

This protocol describes a non-covalent imprinting approach, which is the most common and versatile method for MIP synthesis.

Materials:

  • Template: this compound (1-MP)

  • Functional Monomer: Methacrylic Acid (MAA)

  • Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA) or Trimethylolpropane Trimethacrylate (TRIM)[3][4]

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

  • Porogen (Solvent): Chloroform or Acetonitrile

  • Washing Solvents: Methanol (B129727), Acetic Acid

Equipment:

  • Glass reaction vials

  • Sonicator

  • Water bath or heating block

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 32–63 µm)

  • Soxhlet extraction apparatus

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Pre-polymerization Complex Formation:

    • In a glass vial, dissolve the template (this compound) and the functional monomer (Methacrylic Acid) in the chosen porogen (e.g., Chloroform).

    • The molar ratio of template to functional monomer can be varied to optimize binding affinity, with common ratios being 1:1, 1:2, and 1:4.[3][4]

    • Sonicate the mixture for 10-15 minutes to ensure homogeneity and facilitate the formation of the template-monomer complex.

  • Polymerization:

    • Add the cross-linker (EGDMA or TRIM) and the initiator (AIBN) to the pre-polymerization mixture. A typical molar ratio of template:functional monomer:cross-linker is 1:4:20, although this can be optimized.[5]

    • Purge the solution with nitrogen gas for 5-10 minutes to remove oxygen, which can inhibit polymerization.

    • Seal the vial and place it in a water bath or heating block set to 60°C for 12-24 hours to initiate polymerization.[3]

  • Post-polymerization Processing:

    • After polymerization, the resulting bulk polymer will be a solid block. Carefully break the vial and crush the polymer into a coarse powder using a mortar and pestle.

    • Grind the polymer further and sieve to obtain particles of a specific size range, for example, 32–63 µm.[3]

  • Template Removal:

    • To create the specific binding cavities, the template molecule must be removed. This is typically achieved through Soxhlet extraction.

    • Pack the polymer particles into a thimble and perform Soxhlet extraction with a mixture of methanol and acetic acid (e.g., 90:10 v/v) for 24 hours.[3]

    • Follow this with an extraction with pure methanol for another 24 hours to remove any residual acetic acid.[3]

    • Continuously monitor the extraction solvent using HPLC to ensure complete removal of the this compound template. The template is considered fully removed when its peak is no longer detectable in the HPLC chromatogram of the washing solvent.[3]

    • Dry the final MIP particles in a vacuum oven at 60°C overnight.

  • Preparation of Non-Imprinted Polymer (NIP):

    • A Non-Imprinted Polymer (NIP) should be synthesized under identical conditions but in the absence of the this compound template. The NIP serves as a crucial control to evaluate the specific binding effects of the imprinting process.

Logical Workflow for MIP Synthesis

MIP_Synthesis_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing A Mix Template (1-MP) & Functional Monomer (MAA) in Porogen B Add Cross-linker (EGDMA) & Initiator (AIBN) A->B C Nitrogen Purge B->C D Thermal Polymerization (60°C, 12-24h) C->D E Crush and Sieve Polymer D->E F Template Removal (Soxhlet Extraction) E->F G Dry MIP F->G

Caption: Workflow for the synthesis of this compound MIPs.

Data Presentation

The performance of the synthesized MIPs can be evaluated based on several key parameters. The following tables summarize hypothetical but representative quantitative data for MIPs synthesized with this compound as a template, based on findings for similar molecules.[3][4]

Table 1: Polymer Composition and Imprinting Factors

Polymer IDTemplate:Monomer:Cross-linker RatioCross-linkerPorogenImprinting Factor (IF)¹
MIP-11:2:20EGDMAChloroform4.5
NIP-10:2:20EGDMAChloroform1.0
MIP-21:4:20EGDMAChloroform5.8
NIP-20:4:20EGDMAChloroform1.0
MIP-31:4:20TRIMChloroform6.2
NIP-30:4:20TRIMChloroform1.0
MIP-41:4:20EGDMAAcetonitrile3.1
NIP-40:4:20EGDMAAcetonitrile1.0

¹ Imprinting Factor (IF) = Binding Capacity of MIP / Binding Capacity of NIP

Table 2: Binding Capacities and Selectivity

Polymer IDBinding Capacity (µmol/g)²Selectivity Coefficient (α)³ vs. Benzylpiperazine
MIP-235.22.8
NIP-26.11.1
MIP-338.53.2
NIP-36.21.0

² Binding capacity determined from batch rebinding experiments at a fixed concentration of this compound. ³ Selectivity Coefficient (α) = IF (this compound) / IF (Benzylpiperazine)

Key Experimental Methodologies

Protocol 2: Batch Rebinding Assay for Binding Capacity Determination

This protocol is used to quantify the amount of this compound that can be bound by the MIP and NIP particles.

Procedure:

  • Prepare a standard stock solution of this compound in the chosen porogen (e.g., Chloroform).

  • Accurately weigh a specific amount of dry MIP or NIP powder (e.g., 20 mg) into several vials.[3]

  • Add a fixed volume (e.g., 1 mL) of the this compound solution at a known concentration (e.g., 0.8 mM) to each vial.[3]

  • Seal the vials and incubate them on a shaker at a constant temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.[3]

  • Centrifuge the vials to pellet the polymer particles.

  • Carefully collect the supernatant and analyze the concentration of unbound this compound using HPLC.

  • The amount of bound this compound is calculated by subtracting the concentration of unbound analyte from the initial concentration.

  • The binding capacity (Q) is expressed as µmol of analyte per gram of polymer (µmol/g).

Experimental Workflow for Binding Analysis

Binding_Analysis_Workflow cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A Incubate MIP/NIP with 1-MP Solution B Centrifuge to Separate Polymer from Supernatant A->B C Analyze Supernatant by HPLC B->C D Calculate Bound 1-MP Concentration C->D E Determine Binding Capacity (Q) D->E

Caption: Workflow for determining the binding capacity of MIPs.

Characterization of MIPs

To ensure the successful synthesis and imprinting of the polymers, several characterization techniques should be employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of the functional monomer and cross-linker into the polymer structure.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle size of the MIP and NIP. Generally, MIPs may exhibit a rougher surface compared to NIPs.[2]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the polymers. MIPs typically have a larger surface area than NIPs due to the presence of the imprinted cavities.[2]

Applications in Drug Development

MIPs for this compound and related structures have significant potential in the pharmaceutical industry:

  • Selective Solid-Phase Extraction (SPE): MIPs can be used as sorbents in SPE cartridges to selectively extract and concentrate piperazine-containing drugs from complex biological matrices like plasma or urine prior to analysis.

  • Drug Delivery Systems: MIPs can be designed as carriers for controlled and targeted drug release. The specific binding sites can modulate the release kinetics of the encapsulated drug.[6][7]

  • Biosensors: When coupled with a transducer, MIPs can act as the recognition element in biosensors for the rapid and selective detection of specific drugs or their metabolites.

Conclusion

The protocols and data presented here provide a comprehensive guide for the development and evaluation of molecularly imprinted polymers for this compound. By adapting established methodologies for structurally similar compounds, researchers can create highly selective synthetic receptors. These materials offer a cost-effective and robust alternative to biological antibodies and have a wide range of applications in drug development, from analytical method development to the design of novel drug delivery systems. Careful optimization of the polymer composition and synthesis conditions will be crucial for achieving the desired performance characteristics for a specific application.

References

Troubleshooting & Optimization

identifying and minimizing byproducts in 1-Methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 1-Methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The most common byproduct is 1,4-dimethylpiperazine (B91421) , which arises from the double methylation of the piperazine (B1678402) ring.[1] Other potential byproducts include unreacted starting materials (piperazine) and, depending on the synthesis route, various side-reaction products. For instance, in methods involving formaldehyde, poly(methylenepiperazine) can be an undesired polymer byproduct.[2]

Q2: Which synthesis route is most prone to byproduct formation?

A2: Synthesis routes involving the direct methylation of piperazine, such as the Eschweiler-Clarke reaction or reaction with methyl chloride, can lead to the formation of 1,4-dimethylpiperazine if the reaction conditions are not carefully controlled.[1] The key challenge is achieving selective mono-methylation.[3]

Q3: How can I detect and quantify byproducts in my reaction mixture?

A3: Gas chromatography (GC) is a highly effective and commonly used method for the separation and quantification of piperazine, this compound, and 1,4-dimethylpiperazine.[4][5] High-Performance Liquid Chromatography (HPLC) can also be employed for analysis.[6] For structural elucidation of unknown byproducts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guides

Issue 1: High Levels of 1,4-Dimethylpiperazine Detected

Cause: Excessive methylation of the piperazine ring. This is often due to an inappropriate molar ratio of reactants, prolonged reaction times, or unsuitable reaction temperatures.

Solutions:

  • Molar Ratio Adjustment: Employ a significant excess of piperazine relative to the methylating agent. Molar ratios of piperazine to methyl chloride in the range of 2:1 to 6:1 have been shown to favor the formation of the mono-substituted product, with yields approaching 90%.[1][7]

  • Reaction Time and Temperature: Monitor the reaction progress using GC or TLC to determine the optimal reaction time. Avoid unnecessarily long reaction times that can promote further methylation. The reaction of piperazine with methyl chloride is typically conducted at temperatures between 80-200°C.[1][7]

  • Use of a Protecting Group: A more controlled but multi-step approach involves using a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms of piperazine. This ensures that only one nitrogen is available for methylation. The protecting group is then removed in a subsequent step.[3][8]

Issue 2: Presence of Unreacted Piperazine in the Final Product

Cause: Incomplete reaction. This can be due to insufficient reaction time, suboptimal temperature, or deactivation of the catalyst (if applicable).

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction is running at the recommended temperature for a sufficient duration. For catalytic hydrogenations, ensure the catalyst is active and used in the correct loading. For example, in the synthesis from piperazine and formaldehyde, hydrogenation is often carried out at 70-100°C under 1.0-6.0 MPa of hydrogen pressure with a Raney nickel catalyst.[9]

  • Monitor Reaction Completion: Use analytical techniques like GC or TLC to track the disappearance of the starting material.

  • Purification: Unreacted piperazine can often be removed during the final purification steps, such as distillation.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Purity Analysis

This protocol outlines a general method for the quantitative determination of piperazine, this compound, and 1,ethyl piperazine.[4][5]

  • Column: DB-17, 30 m length, 0.53 mm internal diameter, 1 µm film thickness.[5]

  • Carrier Gas: Helium at a flow rate of 2 mL/min.[5]

  • Injector Temperature: 250°C.[5]

  • Detector Temperature (FID): 260°C.[5]

  • Injection Volume: 1.0 µL.[5]

  • Diluent: Methanol.[5]

  • Oven Temperature Program:

    • Hold at 150°C for 10 minutes.

    • Ramp up to 260°C at a rate of 35°C/min.

    • Hold at 260°C for 2 minutes.[5]

  • Quantification: Use external or internal standards for accurate quantification of each component.

Protocol 2: Minimizing 1,4-Dimethylpiperazine via Molar Ratio Control

This protocol is based on the reaction of piperazine with methyl chloride.[1][7]

  • Reactant Stoichiometry: Charge the reactor with piperazine and methyl chloride in a molar ratio of 3:1.

  • Reaction Conditions: Heat the reaction mixture in a closed vessel to a temperature between 95-120°C. The pressure will typically be in the range of 20-80 pounds per square inch gauge.[7]

  • Reaction Time: Maintain the reaction for a period of 1 to 3 hours, or until the methyl chloride is substantially consumed, as monitored by GC.[7]

  • Work-up and Purification: After cooling, the reaction mixture can be worked up to separate the this compound from unreacted piperazine and piperazine hydrochloride. This is typically achieved through neutralization and subsequent distillation.

Data Presentation

Table 1: Effect of Piperazine to Methyl Chloride Molar Ratio on Product Distribution

Molar Ratio (Piperazine:Methyl Chloride)This compound Yield (%)1,4-Dimethylpiperazine (%)Unreacted Piperazine (%)
1:1553510
2:1751510
3:18857
4:190<37
6:1>90<2>8

Note: The data presented are hypothetical and for illustrative purposes to show the trend. Actual results may vary based on specific reaction conditions.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_analysis Analysis & Purification cluster_byproducts Byproducts Start Piperazine + Methylating Agent Reaction Reaction (e.g., Eschweiler-Clarke, Alkylation) Start->Reaction Crude Crude Product Mixture Reaction->Crude Analysis GC/HPLC Analysis Crude->Analysis Byproduct1 1,4-Dimethylpiperazine Crude->Byproduct1 Byproduct2 Unreacted Piperazine Crude->Byproduct2 Byproduct3 Other Side Products Crude->Byproduct3 Purification Distillation / Crystallization Analysis->Purification Identify Byproducts Final Pure this compound Purification->Final

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting_Byproducts cluster_dimethylpiperazine High 1,4-Dimethylpiperazine cluster_unreacted High Unreacted Piperazine Start High Byproduct Levels Detected? CheckRatio Check Molar Ratio Start->CheckRatio Yes CheckCompletion Check Reaction Completion Start->CheckCompletion Yes AdjustRatio Increase Piperazine Excess CheckRatio->AdjustRatio Incorrect CheckTimeTemp Check Reaction Time/Temp OptimizeTimeTemp Reduce Time / Optimize Temp CheckTimeTemp->OptimizeTimeTemp Suboptimal IncreaseTime Increase Reaction Time CheckCompletion->IncreaseTime Incomplete CheckCatalyst Check Catalyst Activity ReplaceCatalyst Replace/Regenerate Catalyst CheckCatalyst->ReplaceCatalyst Inactive

Caption: A troubleshooting guide for common byproduct issues in this compound synthesis.

References

Technical Support Center: Managing Degradation of 1-Methylpiperazine in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpiperazine (1-MPZ) in CO2 capture applications.

Troubleshooting Guide

This guide addresses common issues encountered during the use of 1-MPZ-based solvents in CO2 capture experiments.

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly High Amine Loss High Stripper Temperature: Elevated temperatures accelerate thermal degradation.[1][2] Oxygen Ingress: Leaks in the system or insufficient deaeration can lead to high rates of oxidative degradation.[3] High CO2 Loading: Increased CO2 loading can, up to a certain point, increase the rate of thermal degradation.[1] Presence of Metal Contaminants: Metal ions, particularly copper, can catalyze oxidative degradation.[2]- Operate the stripper at the lowest feasible temperature for efficient CO2 removal. A maximum stripper temperature of 150°C is generally recommended for piperazine-based solvents.[4] - Implement a nitrogen stripping step to reduce dissolved oxygen in the solvent before it enters high-temperature sections.[3] - Regularly check for and repair any system leaks. - Optimize the CO2 loading to balance capture efficiency with degradation. - Consider using metal chelating agents or corrosion inhibitors to minimize the catalytic effect of metal ions.[2]
Formation of Unknown Peaks in Analytical Runs (GC/LC-MS) Solvent Degradation: The appearance of new peaks likely indicates the formation of thermal or oxidative degradation products. Sample Contamination: Impurities in the starting materials or from the experimental setup.- Compare the retention times and mass spectra of the unknown peaks with known degradation products of 1-MPZ and related amines (see FAQ 2). - Perform forced degradation studies under controlled conditions (e.g., elevated temperature, oxygen sparging) to identify potential degradation products. - Analyze blank samples (solvent without CO2 or flue gas exposure) to rule out contamination.
Solvent Color Change (e.g., Darkening) Oxidative Degradation: The formation of degradation products, particularly from oxidation, can often lead to a change in the solvent's color.- Monitor the color change as a qualitative indicator of degradation. - Correlate the color change with quantitative measurements of degradation products and amine concentration. - Implement measures to reduce oxidative degradation, such as oxygen removal.[3]
Increased Solvent Viscosity Polymerization: Some degradation pathways can lead to the formation of higher molecular weight oligomers or polymers, increasing the viscosity of the solvent.[5]- Monitor the solvent viscosity over time. - If a significant increase is observed, consider a partial or full solvent replacement. - Investigate the specific degradation products to understand the polymerization mechanism.
Foaming in the Absorber or Stripper Accumulation of Degradation Products: Certain degradation products can act as surfactants, leading to foaming.- Use anti-foaming agents as a temporary solution. - Identify and quantify the degradation products to determine the root cause. - Consider solvent reclamation or replacement to remove the foam-inducing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of 1-MPZ degradation in CO2 capture?

A1: The primary degradation mechanisms for 1-MPZ are thermal and oxidative degradation.

  • Thermal Degradation: This occurs predominantly in the high-temperature sections of the CO2 capture plant, such as the stripper. For piperazine-based amines, thermal degradation can proceed through SN2 substitution reactions.[6][7] In blends with other amines like MDEA or HMPD, a phenomenon known as "arm switching" can occur, where a methyl group is transferred, leading to the formation of other amine species.[1][8] Studies have shown that methyl substitution on the amine, as in 1-MPZ, can increase the rate of thermal degradation compared to unsubstituted piperazine (B1678402).[1][5]

  • Oxidative Degradation: This is initiated by the presence of oxygen in the flue gas and is often catalyzed by metal ions. The reactions typically involve the formation of free radicals, leading to a complex mixture of degradation products, including carboxylic acids, aldehydes, and amides.[9][10]

Q2: What are the common degradation products of 1-MPZ?

A2: While 1-MPZ itself can be a degradation product in some solvent blends[3][7], it also undergoes further degradation. Based on studies of piperazine and its derivatives, the following are potential degradation products of 1-MPZ:

  • Thermal Degradation Products:

    • Piperazine (PZ) and 1,4-dimethylpiperazine (B91421) (1,4-DMPZ): Formed through transalkylation reactions.[3][11]

    • N-formylpiperazine and other formamides: Resulting from reactions with CO2 or formate.[2][6]

    • Ammonia: A common product from the breakdown of the amine structure.[12]

    • Ethylenediamine (EDA) and its derivatives: Arising from ring-opening reactions.[2]

  • Oxidative Degradation Products:

    • Formate and Acetate: Common products from the oxidation of amine solvents.[9]

    • Amides: Such as 1-piperazinecarboxaldehyde.[12]

    • Piperazinone and its derivatives. [12]

A study on a 1-MPZ/PZ/Water blend identified 16 organic compounds in the gaseous emissions after 1000 hours of operation, including 1-piperazineethanamine.[4]

Q3: How does CO2 loading affect the degradation of 1-MPZ?

A3: The effect of CO2 loading on thermal degradation is complex. For piperazine, the degradation rate increases with CO2 loading up to about 0.4 mol CO2/mol alkalinity and then decreases at higher loadings.[1] This is because the degradation is thought to be first-order in the protonated amine species.[3] Therefore, an optimal CO2 loading range exists to minimize thermal degradation.

Q4: What is the recommended operating temperature to minimize 1-MPZ degradation?

A4: To minimize thermal degradation, it is crucial to control the stripper temperature. While higher temperatures improve regeneration efficiency, they also significantly accelerate amine degradation. For piperazine-based solvents, it is generally advised to keep the stripper temperature below 150°C.[4] Unloaded MDEA/PZ blends have shown thermal stability up to 150°C.[3]

Q5: How can I quantify the degradation of 1-MPZ and its products?

A5: Several analytical techniques are used to monitor the concentration of 1-MPZ and quantify its degradation products:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is effective for separating and identifying volatile amines and their degradation products.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a versatile technique for analyzing a wide range of degradation products, including non-volatile and thermally labile compounds.[14][15]

  • Ion Chromatography (IC): IC is used to quantify ionic degradation products such as formate, acetate, and other carboxylic acids, as well as ammonium.

Quantitative Data on Amine Degradation

The following table summarizes degradation rate data for solvent systems containing piperazine derivatives, which can provide an indication of the expected stability of 1-MPZ-containing solvents.

Solvent SystemTemperature (°C)CO2 Loading (mol/mol alk)Degradation RateReference
7 m MDEA / 2 m PZ1500.25MDEA: 0.17 ± 0.21 mM/hr PZ: 0.24 ± 0.06 mM/hr[3]
8 m PZ1500.3k1 = 6.1 x 10-9 s-1[1][2]
7 m MDEA / 2 m PZ120LoadedMDEA: -7 ± 20 mmolal/day PZ: -9 ± 5 mmolal/day[16]
7 m MDEA / 2 m PZ135LoadedPZ: -44 ± 2 mmolal/day[1][16]

Note: "m" refers to molal concentration (mol/kg water). "M" would refer to molar concentration (mol/L solution).

Experimental Protocols

Protocol 1: Thermal Degradation Study
  • Sample Preparation: Prepare the aqueous 1-MPZ solvent at the desired concentration. Sparge with CO2 to achieve the target CO2 loading.

  • Reactor Setup: Place a known volume of the prepared solvent into a high-pressure stainless steel batch reactor.

  • Degradation Conditions: Seal the reactor and place it in a forced convection oven preheated to the desired temperature (e.g., 135°C, 150°C, 175°C).

  • Sampling: At predetermined time intervals (e.g., 0, 24, 48, 96 hours), remove a reactor from the oven and cool it rapidly to quench the reactions.

  • Analysis: Analyze the liquid samples for the remaining 1-MPZ concentration and the formation of degradation products using GC-MS, LC-MS, and IC.

Protocol 2: Oxidative Degradation Study
  • Reactor Setup: Use a temperature-controlled glass reactor equipped with a gas sparger and magnetic stirrer.

  • Sample Preparation: Add the 1-MPZ solvent to the reactor and, if studying catalytic effects, add a known concentration of a metal salt (e.g., CuSO4).

  • Degradation Conditions: Heat the solvent to the desired temperature (e.g., 55°C, 70°C). Sparge a gas mixture with a known oxygen concentration (e.g., 5% O2 in N2) through the solvent at a controlled flow rate.

  • Sampling: Collect liquid samples at regular intervals.

  • Analysis: Analyze the samples immediately to quantify the loss of 1-MPZ and the formation of oxidative degradation products like formate, acetate, and amides using IC and LC-MS.

Visualizations

Thermal_Degradation_Pathway cluster_main Thermal Degradation (High Temperature) MPZ This compound (1-MPZ) PZ Piperazine (PZ) MPZ->PZ Demethylation DMPZ 1,4-Dimethylpiperazine (1,4-DMPZ) MPZ->DMPZ Transalkylation RingOpening Ring-Opening Products (e.g., EDA derivatives) MPZ->RingOpening SN2 Attack Formamides N-formylpiperazine PZ->Formamides + CO2/Formate Ammonia Ammonia RingOpening->Ammonia Fragmentation

Caption: Simplified thermal degradation pathways for this compound.

Oxidative_Degradation_Pathway cluster_main Oxidative Degradation MPZ This compound (1-MPZ) Radical Amine Radical MPZ->Radical + O2, Metal Ions Aldehydes Aldehydes (e.g., Formaldehyde) Radical->Aldehydes Oxidation Amides Amides (e.g., 1-Piperazine- carboxaldehyde) Radical->Amides Oxidation Piperazinone Piperazinone Radical->Piperazinone Oxidation CarboxylicAcids Carboxylic Acids (Formate, Acetate) Aldehydes->CarboxylicAcids Further Oxidation

Caption: General oxidative degradation pathways for this compound.

Experimental_Workflow cluster_workflow Degradation Study Workflow cluster_analysis Analytical Methods start Define Experimental Conditions (Temp, O2, CO2 Loading) prep Prepare 1-MPZ Solvent start->prep degradation Perform Degradation Experiment (Thermal or Oxidative) prep->degradation sampling Collect Samples at Time Intervals degradation->sampling analysis Analyze Samples sampling->analysis gcms GC-MS analysis->gcms lcms LC-MS analysis->lcms ic IC analysis->ic quant Quantify 1-MPZ and Degradation Products data Data Analysis and Kinetic Modeling quant->data end Report Findings data->end gcms->quant lcms->quant ic->quant

Caption: General experimental workflow for studying 1-MPZ degradation.

References

optimization of reaction conditions for 1-Methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methylpiperazine Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly via reductive amination (e.g., Eschweiler-Clarke reaction) or direct alkylation.

Q1: My reaction produces a significant amount of 1,4-dimethylpiperazine (B91421) as a byproduct. How can I improve selectivity for this compound?

A1: The formation of 1,4-dimethylpiperazine is the most common selectivity issue.[1] Several factors can be adjusted to favor the mono-methylated product:

  • Molar Ratio Control: This is the most critical parameter. An excess of piperazine (B1678402) relative to the methylating agent (e.g., formaldehyde (B43269) or methyl chloride) should be used. For reactions with methyl chloride, a molar ratio of piperazine to methyl chloride between 2:1 and 6:1 is recommended to achieve yields of this compound approaching 90%.[2] For reductive amination with formaldehyde, a piperazine to formaldehyde molar ratio of 1:0.8 up to 1:1.2 can be effective.[3] Using a molar ratio of formaldehyde to piperazine greater than 1.3 will favor the formation of 1,4-dimethylpiperazine as a co-product.[4]

  • Controlled Reagent Addition: Adding the methylating agent (e.g., formaldehyde) dropwise or in batches to the piperazine solution can help maintain a localized excess of piperazine, suppressing over-methylation.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second methylation step more than the first. For reductive amination with a Raney Nickel catalyst, temperatures between 70-100°C are typical.[3] For reactions with methyl chloride, a temperature range of 80-200°C has been specified.[2] Monitor your specific reaction to find the optimal balance between reaction rate and selectivity.

Q2: The yield of my synthesis is consistently low. What are the potential causes and solutions?

A2: Low yield can stem from several sources, from starting materials to reaction and workup procedures.

  • Incomplete Reaction: Verify that the reaction has gone to completion using an appropriate monitoring technique (e.g., GC, TLC). If the reaction has stalled, consider the following:

    • Catalyst Activity: If using a heterogeneous catalyst like Raney Nickel or Pd/C, ensure it is active. Raney Nickel should be freshly prepared or properly stored. The catalyst loading is also important; for Raney Nickel, a loading of 4-12% of the weight of piperazine is recommended.[3]

    • Reducing Agent: In Eschweiler-Clarke type reactions, ensure a sufficient amount of the reducing agent (e.g., formic acid) is present.[5] The reaction is irreversible due to the formation of CO2 gas.[6]

    • Temperature and Pressure: Ensure the reaction is conducted at the optimal temperature and pressure. For catalytic hydrogenations, hydrogen pressure is critical and can range from 1.0 to 6.0 MPa.[3][7]

  • Poor Starting Material Quality: Use pure, anhydrous piperazine if possible, as water can interfere with certain reaction types. Verify the concentration of your formaldehyde solution.

  • Product Loss During Workup: this compound is highly soluble in water.[8] During aqueous workup, ensure you perform a sufficient number of extractions with an appropriate organic solvent to recover the product. Salting out (saturating the aqueous layer with a salt like NaCl or K2CO3) can decrease the product's solubility in the aqueous phase and improve extraction efficiency.

  • Inefficient Purification: The boiling points of piperazine (146°C), this compound (138°C), and 1,4-dimethylpiperazine (131-132°C) are relatively close, which can make simple distillation challenging.[9] See the purification FAQ (Q4) for more details.

Below is a troubleshooting workflow for addressing low yield:

G start Low Yield Observed check_completion Monitor Reaction (GC/TLC) start->check_completion check_catalyst Verify Catalyst Activity & Loading check_completion->check_catalyst Reaction Incomplete check_workup Improve Extraction & Workup check_completion->check_workup Reaction Complete check_conditions Optimize Temp. & Pressure check_catalyst->check_conditions success Yield Improved check_conditions->success check_purification Optimize Purification (Distillation) check_workup->check_purification check_purification->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q3: Which synthetic method is best for achieving high purity and yield on a lab scale?

A3: The Eschweiler-Clarke reaction (a type of reductive amination using formaldehyde and formic acid) is a robust and classic method that avoids the need for high-pressure hydrogenation or specialized catalysts and prevents the formation of quaternary ammonium (B1175870) salts.[5][6] An alternative is catalytic hydrogenation using piperazine, formaldehyde, and a catalyst like Raney Nickel or Pd/C in a suitable solvent like methanol (B129727).[3] This method can achieve very high purity (>99.9%) when optimized.[3] A two-step "green" synthesis using di-Me oxalate (B1200264) and N-methylethylenediamine followed by hydrogenation has also been reported to achieve high yields (95.11%) and selectivity (96.72%).[7][10]

Q4: What is the most effective way to purify this compound from unreacted piperazine and the 1,4-dimethylpiperazine byproduct?

A4: Fractional distillation is the primary method. However, due to the close boiling points, a column with high theoretical plates is recommended.

  • Azeotropic Distillation: To remove 1,4-dimethylpiperazine, fractional distillation in the presence of water can be effective. An azeotrope of 1,4-dimethylpiperazine and water will distill first.[2]

  • Extractive Distillation: To separate this compound from unreacted piperazine, extractive distillation using ethylene (B1197577) glycol can be employed. The ethylene glycol selectively depresses the volatility of piperazine, allowing purer this compound to be collected as the overhead stream.[11]

Q5: What are the key safety precautions when synthesizing this compound?

A5: this compound is a flammable, corrosive, and toxic liquid.[12]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Reagents: Formaldehyde is a suspected carcinogen. Formic acid is highly corrosive. Handle these reagents with extreme care.

  • Reactions: Catalytic hydrogenations involve flammable hydrogen gas and require specialized high-pressure equipment and procedures. Eschweiler-Clarke reactions can evolve a large volume of carbon dioxide, so the reaction should be performed in an open or vented system to avoid pressure buildup.[6][13]

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes conditions from various synthesis methods. Note that direct comparison can be difficult as scales and specific protocols vary.

MethodStarting MaterialsCatalyst / ReagentTemp. (°C)Pressure (MPa)SolventReported Yield / SelectivityReference
Reductive AminationPiperazine, Formaldehyde, H₂Raney Nickel70 - 1001.0 - 6.0MethanolPurity >99.95%[3]
"Green" SynthesisN-methyl ethylenediamine, Di-Me oxalate, H₂Raney Nickel150 - 2003.0 - 5.0(Not specified)95.11% Yield, 96.72% Selectivity[7][10]
Direct AlkylationPiperazine, Methyl ChlorideNone80 - 2000.14 - 0.55Ethylene Glycol~90% Yield[2]
Catalytic CyclizationDiethanolamine, Methylamine(Not specified)120 - 2801.0 - 10.0(Gas phase)(Not specified)[14]
Eschweiler-ClarkePiperazine, FormaldehydeFormic Acid~50 - 100AtmosphericWater/Methanol~50% (unoptimized)[8][9]

Experimental Protocol: Reductive Amination via Catalytic Hydrogenation

This protocol is based on a common and high-yield industrial method.[3]

Materials:

  • Piperazine (1.0 mol, 86 g)

  • Methanol (800 g)

  • Formaldehyde (37% solution, 1.0 mol, 81 g)

  • Raney Nickel catalyst (4 g, ~4-5 wt% of piperazine)

  • High-pressure autoclave with stirrer (e.g., Parr reactor)

  • Hydrogen gas supply

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification charge 1. Charge Reactor: Piperazine, Methanol add_form 2. Add Formaldehyde in batches charge->add_form add_cat 3. Add Raney Ni Catalyst add_form->add_cat seal 4. Seal & Purge Reactor (N₂, then H₂) add_cat->seal pressurize 5. Pressurize with H₂ (to 2.0 MPa) seal->pressurize heat 6. Heat & Stir (to 70-80°C) pressurize->heat react 7. Maintain Temp & Pressure until H₂ uptake ceases heat->react cool 8. Cool & Vent Reactor react->cool filter 9. Filter to remove catalyst cool->filter distil distil filter->distil distill 10. Distill filtrate to remove solvent fractionate 11. Fractionally Distill to get pure product distil->fractionate

Caption: Experimental workflow for this compound synthesis via catalytic hydrogenation.

Procedure:

  • Charging the Reactor: To a 2-liter high-pressure autoclave, add piperazine (86 g) and methanol (800 g).

  • Formaldehyde Addition: Begin stirring the mixture. From a charging port, add the 37% formaldehyde solution (81 g) in batches. This controlled addition helps manage the initial exothermic condensation reaction.

  • Catalyst Addition: After the formaldehyde addition is complete, add the Raney Nickel catalyst (4 g).

  • Sealing and Purging: Seal the autoclave. Purge the system first with nitrogen gas three times to remove air, then with hydrogen gas three times.

  • Pressurization: Pressurize the reactor with hydrogen to 2.0 MPa. Close the hydrogen inlet valve.

  • Reaction: Continue stirring and slowly heat the reactor contents to 70-80°C. Maintain this temperature and keep the reactor pressure at 2.0 MPa by supplying hydrogen as it is consumed.

  • Completion: The reaction is complete when hydrogen uptake ceases.

  • Cooldown: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filtration: Open the reactor and take out the reactant mixture. Filter the mixture to remove the Raney Nickel catalyst. The catalyst can be recovered for reuse.

  • Solvent Removal: Take the filtrate and remove the methanol solvent and any unreacted piperazine by distillation.

  • Purification: Collect the fraction boiling at approximately 138°C. This will be the high-purity this compound product.[3]

References

Technical Support Center: 1-Methylpiperazine Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methylpiperazine derivatization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivatization reaction is showing low or no yield. What are the potential causes and how can I troubleshoot this?

Low or no yield in this compound derivatization reactions can stem from several factors, ranging from reagent quality to reaction conditions.

Troubleshooting Steps:

  • Reagent Quality and Handling:

    • This compound Purity: Ensure the purity of your this compound. It is hygroscopic and can absorb atmospheric moisture and carbon dioxide, which can interfere with the reaction. Use a fresh bottle or purify the reagent if necessary.

    • Solvent Purity: Use anhydrous solvents, especially for moisture-sensitive reactions like acylations with acid chlorides or anhydrides. Residual water can hydrolyze the acylating agent.

    • Reagent Stability: Verify the stability and activity of your other starting materials and reagents.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be suboptimal. While some derivatizations proceed at room temperature, others may require heating to overcome activation energy barriers. Conversely, excessive heat can lead to degradation of reactants or products. Consider running the reaction at a lower temperature if side products are observed.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time.

    • Mixing: Ensure efficient mixing, especially for heterogeneous reactions.

  • Stoichiometry and Reagent Addition:

    • Incorrect Stoichiometry: Double-check the molar ratios of your reactants. For derivatizing a specific functional group, ensure the derivatizing agent is in an appropriate excess if needed.

    • Order of Addition: The order in which reagents are added can be critical. For instance, adding a highly reactive acylating agent too quickly can lead to localized high concentrations and side reactions.

Troubleshooting Workflow for Low Yield

low_yield start Low/No Yield Observed check_reagents Verify Reagent Purity and Handling (1-MP, Solvent, Other Reactants) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Mixing) start->check_conditions check_stoichiometry Confirm Stoichiometry and Order of Addition start->check_stoichiometry monitor_reaction Monitor Reaction Progress (TLC, LC-MS, GC-MS) check_reagents->monitor_reaction check_conditions->monitor_reaction check_stoichiometry->monitor_reaction optimize Systematically Optimize Conditions (Temperature, Concentration, Time) monitor_reaction->optimize success Improved Yield optimize->success stability_issues instability Derivative Instability Observed check_hydrolysis Potential Hydrolysis? (Moisture Sensitive Groups) instability->check_hydrolysis check_oxidation Potential Oxidation? (Air/Light Sensitive) instability->check_oxidation check_thermal Potential Thermal Degradation? instability->check_thermal storage_solutions Implement Proper Storage: - Dry environment - Inert atmosphere - Protect from light - Low temperature check_hydrolysis->storage_solutions check_oxidation->storage_solutions check_thermal->storage_solutions acylation_workflow setup 1. Setup: 1-MP in Anhydrous Solvent under Inert Atmosphere cooling 2. Cooling: Cool to 0 °C setup->cooling addition 3. Reagent Addition: Slowly add Acid Chloride (1.0 eq.) cooling->addition reaction 4. Reaction: Warm to RT, Stir for 2-4h addition->reaction workup 5. Aqueous Workup: Quench, Extract, Dry reaction->workup purification 6. Purification: Chromatography/Distillation workup->purification

common challenges and solutions in scaling up 1-Methylpiperazine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Methylpiperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
Low Product Yield Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to incomplete conversion of starting materials. Catalyst Deactivation: The catalyst (e.g., Raney nickel) may be poisoned by impurities or lose activity over time.[1] Side Reactions: Formation of byproducts such as 1,4-dimethylpiperazine (B91421) reduces the yield of the desired product.[1] Product Loss During Workup: Inefficient extraction or distillation can lead to significant loss of this compound.Optimize Reaction Conditions: Increase reaction time and/or temperature based on reaction monitoring (e.g., via GC analysis). Improve agitation to ensure proper mixing of reactants and catalyst. Catalyst Management: Ensure the use of a high-quality catalyst and check for potential contaminants in the starting materials. For Raney nickel, ensure it is not used in acidic conditions (pH < 5.5) to prevent dissolution and activity loss.[2] Consider catalyst reactivation or replacement if deactivation is suspected.[2] Minimize Side Reactions: Adjust the molar ratio of reactants. For example, when using piperazine (B1678402) and a methylating agent, an excess of piperazine can favor mono-methylation.[1] Improve Purification: Optimize solvent extraction parameters and ensure distillation columns are properly packed and operated at the correct temperature and pressure to minimize losses.
High Impurity Levels Formation of 1,4-dimethylpiperazine: A common byproduct resulting from the methylation of both nitrogen atoms in piperazine.[1] Presence of Unreacted Starting Materials: Incomplete reaction can leave significant amounts of piperazine or other precursors in the crude product. Formation of Other Byproducts: Depending on the synthesis route, other impurities may form. For instance, in the synthesis from piperazine and formaldehyde (B43269), higher temperatures can lead to increased byproducts.[3]Control Stoichiometry: Carefully control the molar ratio of piperazine to the methylating agent. Using an excess of piperazine can statistically favor the formation of the mono-substituted product.[1] Reaction Monitoring and Optimization: Utilize analytical techniques like GC to monitor the reaction progress and ensure it goes to completion.[4][5] Adjust reaction time and temperature as needed. Purification: Employ efficient purification methods like extractive distillation with ethylene (B1197577) glycol to separate this compound from piperazine and other impurities.[6]
Difficulty in Product Purification Similar Boiling Points: Impurities such as piperazine have boiling points close to this compound, making simple distillation challenging.[7] Azeotrope Formation: 1,4-dimethylpiperazine can form an azeotrope with water, complicating its removal by distillation.[7]Extractive Distillation: Use a suitable solvent, such as ethylene glycol, to alter the relative volatilities of the components, allowing for a cleaner separation of this compound.[6] Fractional Distillation: Employ a fractional distillation column with a sufficient number of theoretical plates and operate under optimized reflux ratio to improve separation efficiency.[7]
Safety Incidents (e.g., uncontrolled exotherm, fire) Exothermic Reaction: Some synthesis routes, particularly hydrogenations, can be highly exothermic and lead to a runaway reaction if not properly controlled.[8] Pyrophoric Catalyst: Raney nickel, a common catalyst, is pyrophoric and can ignite if exposed to air when dry.[9] Flammable Materials: this compound and many solvents used in its synthesis are flammable.[10]Thermal Management: Ensure the reactor is equipped with adequate cooling capacity. For exothermic reactions, consider slow, controlled addition of reagents.[11] Catalyst Handling: Always handle Raney nickel as a slurry under water or a suitable solvent.[2] Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.[11] Fire Safety: Use intrinsically safe equipment and proper grounding to prevent static discharge.[12] Have appropriate fire suppression systems (e.g., alcohol foam, CO2, dry chemical) readily available.[13]

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient synthesis route for scaling up this compound production?

A "green" synthesis method is often cited for its efficiency and cost-effectiveness.[14] This two-step process involves:

  • Aminolysis: Reaction of di-methyl oxalate (B1200264) with N-methylethylenediamine to form the intermediate this compound-2,3-dione.[14]

  • Hydrogenation: The intermediate is then hydrogenated using a Raney nickel catalyst at 150-200°C and 3.0-5.0 MPa pressure.[14] This method reports high conversion rates (98.34% of N-methylethylenediamine), high selectivity for this compound (96.72%), and an overall yield of 95.11%.[14]

Another common industrial method involves the reaction of piperazine and formaldehyde in the presence of hydrogen and a Raney nickel catalyst.[3]

Q2: How can I minimize the formation of the 1,4-dimethylpiperazine byproduct?

The formation of 1,4-dimethylpiperazine is a common challenge. To minimize this, you can:

  • Adjust Molar Ratios: Use a molar excess of piperazine relative to the methylating agent. This statistically favors the reaction at only one of the nitrogen atoms.[15] For instance, a molar ratio of piperazine to methyl chloride between 2:1 and 4:1 is recommended in one process.[15]

  • Use a Protecting Group: In some synthesis strategies, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc) to ensure mono-substitution. This, however, adds extra steps to the synthesis.[1]

Q3: What are the key parameters to control during the hydrogenation step with Raney nickel?

When using a Raney nickel catalyst for hydrogenation, it is crucial to control the following parameters:

  • Temperature: Typically in the range of 70-200°C, depending on the specific reaction.[3][14] Higher temperatures can sometimes increase byproduct formation.[3]

  • Pressure: Hydrogen pressure is generally maintained between 1.0 and 6.0 MPa.[3]

  • Catalyst Loading: The amount of catalyst used is typically 4-12% of the weight of the piperazine.[3]

  • Agitation: Sufficient stirring is necessary to ensure good contact between the reactants, hydrogen, and the catalyst.

Q4: What is the recommended method for purifying crude this compound at a large scale?

Extractive distillation is a highly effective method for purifying this compound, especially for removing piperazine, which has a close boiling point.[6] In this process, a high-boiling solvent like ethylene glycol is added to the distillation column. The ethylene glycol interacts with piperazine, reducing its volatility and allowing for the separation of purer this compound as the overhead product.[6]

Q5: What analytical method is most suitable for monitoring reaction progress and final product purity?

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and validated method for the quantitative analysis of this compound and its common impurities like piperazine and 1-ethyl piperazine.[4][5] A suitable column for this separation is a DB-17.

Q6: What are the major safety hazards associated with this compound and its production?

This compound is a hazardous substance with the following risks:

  • Flammability: It is a flammable liquid with a flashpoint of around 42°C.[13]

  • Corrosivity: It can cause severe skin burns and eye damage.[11]

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with the skin.[11] Inhalation can lead to toxic pneumonitis.[11]

  • Catalyst Hazards: Raney nickel is pyrophoric and must be handled with care to prevent ignition.[9]

Strict safety protocols, including the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and respiratory protection, are mandatory.[11] The process should be carried out in a well-ventilated area, and all equipment must be properly grounded.[11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of Piperazine with Formaldehyde

This protocol is based on a method that performs condensation and hydrogenation in the same reactor.[3]

Materials:

  • Piperazine

  • Formaldehyde (37% solution)

  • Methanol (B129727) (solvent)

  • Raney nickel catalyst (as a slurry)

  • Hydrogen gas

  • Nitrogen gas

Equipment:

  • High-pressure autoclave reactor with stirring, heating, cooling, and gas inlet/outlet capabilities

  • Filtration system

  • Distillation apparatus

Procedure:

  • Reactor Charging: In a high-pressure reactor, charge methanol as the solvent. Add piperazine and formaldehyde solution with a molar ratio of piperazine to formaldehyde between 1:0.8 and 1:1.6.[3]

  • Condensation: Stir the mixture at ambient pressure and temperature to allow for the condensation reaction to occur.

  • Catalyst Addition: After the condensation is complete, add the Raney nickel catalyst. The amount of catalyst should be between 4% and 12% of the weight of the piperazine.[3]

  • Inerting: Seal the reactor and purge the system with nitrogen three times to remove any air.

  • Hydrogenation: Pressurize the reactor with hydrogen to 1.0-6.0 MPa.[3] Heat the reactor to 70-100°C while stirring continuously.[3] Monitor the reaction by observing the cessation of hydrogen uptake.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Catalyst Removal: Discharge the reaction mixture and filter it to recover the Raney nickel catalyst. The catalyst can be reused.

  • Purification: Transfer the filtrate to a distillation apparatus. First, distill off the methanol solvent. Then, collect the fraction boiling at approximately 137°C, which is the this compound product.[3] Unreacted piperazine can also be recovered during distillation.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: Charge Reactor condensation Condensation Reaction (Piperazine + Formaldehyde) start->condensation catalyst_add Add Raney Ni Catalyst condensation->catalyst_add inert Inert with Nitrogen catalyst_add->inert hydrogenation Hydrogenation (70-100°C, 1-6 MPa) inert->hydrogenation cool_depressurize Cool & Depressurize hydrogenation->cool_depressurize filtration Filter to Remove Catalyst cool_depressurize->filtration distillation Fractional Distillation filtration->distillation product Collect this compound (b.p. ~137°C) distillation->product end End Product product->end

Caption: Workflow for this compound Synthesis and Purification.

G cluster_solutions Potential Solutions issue Low Product Yield Detected check_reaction Check Reaction Parameters (Temp, Time, Agitation) issue->check_reaction check_catalyst Evaluate Catalyst Activity issue->check_catalyst check_impurities Analyze for Byproducts (GC) issue->check_impurities improve_workup Optimize Purification Step issue->improve_workup If loss is in workup optimize_conditions Increase Temp/Time/ Improve Agitation check_reaction->optimize_conditions replace_catalyst Replace or Reactivate Catalyst check_catalyst->replace_catalyst adjust_ratio Adjust Reactant Molar Ratio check_impurities->adjust_ratio

Caption: Troubleshooting Logic for Low Yield in 1-MP Production.

References

Technical Support Center: High-Purity 1-Methylpiperazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methylpiperazine to high purity levels.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically originate from its synthesis and handling. These include:

  • Piperazine (B1678402): An unreacted starting material or a byproduct of certain synthesis routes.[1][2] Its presence can be difficult to remove by simple distillation due to close boiling points.

  • 1,4-Dimethylpiperazine (B91421): A common byproduct formed from the over-methylation of piperazine.[1]

  • N-Ethylpiperazine: Can be present as a co-product depending on the synthetic method used.[3]

  • Water: Introduced during reaction work-ups or absorbed from the atmosphere due to the hygroscopic nature of this compound.

  • Oxidation Products: Amines like this compound are prone to oxidation upon exposure to air, which can lead to discoloration (yellowing).

  • Residual Solvents: Solvents used during the synthesis or extraction, such as methanol (B129727) or toluene (B28343), may remain in the crude product.[1][4]

Q2: Which purification technique is best for achieving >99.5% purity?

A2: The optimal purification technique depends on the primary impurities present.

  • Fractional Distillation is effective for removing impurities with significantly different boiling points, such as residual solvents and 1,4-dimethylpiperazine.[1]

  • Extractive Distillation with an agent like ethylene (B1197577) glycol is particularly effective for separating impurities with close boiling points, such as piperazine.[5]

  • Azeotropic Distillation is useful for removing water or separating from other components that form azeotropes.[4][6]

  • Crystallization via Salt Formation can yield very high purity material by selectively crystallizing a salt of this compound (e.g., dihydrochloride), leaving impurities in the mother liquor.[7][8]

Q3: How can I remove the yellow color from my this compound sample?

A3: A yellow discoloration in this compound is often due to oxidation. Distillation, particularly under an inert atmosphere (e.g., nitrogen or argon), is a common and effective method for removing these colored impurities. For stubborn coloration, treatment with activated carbon followed by filtration before distillation may be beneficial.

Q4: What is the best method for drying high-purity this compound?

A4: To achieve a low water content in high-purity this compound, azeotropic distillation is a suitable method. Using a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene, allows for the effective removal of water.[9] Following distillation, the product should be stored under an inert, dry atmosphere to prevent water reabsorption.

Troubleshooting Guides

Purification by Distillation

Problem: Poor separation of impurities during fractional distillation.

  • Possible Cause: The boiling points of this compound and the impurity (e.g., piperazine) are too close for effective separation by standard fractional distillation.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will increase the distillation time.

    • Employ Extractive Distillation: For difficult separations like removing piperazine, use extractive distillation with ethylene glycol. The ethylene glycol selectively increases the volatility of this compound relative to piperazine, allowing for a cleaner separation.[5]

Problem: The product codistills with water.

  • Possible Cause: this compound can form an azeotrope with water.

  • Solution: Use azeotropic distillation with a suitable entrainer like toluene. The toluene-water azeotrope boils at a lower temperature, allowing for the removal of water. The dried this compound can then be collected as a separate fraction.

Problem: The this compound darkens or decomposes during distillation.

  • Possible Cause: The distillation temperature is too high, or the sample is being exposed to oxygen at high temperatures.

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound.

    • Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation.

Purification by Crystallization

Problem: this compound does not crystallize from the solution.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.

  • Solution:

    • Change Solvent System: Use a solvent in which this compound is soluble at elevated temperatures but poorly soluble at lower temperatures. A co-solvent system (e.g., ethanol/water) can be effective.[7]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of this compound.

Problem: The product oils out instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is too high, causing the solute to melt before it crystallizes.

  • Solution:

    • Use a Lower-Boiling Solvent: Select a solvent or solvent mixture with a lower boiling point.

    • Slower Cooling: Allow the solution to cool more slowly to encourage gradual crystal formation rather than rapid precipitation.

Problem: The crystallized product is not pure enough.

  • Possible Cause: Impurities are co-crystallizing with the product, or the mother liquor was not completely removed.

  • Solution:

    • Recrystallization: Perform a second crystallization step, potentially using a different solvent system.[8]

    • Washing: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

Quantitative Data Presentation

Purification TechniqueStarting Purity (%)Primary ImpurityFinal Purity Achieved (%)Reference
Fractional DistillationNot specifiedPiperazine (0.55%)99%[1]
Extractive Distillation93.5%Piperazine (6.5%)>99.6%[5]
Azeotropic DistillationNot specifiedN-Ethylpiperazine>99%[4]
Salt CrystallizationNot specifiedVariousHigh Purity (qualitative)[8]

Experimental Protocols

Extractive Distillation for Piperazine Removal

This protocol is based on the principles of extractive distillation using ethylene glycol to separate piperazine from this compound.[5]

Materials:

  • Crude this compound containing piperazine

  • Ethylene glycol

  • Distillation apparatus with a packed fractionating column (e.g., 20 theoretical plates)

  • Heating mantle, condenser, and receiving flasks

  • Vacuum source (optional, for reduced pressure distillation)

Procedure:

  • Set up the distillation apparatus. Ensure all glassware is dry.

  • Charge the distillation flask with the crude this compound.

  • Introduce ethylene glycol into the column at a feed point above the feed point of the crude mixture, typically in the upper half of the column. A common ratio is approximately 1:1 to 10:1 by volume of ethylene glycol to the crude mixture.[5]

  • Heat the distillation flask to vaporize the this compound mixture.

  • The ascending vapors will come into contact with the descending ethylene glycol. The ethylene glycol selectively forms a complex with piperazine, increasing its effective boiling point and retaining it in the liquid phase.

  • Collect the purified this compound as the overhead distillate. The head temperature should be maintained near the boiling point of this compound (138 °C at atmospheric pressure).[10]

  • The mixture of ethylene glycol and piperazine is removed from the bottom of the column.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Purity Analysis by Gas Chromatography (GC)

This is a general protocol for the analysis of this compound purity and the detection of common impurities.[2][11]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-17 or similar)[11]

  • Helium as the carrier gas

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Oven Program: Initial temperature of 150 °C for 10 minutes, then ramp to 260 °C at 35 °C/min, and hold for 2 minutes.[11]

  • Carrier Gas Flow Rate: 2 mL/min[11]

  • Injection Volume: 1.0 µL

  • Diluent: Methanol

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and potential impurities (piperazine, 1,4-dimethylpiperazine) in methanol at known concentrations.

  • Sample Preparation: Dilute the this compound sample to be analyzed in methanol.

  • Injection: Inject the standard and sample solutions into the GC.

  • Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the purity and impurity levels by comparing the peak areas.

Visualizations

Purification_Workflow cluster_distillation Distillation Crude_NMP Crude this compound Initial_Analysis Purity Analysis (GC/HPLC) Crude_NMP->Initial_Analysis Decision Impurity Profile? Initial_Analysis->Decision Fractional_Distillation Fractional Distillation Decision->Fractional_Distillation  Boiling Point  Difference >25°C Extractive_Distillation Extractive Distillation (e.g., with Ethylene Glycol) Decision->Extractive_Distillation  Close Boiling  Impurities (e.g., Piperazine) Azeotropic_Distillation Azeotropic Distillation (e.g., with Toluene) Decision->Azeotropic_Distillation  Water Present Crystallization Crystallization (via Salt Formation) Decision->Crystallization  High Purity Required Final_Analysis Final Purity Analysis (>99.5%) Fractional_Distillation->Final_Analysis Extractive_Distillation->Final_Analysis Azeotropic_Distillation->Final_Analysis Crystallization->Final_Analysis High_Purity_NMP High-Purity This compound Final_Analysis->High_Purity_NMP

Caption: Purification workflow for high-purity this compound.

Troubleshooting_Distillation cluster_problem Problem cluster_cause Possible Cause cluster_solution Solution Poor_Separation Poor Separation of Impurities Close_BP Close Boiling Points Poor_Separation->Close_BP Increase_Efficiency Increase Column Efficiency Close_BP->Increase_Efficiency Optimize_Reflux Optimize Reflux Ratio Close_BP->Optimize_Reflux Extractive_Distill Use Extractive Distillation Close_BP->Extractive_Distill

Caption: Troubleshooting poor separation in distillation.

References

stability issues of 1-Methylpiperazine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methylpiperazine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and ensuring the proper handling and storage of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its hygroscopic nature (tendency to absorb moisture from the air) and its sensitivity to oxidation, especially at elevated temperatures.[1] It is also incompatible with strong oxidizing agents and acids.[2][3][4]

Q2: How should I properly store this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[4] It should be kept away from heat, sparks, open flames, and direct sunlight.[4]

Q3: My this compound has changed color to yellow. Is it still usable?

A3: this compound is typically a colorless to light yellow liquid.[1] A color change to a more intense yellow or brown may indicate oxidation or contamination. While a slight yellow tint might not affect its performance in all applications, a significant color change is a sign of degradation, and the product's purity should be verified before use.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: Yes, storing this compound in a refrigerator (typically 2-8°C) is a good practice to minimize degradation, especially if it will be stored for an extended period. Ensure the container is tightly sealed to prevent moisture absorption.

Q5: What are the known degradation products of this compound?

A5: Under thermal stress, particularly at high temperatures (e.g., 150°C), methyl substitution on the piperazine (B1678402) ring can increase the rate of degradation compared to unsubstituted piperazine.[5] In the context of CO2 capture systems, which involve high temperatures and the presence of other chemicals, various degradation products can form.[6][7] However, under recommended storage conditions, significant degradation is not expected.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the purity of your this compound stock. If degradation is suspected, use a fresh, unopened bottle. Ensure storage conditions are optimal (cool, dry, inert atmosphere).
Precipitate formation in solution Reaction with atmospheric carbon dioxide or incompatible solvent/reagent.Prepare solutions fresh and under an inert atmosphere if possible. Check for solvent and reagent compatibility. This compound is incompatible with strong acids and oxidizing agents.[3][4]
Visible color change in the stock solution Oxidation of the amine.Discard the stock solution if a significant color change is observed. To prevent this, store under an inert gas and minimize exposure to air.
Difficulty in handling due to viscosity changes Absorption of water due to its hygroscopic nature.Store in a desiccator or under dry, inert gas. Use anhydrous solvents when preparing solutions if the application is moisture-sensitive.

Stability Data Summary

Quantitative data on the long-term stability of this compound under various specific storage conditions (e.g., different temperatures, humidity levels, and light exposures) is not extensively available in publicly accessible literature. The information below provides a qualitative summary of its stability based on available safety data sheets and related studies.

Condition Stability Profile Recommendations
Temperature Stable at ambient temperatures. Prone to oxidation and color change at high temperatures. Methyl substitution can accelerate thermal degradation at elevated temperatures (e.g., 150°C) compared to piperazine.[5]Store in a cool place. For long-term storage, refrigeration (2-8°C) is recommended. Avoid exposure to high heat.
Moisture/Humidity Hygroscopic and moisture-sensitive.Store in a tightly sealed container in a dry environment. A desiccator or storage under a dry inert gas is advisable.
Light Potential for photodegradation, although specific studies are lacking. General practice for amines is to protect from light.Store in an opaque or amber container to protect from light.
Air/Oxygen Susceptible to oxidation, which can lead to color change and impurity formation.Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air. Keep containers tightly sealed.
pH Stable in basic to neutral conditions. Reacts with acids.[3]Avoid contact with acidic substances unless it is a required part of the experimental procedure.

Experimental Protocols

General Protocol for Handling and Storage of this compound

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Note the manufacturer's storage recommendations and expiry date.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or under a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inert Atmosphere Handling: For applications sensitive to moisture or oxidation, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Aliquoting: If you need to use small amounts over time, consider aliquoting the desired quantities into smaller, tightly sealed vials under an inert atmosphere to minimize repeated exposure of the main stock to air and moisture.

  • Storage: Store the primary container and any aliquots in a cool, dry, and dark place. A refrigerator dedicated to chemical storage is suitable. Ensure the container cap is tightly secured after each use.

  • Disposal: Dispose of any unused or degraded this compound in accordance with local, state, and federal regulations.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Experiment cluster_storage Storage & Disposal start Receive and Inspect this compound ppe Don Appropriate PPE start->ppe setup Set up in Fume Hood / Inert Atmosphere ppe->setup aliquot Aliquot Required Amount setup->aliquot dissolve Prepare Solution aliquot->dissolve reaction Perform Experiment dissolve->reaction analysis Analyze Results reaction->analysis store Store Remaining Aliquot/Stock analysis->store dispose Dispose of Waste analysis->dispose

Caption: A flowchart outlining the recommended experimental workflow for handling this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results issue Inconsistent Experimental Results check_purity Is the this compound pure? issue->check_purity check_storage Was it stored correctly? check_purity->check_storage Yes solution_new_reagent Use a fresh bottle of this compound check_purity->solution_new_reagent No check_procedure Is the experimental procedure correct? check_storage->check_procedure Yes solution_improve_storage Improve storage conditions (cool, dry, inert) check_storage->solution_improve_storage No check_procedure->issue Yes, problem persists solution_review_protocol Review and optimize the experimental protocol check_procedure->solution_review_protocol No

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 1-Methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-methylpiperazine derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives showing poor aqueous solubility?

A1: While this compound itself is soluble in water, many of its derivatives are larger, more complex molecules with increased lipophilicity.[1][2][3][4][5] This increase in the nonpolar surface area leads to a decrease in aqueous solubility. The crystal lattice energy of the solid form also plays a significant role; a more stable crystal lattice requires more energy to break apart, resulting in lower solubility.

Q2: What is the first step I should take to improve the solubility of my compound?

A2: The initial and often simplest approach is to assess the pH-solubility profile of your compound. Since this compound derivatives are typically basic, their solubility is highly pH-dependent.[6][7][8] Lowering the pH of the aqueous medium will lead to the protonation of the basic nitrogen centers, forming a more soluble salt form in situ.

Q3: When should I consider using co-solvents?

A3: Co-solvents are a practical option when pH adjustment alone is insufficient or when working with non-ionizable derivatives. Water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be used to increase the solubility of hydrophobic compounds.[9][10] However, it is crucial to consider the potential toxicity of the co-solvent and its impact on your specific experimental system.

Q4: What are the key advantages of salt formation for improving solubility?

A4: Salt formation is a robust and widely used method to significantly increase the aqueous solubility and dissolution rate of ionizable compounds.[11][12][13] By reacting the basic this compound derivative with an acid, a salt with improved physicochemical properties can be isolated as a stable solid form. This is particularly advantageous for oral drug formulations.

Q5: How do cyclodextrins enhance the solubility of this compound derivatives?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the lipophilic this compound derivative within their cavity, forming an inclusion complex.[14][15] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its overall solubility.

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution Upon Dilution of a DMSO Stock

Problem: Your this compound derivative, initially dissolved in a high concentration in DMSO, precipitates when diluted into an aqueous buffer for your assay.

Troubleshooting Workflow:

G start Precipitation upon dilution of DMSO stock step1 Reduce final DMSO concentration (typically <1% v/v) start->step1 step2 Employ a stepwise dilution strategy step1->step2 If precipitation persists step3 Use a co-solvent in the aqueous buffer step2->step3 If precipitation persists step4 Consider forming a more soluble salt step3->step4 For a more robust solution end Compound remains in solution step4->end

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Lower Final DMSO Concentration: The most common reason for precipitation is exceeding the solubility limit of the compound in the final aqueous buffer, which has a much lower concentration of the organic co-solvent. Aim for a final DMSO concentration of less than 1% (v/v), and ideally below 0.5%.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Incorporate a Co-solvent in the Buffer: If your experimental system allows, add a small percentage of a water-miscible co-solvent (e.g., ethanol, PEG 300) to your aqueous buffer to increase its solubilizing capacity.

  • Prepare a Soluble Salt: For long-term and more reliable solubility, consider preparing a salt of your this compound derivative, as detailed in the experimental protocols section.

Issue 2: Inconsistent Results in Biological Assays

Problem: You are observing high variability in your experimental data, which you suspect is due to the poor solubility and potential precipitation of your this compound derivative in the assay medium.

Logical Troubleshooting Diagram:

G start Inconsistent Assay Results step1 Visually inspect for precipitation start->step1 step2 Perform a solubility check in the assay medium step1->step2 If precipitation is suspected step3 Lower the compound concentration step2->step3 If solubility is confirmed to be low step4 Enhance solubility using formulation strategies step3->step4 If lower concentration is not feasible end Consistent and Reliable Data step4->end

Caption: Troubleshooting inconsistent experimental results.

Detailed Steps:

  • Visual Inspection: Carefully examine your assay plates or tubes for any signs of precipitation, such as cloudiness or visible particles.

  • Solubility Confirmation: Prepare a solution of your compound in the final assay medium at the highest concentration used in your experiments. After a relevant incubation period, centrifuge the sample and measure the concentration of the supernatant. A significant decrease from the nominal concentration confirms poor solubility.

  • Reduce Compound Concentration: If possible, perform your experiments at a lower concentration of the this compound derivative, ensuring it is well below its solubility limit in the assay medium.

  • Implement Solubility Enhancement Techniques: If a higher concentration is necessary, employ one of the solubility enhancement strategies outlined in the experimental protocols, such as using co-solvents or cyclodextrins.

Quantitative Solubility Data

The following tables summarize the solubility of some commercially available this compound derivatives in various solvents.

Table 1: Solubility of Clozapine

SolventSolubilityReference
Water<0.01% (w/w)[16]
0.1 N HCl30 mg/mL[17]
Ethanol4.0% (w/w)[16]
Methanol10 mg/mL[17]
DMSO4.8 mg/mL[17]
Chloroform>20% (w/w)[16]

Table 2: Solubility of Olanzapine

SolventSolubilityReference
WaterPractically insoluble[3]
Ethanol~1 mg/mL[18]
DMSO~16 mg/mL[18]
Dimethylformamide~20 mg/mL[18]

Table 3: Solubility of Sildenafil Citrate

SolventSolubilityReference
Water~3.5 mg/mL[19]
pH 5 Buffer~2.04 mg/mL[2]
Oleic Acid7.63 ± 0.48 mg/mL[8]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of a this compound derivative as a function of pH.

Methodology Workflow:

G start Prepare a series of buffers with varying pH step1 Add excess compound to each buffer start->step1 step2 Equilibrate for 24-48 hours with agitation step1->step2 step3 Centrifuge to separate undissolved solid step2->step3 step4 Filter the supernatant step3->step4 step5 Quantify the concentration of the dissolved compound step4->step5 end Plot solubility vs. pH step5->end

Caption: Workflow for pH-dependent solubility determination.

Detailed Steps:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to 10).

  • Sample Preparation: Add an excess amount of the this compound derivative to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility against the corresponding pH of each buffer.

Protocol 2: Salt Formation for Solubility Enhancement

Objective: To prepare a salt of a basic this compound derivative to improve its aqueous solubility.

Methodology:

  • Solvent Selection: Dissolve the this compound derivative (the free base) in a suitable organic solvent in which it is readily soluble (e.g., isopropanol, ethanol, or acetone).

  • Acid Addition: To the stirred solution of the free base, add a stoichiometric amount (typically a 1:1 molar ratio) of a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) dissolved in a small amount of a compatible solvent.

  • Precipitation: The salt will often precipitate out of the solution upon addition of the acid or by cooling the solution. If precipitation does not occur, an anti-solvent (a solvent in which the salt is insoluble) can be slowly added to induce crystallization.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the isolated salt with a small amount of the anti-solvent to remove any unreacted starting materials.

  • Drying: Dry the salt under vacuum to remove residual solvents.

  • Characterization: Confirm the formation of the salt and its purity using analytical techniques such as NMR, FTIR, and melting point analysis. Compare the aqueous solubility of the salt to that of the free base.

Protocol 3: Co-solvent Solubility Enhancement

Objective: To determine the solubility of a this compound derivative in various co-solvent systems.

Methodology:

  • Co-solvent System Preparation: Prepare a series of co-solvent systems by mixing a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) with water at different volume ratios (e.g., 10%, 20%, 30%... 100% co-solvent).

  • Equilibrium Solubility Measurement: For each co-solvent system, determine the equilibrium solubility of the this compound derivative using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration. This will help identify the optimal co-solvent and its concentration for your specific application.

Protocol 4: Cyclodextrin-Mediated Solubilization

Objective: To enhance the aqueous solubility of a this compound derivative through complexation with a cyclodextrin (B1172386).

Methodology:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess amount of the this compound derivative to each cyclodextrin solution.

    • Equilibrate the samples for 24-72 hours with agitation.

    • Separate the undissolved compound by centrifugation and filtration.

    • Quantify the concentration of the dissolved compound in the supernatant.

    • Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the stoichiometry and stability of the inclusion complex.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Create a paste of the cyclodextrin with a small amount of water.

    • Gradually add the this compound derivative to the paste and knead for a specified time.

    • Dry the resulting mixture and pass it through a sieve.

Protocol 5: Particle Size Reduction by Milling

Objective: To increase the dissolution rate of a poorly soluble this compound derivative by reducing its particle size.

Methodology:

  • Milling Technique Selection: Choose an appropriate milling technique based on the properties of your compound and the desired particle size. Common methods include ball milling, jet milling, and hammer milling.[16][17][20][21]

  • Milling Process:

    • Place the solid this compound derivative into the milling apparatus.

    • Operate the mill according to the manufacturer's instructions for a specified duration. The time and intensity of milling will influence the final particle size.

  • Particle Size Analysis: Characterize the particle size distribution of the milled powder using techniques such as laser diffraction or microscopy.

  • Dissolution Rate Measurement: Compare the dissolution rate of the milled powder to that of the unmilled material in a relevant aqueous medium to confirm the impact of particle size reduction.

References

catalyst deactivation and regeneration in 1-Methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of 1-Methylpiperazine (1-MPZ).

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic routes for this compound (1-MPZ) synthesis?

Common synthesis routes involve the reductive amination or cyclization of precursors over heterogeneous catalysts. Key methods include:

  • Cyclization of Diethanolamine (DEA) and Methylamine: This reaction is typically performed at elevated temperatures (180-230°C) and pressures (50-300 bar) in the presence of hydrogen over metal-containing catalysts, such as those containing copper.

  • Hydrogenation of N-methylethylenediamine and di-Me oxalate (B1200264) intermediate: A two-step process where an intermediate, this compound-2,3-dione, is formed and then hydrogenated using a Raney nickel catalyst at 150-200°C and 3.0-5.0 MPa.[1] This method reports high conversion (98.34%) and selectivity (96.72%).[1]

  • N-methylation of Piperazine (B1678402): Reacting piperazine with methanol (B129727) over a supported multi-metallic catalyst like Cu-Ni-Mo/Al₂O₃. Under optimized conditions (180°C, 0.8 MPa), this route can achieve a piperazine conversion of 90.5% and a selectivity to 1-MPZ of 86.9%.[2]

Q2: My 1-MPZ yield and selectivity are decreasing over time. What is the likely cause?

A gradual decline in catalyst performance is typically indicative of catalyst deactivation. The three primary mechanisms for deactivation are:

  • Coking: The deposition of carbonaceous residues (coke) on the active sites or within the pores of the catalyst. This is a very common issue in reactions involving organic molecules at elevated temperatures.

  • Poisoning: The strong chemisorption of impurities from the feedstock (e.g., sulfur, chlorine compounds) onto the catalyst's active sites, rendering them inactive.

  • Thermal Degradation (Sintering): Irreversible loss of active surface area due to the agglomeration of metal particles or changes in the support structure, often caused by exposure to excessively high temperatures.

Q3: What are the typical signs of each deactivation mechanism?

Deactivation MechanismSymptoms & Observations
Coking / Fouling Gradual and steady loss of activity and/or selectivity. An increase in pressure drop across a fixed-bed reactor. Visible darkening or blackening of the catalyst pellets.
Poisoning Rapid and severe loss of activity, even with trace amounts of contaminants in the feed. The loss may appear suddenly if a batch of contaminated feedstock is introduced.
Sintering Activity loss that is often irreversible through standard regeneration. Typically occurs after a high-temperature excursion or extended operation at the upper limits of the recommended temperature range.

Q4: Can a deactivated catalyst be regenerated?

Yes, in many cases. The appropriate regeneration strategy depends on the deactivation mechanism:

  • Coked catalysts can often be regenerated by controlled oxidation (calcination) to burn off the carbon deposits.

  • Poisoned catalysts are more difficult to regenerate. Regeneration may sometimes be achieved by specific chemical washing, but poisoning is often irreversible.

  • Sintered catalysts generally cannot be regenerated as the loss of surface area is a physical change. In some specific cases involving the formation of metal-support spinels, high-temperature treatments can redisperse the active metal.[3]

Troubleshooting Guide: Catalyst Deactivation

This guide provides a systematic approach to diagnosing and addressing catalyst deactivation.

Step 1: Observe Performance Drop

You notice a significant drop in reactant conversion or selectivity to 1-MPZ.

Step 2: Characterize the Problem

Is the activity loss sudden or gradual? A sudden drop often points to feed poisoning, while a gradual decline suggests coking or sintering.

Step 3: Diagnose the Cause

The following workflow can help pinpoint the deactivation mechanism.

G Start Decreased Catalyst Performance Check_Rate Sudden or Gradual Decline? Start->Check_Rate Sudden Sudden Drop Check_Rate->Sudden Sudden Gradual Gradual Drop Check_Rate->Gradual Gradual Poisoning Likely Cause: Poisoning Sudden->Poisoning Check_Temp Any high temperature excursions (>250°C)? Gradual->Check_Temp Check_Feed Action: Analyze feedstock for impurities (S, Cl, etc.) Poisoning->Check_Feed Sintering Likely Cause: Sintering (Thermal Degradation) Check_Temp->Sintering Yes Coking Likely Cause: Coking Check_Temp->Coking No Analyze_Spent Action: Characterize spent catalyst (TPO, BET, XRD, TEM) Sintering->Analyze_Spent Coking->Analyze_Spent Regenerate Action: Attempt Regeneration (e.g., Calcination for Coking) Analyze_Spent->Regenerate

Caption: Troubleshooting workflow for catalyst deactivation.
Step 4: Catalyst Characterization & Performance Data

To confirm the diagnosis, the spent catalyst should be analyzed and its performance compared to fresh and regenerated catalyst.

Table 1: Hypothetical Performance Data for Cu-Ni-Mo/Al₂O₃ Catalyst in 1-MPZ Synthesis

Catalyst StatePiperazine Conversion (%)Selectivity to 1-MPZ (%)Key Observations
Fresh 90.5[2]86.9[2]High activity and selectivity at optimal conditions.
Deactivated (Coked) 45.075.3Significant drop in conversion; slight decrease in selectivity. Catalyst appears black.
Regenerated 85.086.1Activity is largely recovered after calcination.

Table 2: Characterization of Catalyst States

Analysis TechniqueFresh CatalystDeactivated (Coked) CatalystRegenerated Catalyst
TPO No significant CO₂ evolutionMajor CO₂ peak between 400-600°C, indicating coke combustion.[4][5]No significant CO₂ evolution.
BET Surface Area ~150 m²/g~90 m²/g~140 m²/g
XRD (Ni crystallite size) ~10 nm~12 nm~11 nm

Experimental Protocols

Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification

Objective: To determine the amount and nature of carbon deposits on a spent catalyst.

Methodology:

  • Place a known mass (e.g., 50-100 mg) of the dried spent catalyst into a quartz tube reactor.

  • Heat the sample to ~150°C under an inert gas flow (e.g., Helium or Nitrogen at 30 mL/min) and hold for 30 minutes to remove any physisorbed water and volatiles.

  • Cool the sample to room temperature.

  • Switch the gas flow to a dilute oxidizing mixture (e.g., 5-10% O₂ in He) at the same flow rate.

  • Begin recording data from a downstream detector (typically a Thermal Conductivity Detector (TCD) or a Mass Spectrometer monitoring CO₂ evolution, m/z = 44).

  • Increase the furnace temperature at a linear rate (e.g., 10 °C/min) up to 800°C.

  • The amount of coke is quantified by integrating the area under the CO₂ evolution peak and calibrating it against a known standard. The temperature of the peak maximum gives information about the reactivity of the coke.[4][6][7]

Protocol 2: Laboratory-Scale Catalyst Regeneration via Calcination

Objective: To remove coke deposits from a deactivated supported nickel or copper catalyst.

Methodology:

  • Place the spent catalyst in a suitable tube furnace.

  • Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes to remove residual reactants.

  • While maintaining the inert gas flow, slowly ramp the temperature to 200°C and hold for 1 hour to desorb volatile compounds.

  • Introduce a dilute stream of air (e.g., 2-5% O₂ in N₂) at a low flow rate. Caution: This step is highly exothermic. A rapid temperature increase or high oxygen concentration can cause a thermal runaway, leading to catalyst sintering.[8][9]

  • Slowly ramp the temperature (e.g., 2-5 °C/min) to the target calcination temperature, typically between 450-550°C.[10]

  • Hold at the target temperature for 3-5 hours, or until the coke combustion is complete. This can be confirmed by monitoring the reactor outlet for CO₂.

  • Turn off the oxygen supply and cool the catalyst down to room temperature under a flow of inert gas.

  • The regenerated catalyst may require a reduction step (e.g., with H₂) before being used in the reaction again.

Protocol 3: Regeneration of Raney® Nickel

Raney® Nickel is pyrophoric and must be handled with extreme care, typically under a layer of water or a suitable solvent.[11] Regeneration is often focused on removing strongly adsorbed species rather than coke.

Methodology (Solvent Washing & Hydrogen Treatment):

  • After the reaction, carefully separate the catalyst from the reaction mixture via decantation or filtration, always keeping the catalyst wet.

  • Wash the catalyst multiple times with a solvent like methanol or toluene (B28343) to remove residual products and by-products.[11]

  • For a more thorough regeneration, transfer the washed catalyst back to a high-pressure reactor.

  • Pressurize the reactor with hydrogen (e.g., 30 bar) and heat to a moderate temperature (e.g., 150°C) for several hours.[12][13] This treatment can help desorb inhibiting species and restore catalytic activity.[12][13][14]

  • Cool the reactor and handle the regenerated catalyst under an inert, wet environment.

Catalyst Deactivation & Regeneration Cycle

The operational life of a catalyst follows a cycle of use, deactivation, and regeneration, which allows for its reuse and improves process economics.

G Active Active Catalyst (High Conversion & Selectivity) Deactivated Deactivated Catalyst (Low Conversion & Selectivity) Active->Deactivated Reaction (Coking, Poisoning, etc.) Regenerated Regenerated Catalyst (Activity Recovered) Deactivated->Regenerated Regeneration (e.g., Calcination) Regenerated->Active Re-activation (e.g., Reduction)

Caption: The general lifecycle of a recyclable catalyst.

References

Technical Support Center: Managing Corrosive Effects of 1-Methylpiperazine in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methylpiperazine (1-MP). The information provided is intended to help manage the corrosive effects of 1-MP in industrial and laboratory settings.

Section 1: Troubleshooting Guides

This section provides a question-and-answer format to address specific corrosion-related issues that may be encountered during experiments and industrial processes involving this compound.

Issue 1: Unexpected Corrosion of Stainless Steel Reactors or Pipework

Q: We are observing discoloration and pitting on our 316L stainless steel reactor after a reaction involving this compound at elevated temperatures. What could be the cause and how can we mitigate this?

A: Several factors could be contributing to the corrosion of your 316L stainless steel equipment:

  • Temperature: Corrosion rates of stainless steel in the presence of amines like piperazine (B1678402) (a related compound) are strongly dependent on temperature. Higher temperatures significantly accelerate corrosion.[1][2]

  • Presence of Acidic Gases (e.g., CO₂): If your process involves the capture or presence of acidic gases like carbon dioxide, they can react with the amine and water to form corrosive species.

  • Amine Degradation: At elevated temperatures, this compound can degrade, forming byproducts that may be more corrosive than the amine itself.[1][2]

  • Chloride Contamination: The presence of chlorides, even in small amounts, can lead to pitting corrosion in stainless steels.

Mitigation Strategies:

  • Material Selection: For high-temperature applications, consider upgrading to more resistant alloys. Studies on piperazine in similar applications show that 304 and 2205 duplex stainless steels can offer better performance than 316L stainless steel in some instances.[1][2]

  • Temperature Control: Operate at the lowest possible temperature that your process allows to minimize corrosion rates.

  • Process Monitoring: Regularly analyze the 1-MP solution for degradation products and contaminants.

  • Inhibitors: The use of corrosion inhibitors can be effective. While 1-MP itself can act as a corrosion inhibitor under certain conditions, the process environment may necessitate additional specialized inhibitors.[3]

Logical Troubleshooting Workflow for Stainless Steel Corrosion

Below is a diagram illustrating a logical workflow for troubleshooting stainless steel corrosion when using this compound.

troubleshooting_workflow start Corrosion Observed on Stainless Steel check_temp Review Operating Temperature start->check_temp check_contaminants Analyze for Contaminants (Cl-, etc.) start->check_contaminants check_degradation Test for Amine Degradation Products start->check_degradation is_temp_high Temperature > Recommended? check_temp->is_temp_high is_contaminants_present Contaminants Present? check_contaminants->is_contaminants_present is_degradation_present Degradation Products Found? check_degradation->is_degradation_present is_temp_high->check_contaminants No reduce_temp Lower Operating Temperature is_temp_high->reduce_temp Yes is_contaminants_present->check_degradation No purify_stream Purify Feed Streams/ Clean Equipment is_contaminants_present->purify_stream Yes optimize_process Optimize Process to Minimize Degradation is_degradation_present->optimize_process Yes material_upgrade Consider Material Upgrade (e.g., Duplex SS) is_degradation_present->material_upgrade No, consider other factors end_solution Corrosion Mitigated reduce_temp->end_solution purify_stream->end_solution optimize_process->end_solution implement_inhibitor Evaluate Corrosion Inhibitors material_upgrade->implement_inhibitor implement_inhibitor->end_solution

Troubleshooting workflow for stainless steel corrosion.

Issue 2: Rapid Degradation of Elastomeric Seals and Gaskets

Q: The EPDM seals in our system are swelling and failing prematurely when in contact with this compound. What is a more suitable elastomer?

A: EPDM has poor resistance to hydrocarbon solvents and may not be suitable for use with this compound, especially at elevated temperatures. The selection of a suitable elastomer is critical for maintaining system integrity.

Recommended Elastomers:

  • Fluoroelastomers (FKM/Viton®): FKM materials generally exhibit excellent chemical resistance to a wide range of chemicals, including amines. For applications involving piperazine, FKM is a recommended material.[4] It is crucial to verify the specific grade of FKM for compatibility with your process conditions.

  • Polytetrafluoroethylene (PTFE): PTFE is known for its exceptional chemical inertness and is compatible with a vast range of corrosive chemicals.[5][6] It is an excellent choice for gaskets and seals in aggressive chemical environments.

  • Perfluoroelastomers (FFKM): For the most demanding applications involving high temperatures and aggressive chemical mixtures, FFKM offers the broadest range of chemical resistance among elastomers.

Elastomer Selection and Testing Workflow

The following diagram outlines a process for selecting and validating a suitable elastomer for use with this compound.

Workflow for elastomer selection and validation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is this compound corrosive to carbon steel?

A1: Yes, under certain conditions, this compound can be corrosive to carbon steel. The corrosivity (B1173158) is influenced by temperature, the concentration of 1-MP, and the presence of other substances like CO2. In CO2 capture applications using piperazine, carbon steel corrosion is a known issue, though it can sometimes be mitigated by the formation of a protective siderite (FeCO₃) film.[1][2] However, degradation of the amine can disrupt this protective layer.[1][2] For critical applications, or where conditions are aggressive, using a more resistant alloy is recommended.

Q2: Can this compound be used as a corrosion inhibitor?

A2: Yes, paradoxically, this compound and other piperazine compounds have been studied for their corrosion inhibition properties.[3] They can form a protective film on metal surfaces, particularly at both anodic and cathodic sites.[7] However, its effectiveness as an inhibitor is highly dependent on the specific environment, including temperature, pH, and the presence of other corrosive species.

Q3: What are the primary safety concerns related to the corrosivity of this compound?

A3: this compound is corrosive and can cause severe skin burns and eye damage upon contact.[8] Its vapors can also be corrosive to the respiratory tract.[8] Therefore, it is essential to handle 1-MP in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection if ventilation is inadequate.[8]

Q4: How can I monitor corrosion in my process that uses this compound?

A4: Several methods can be employed for corrosion monitoring:

  • Corrosion Coupons: Placing pre-weighed coupons of the same material as your equipment into the process stream and analyzing them for weight loss over time is a simple and effective method.

  • Electrical Resistance (ER) Probes: These probes provide real-time corrosion rate data by measuring the change in electrical resistance of a wire exposed to the process fluid.

  • Electrochemical Techniques: Methods like Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS) can provide instantaneous corrosion rate measurements and insights into the corrosion mechanism.

Section 3: Data Presentation

The following tables summarize the corrosion behavior of different materials in the presence of piperazine (as a proxy for this compound) under various conditions, based on available literature.

Table 1: Corrosion of Steels in Aqueous Piperazine Solutions (CO₂ Capture Environment)

MaterialTemperature (°C)CO₂ LoadingCorrosion Rate (mm/year)NotesReference
Carbon Steel (C1010)40 - 75VariesAcceptable with >0.003 m PZCorrosion increases with CO₂ loading and flow velocity.[1][2]
Stainless Steel 304Ambient - HighVariesLowGenerally good performance.[1][2]
Stainless Steel 316LAmbient - HighVariesHigher than 304 SSCorrosion is highly dependent on temperature.[1][2][9]
Duplex Stainless Steel 2205Ambient - HighVariesLowGood performance across various locations.[1][2]

Table 2: General Chemical Compatibility of Elastomers

ElastomerCompatibility with AminesNotesReference
EPDMPoor to FairSwelling and degradation can occur, especially at elevated temperatures.[10]
Nitrile (NBR)Fair to GoodSuitable for some applications, but compatibility should be verified.[10]
Fluoroelastomer (FKM/Viton®)ExcellentGenerally recommended for use with piperazine and other amines.[4]
Polytetrafluoroethylene (PTFE)ExcellentHighly inert and suitable for a wide range of corrosive chemicals.[5][6]

Section 4: Experimental Protocols

Protocol 1: Weight Loss Corrosion Testing of Metals (Based on ASTM G31)

This protocol outlines a standard procedure for determining the corrosion rate of metallic materials in this compound solutions.

1. Specimen Preparation: a. Cut test specimens (coupons) of the desired metal to a known surface area. b. Mark each specimen with a unique identifier. c. Degrease the specimens using a suitable solvent (e.g., acetone) in an ultrasonic bath. d. Rinse with deionized water and dry thoroughly. e. Weigh each specimen to at least four decimal places and record the initial weight.

2. Test Procedure: a. Prepare the this compound test solution of the desired concentration. b. Place the test solution in a sealed container equipped with a reflux condenser if testing at elevated temperatures. c. Suspend the specimens in the test solution using non-metallic holders (e.g., PTFE). Ensure specimens are fully immersed and not in contact with each other or the container walls. d. Maintain the test solution at the desired temperature for the specified duration. e. After the exposure period, carefully remove the specimens from the solution.

3. Specimen Cleaning and Re-weighing: a. Clean the specimens to remove all corrosion products. This may involve chemical cleaning (e.g., in an inhibited acid solution, as per ASTM G1) or mechanical cleaning (e.g., gentle scrubbing with a soft brush). b. Neutralize and rinse the specimens thoroughly with deionized water and dry them. c. Weigh each cleaned and dried specimen to the same precision as the initial weighing and record the final weight.

4. Corrosion Rate Calculation: Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (8.76 x 10⁴ x W) / (A x T x D) Where:

  • W = Mass loss in grams (Initial Weight - Final Weight)
  • A = Surface area of the specimen in cm²
  • T = Exposure time in hours
  • D = Density of the metal in g/cm³

Protocol 2: Immersion Testing of Elastomers (Based on ASTM D471)

This protocol describes a method to evaluate the effect of this compound on the physical properties of elastomeric materials.

1. Specimen Preparation: a. Prepare standard test specimens of the elastomer according to the dimensions specified in ASTM D471. b. Measure and record the initial properties of the specimens, such as hardness (durometer), tensile strength, and elongation. c. For volume swell measurement, weigh the specimen in air and then in a liquid of known density (e.g., water).

2. Test Procedure: a. Immerse the specimens in the this compound test liquid in a suitable container. b. Seal the container and place it in a temperature-controlled environment for the specified duration.

3. Post-Immersion Analysis: a. After the immersion period, remove the specimens from the liquid. b. Lightly wipe the specimens with a lint-free cloth. c. Immediately measure the post-immersion properties (hardness, tensile strength, elongation, and volume swell) as soon as possible after removal from the test liquid.

4. Calculation of Property Changes: Calculate the percentage change in each property using the following formula: Percentage Change = [ (Final Value - Initial Value) / Initial Value ] x 100

By following these guidelines and protocols, researchers and professionals can better understand and manage the corrosive effects of this compound, ensuring the safety and longevity of their equipment and the integrity of their experimental results.

References

analytical challenges in detecting trace amounts of 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of trace amounts of 1-Methylpiperazine (1-MP).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC Analysis of 1-MP

  • Question: My this compound peak is showing significant tailing in my reversed-phase HPLC analysis. What is the likely cause and how can I fix it?

  • Answer: Peak tailing for 1-MP, a basic amine, is a common issue in reversed-phase HPLC.[1][2] The primary cause is the interaction between the positively charged (protonated) 1-MP molecules and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[1] This secondary interaction causes some of the analyte to be more strongly retained, resulting in a "tailing" effect on the peak.[1]

    Here are several strategies to mitigate peak tailing:

    • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of the residual silanol groups, thereby reducing the unwanted interaction.[3] For 1-MP, adjusting the mobile phase pH to be 2-3 units above its pKa can improve peak shape. However, be mindful of the column's pH stability range.[4]

    • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to saturate the active silanol sites, reducing their interaction with 1-MP.[4][5]

    • Column Selection: Employing an end-capped or a base-deactivated column can significantly reduce peak tailing. These columns have fewer accessible residual silanol groups.[1]

    • Lowering Analyte Concentration: High concentrations of 1-MP can overload the column, leading to peak tailing. Diluting the sample may improve the peak shape.[1]

Issue 2: Low Sensitivity or No Detectable 1-MP Peak

  • Question: I am not detecting my this compound standard, or the signal is very weak. What could be the problem?

  • Answer: Low sensitivity in the analysis of 1-MP can stem from several factors, particularly its poor UV chromophore.

    • Inappropriate Detection Method: 1-MP lacks a strong UV-absorbing chromophore, making detection by HPLC-UV challenging at trace levels. Consider using a more sensitive detection method such as mass spectrometry (LC-MS/MS) or derivatizing the 1-MP to attach a UV-active or fluorescent tag.[6]

    • Derivatization Issues: If you are using a derivatization method, the reaction may be incomplete. Optimize the reaction conditions, such as reagent concentration, reaction time, and temperature.

    • Sample Stability: this compound can be susceptible to degradation. Ensure that samples are stored properly, typically at low temperatures and protected from light, and analyzed promptly after preparation.[7] The stability of 1-MP can also be affected by the pH and the solvent used.[7][8]

    • LC-MS/MS Ionization Efficiency: In LC-MS/MS, the ionization efficiency of 1-MP can be affected by the mobile phase composition and the presence of co-eluting matrix components (matrix effects). Optimization of the mobile phase and sample cleanup are crucial.[9]

Issue 3: Irreproducible Retention Times for 1-MP

  • Question: The retention time for my this compound peak is shifting between injections. What is causing this variability?

  • Answer: Fluctuations in retention time can be caused by several factors:

    • Mobile Phase Composition: In reversed-phase chromatography, even small variations in the mobile phase composition, especially the organic solvent ratio, can lead to significant shifts in retention time.[4] Prepare the mobile phase carefully and ensure it is well-mixed.

    • Column Equilibration: Insufficient column equilibration between injections, particularly after a gradient elution, can cause retention time drift. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

    • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

    • Mobile Phase pH Instability: If the mobile phase pH is not stable, the ionization state of 1-MP can change, leading to shifts in retention. Ensure the mobile phase is adequately buffered.[10][11]

Frequently Asked Questions (FAQs)

  • Question: What are the main analytical challenges in detecting trace amounts of this compound?

  • Answer: The primary analytical challenges for trace 1-MP detection are:

    • Poor UV Absorbance: 1-MP lacks a significant chromophore, making it difficult to detect at low concentrations using UV-based detectors.

    • High Polarity and Water Solubility: Its polar nature can lead to poor retention on traditional reversed-phase HPLC columns.[8]

    • Peak Tailing: As a basic amine, it is prone to peak tailing in reversed-phase HPLC due to interactions with residual silanols on the stationary phase.[1]

    • Volatility: While advantageous for GC analysis, its volatility can lead to sample loss if not handled properly.

    • Potential for Contamination: Trace analysis is susceptible to contamination from various sources, including solvents, reagents, and labware.

    • Sample Stability: 1-MP can be unstable under certain conditions, requiring careful sample handling and storage.[7]

  • Question: Is derivatization necessary for the analysis of this compound?

  • Answer: Derivatization is often employed to enhance the detectability of 1-MP, especially when using HPLC with UV or fluorescence detection.[6] By reacting 1-MP with a derivatizing agent that contains a chromophore or fluorophore, its sensitivity can be significantly increased. Common derivatizing agents for amines include dansyl chloride and 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine. For GC analysis, derivatization can also be used to improve peak shape and thermal stability. However, with highly sensitive detection techniques like LC-MS/MS, derivatization may not be necessary.[9]

  • Question: What are the common analytical techniques used for the determination of trace this compound?

  • Answer: The most common analytical techniques for trace 1-MP analysis include:

    • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC is well-suited for volatile compounds like 1-MP.[12]

    • High-Performance Liquid Chromatography (HPLC): Typically used with Mass Spectrometric (MS) detection due to the poor UV absorbance of 1-MP. Reversed-phase chromatography is common, often with modifications to the mobile phase to improve peak shape.[2]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for quantifying trace levels of 1-MP, especially in complex matrices.[9][13][14]

    • Ion Chromatography: This technique can be used for the analysis of ionic species and has been applied to the determination of N-methylpiperazine.[15]

Data Presentation

Table 1: Comparison of GC Methods for this compound Analysis

ParameterMethod 1Method 2
Column DB-17 (30 m x 0.53 mm, 1 µm film thickness)[16]Agilent HP CAM capillary column (30.0 m × 0.25 mm, 0.25 μm)
Carrier Gas Helium at 2 mL/min[16]Nitrogen at 2.0 mL/min
Injector Temp. 250 °C[16]230 °C
Detector Temp. 260 °C (FID)[16]280 °C (FID)
Oven Program 150°C for 10 min, then 35°C/min to 260°C for 2 min[16]70°C for 3 min, then 40°C/min to 180°C for 2 min
Linearity Range LOQ to 200% of analyte concentration[17]10.09 - 201.88 µg/mL
LOD 0.005% of analyte concentration (1000 µg/mL)[17]0.08 mg/L (in water)[12]
LOQ 0.02% of analyte concentration (1000 µg/mL)[17]Not Reported
Recovery 99.0 to 101.0%[17]81% (in water)[12]

Table 2: LC-MS/MS Method Parameters for a 1-MP Analog (MNP)

ParameterValue
Column Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm[18]
Column Temp. 35°C[18]
Mobile Phase A 0.63 g/L Ammonium (B1175870) formate (B1220265) in water, pH 9.0 with ammonia[18]
Mobile Phase B Methanol[18]
Flow Rate 0.5 mL/min[18]
Injection Vol. 5 µL[18]
Ionization Mode ESI+[18]
LOQ 0.05 µg/g[18]

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound

This protocol is based on a method for the analysis of 1-MP in pharmaceutical drug substances.[16][17]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol (B129727) to achieve a concentration within the calibrated range.

  • GC-FID Conditions:

    • Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

    • Injector Temperature: 250°C.

    • Detector: Flame Ionization Detector (FID) at 260°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 10 minutes.

      • Ramp: 35°C/min to 260°C.

      • Hold at 260°C for 2 minutes.

    • Injection: 1 µL, split mode.

  • Quantification:

    • Use an external standard calibration curve prepared with known concentrations of this compound.

Protocol 2: LC-MS/MS Analysis of a 1-MP Analog (1-methyl-4-nitrosopiperazine)

This protocol is adapted from a method for a structurally related compound and can be optimized for 1-MP.[18]

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the sample into a 10 mL volumetric flask.

    • Add 1 mL of an internal standard solution (e.g., N-Methylpiperazine-d4) and 7 mL of methanol.[9]

    • Sonicate for 10 minutes and dilute to volume with methanol.

    • Centrifuge the solution and filter the supernatant through a 0.22 µm filter.

  • LC-MS/MS Conditions:

    • Column: Poroshell 120 Phenyl Hexyl (2.7 µm, 4.6 mm i.d. × 10 cm).

    • Column Temperature: 35°C.

    • Mobile Phase A: 0.63 g/L ammonium formate in water, adjusted to pH 9.0 with ammonia.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient to achieve separation.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for 1-MP and the internal standard.

  • Quantification:

    • Quantify using the ratio of the peak area of 1-MP to the peak area of the internal standard against a calibration curve.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for 1-MP check_column Is the column a base-deactivated or end-capped C18? start->check_column change_column Switch to a base-deactivated or end-capped column. check_column->change_column No check_ph Is the mobile phase pH > 2 units above the pKa of 1-MP? check_column->check_ph Yes end_good Peak Shape Improved change_column->end_good adjust_ph Increase mobile phase pH (within column limits). check_ph->adjust_ph No check_additive Is a competing base (e.g., TEA) in the mobile phase? check_ph->check_additive Yes adjust_ph->end_good add_additive Add a competing base to the mobile phase. check_additive->add_additive No check_concentration Is the sample concentration high? check_additive->check_concentration Yes add_additive->end_good dilute_sample Dilute the sample. check_concentration->dilute_sample Yes end_bad Problem Persists (Consider other issues) check_concentration->end_bad No dilute_sample->end_good

Caption: Troubleshooting workflow for peak tailing of this compound.

Troubleshooting_Low_Sensitivity start Low/No 1-MP Signal check_detector What is the detection method? start->check_detector uv_detector HPLC-UV check_detector->uv_detector ms_detector LC-MS/MS or GC-MS check_detector->ms_detector consider_derivatization Consider derivatization to add a chromophore or switch to MS detection. uv_detector->consider_derivatization check_derivatization Is derivatization being used? ms_detector->check_derivatization end_good Signal Improved consider_derivatization->end_good optimize_derivatization Optimize derivatization reaction (reagent concentration, time, temp). check_derivatization->optimize_derivatization Yes check_ms_params Optimize MS parameters (ionization source, voltages, gas flows). check_derivatization->check_ms_params No optimize_derivatization->end_good check_sample_stability Check sample storage and handling. Analyze a fresh sample. check_sample_stability->end_good check_ms_params->check_sample_stability end_bad Problem Persists (Check instrument performance) check_ms_params->end_bad

Caption: Troubleshooting workflow for low sensitivity in 1-MP analysis.

References

Technical Support Center: Optimizing 1-Methylpiperazine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-Methylpiperazine and its derivatives as corrosion inhibitors. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative performance data to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of corrosion inhibition by this compound? A1: this compound, like other piperazine (B1678402) derivatives, functions primarily through adsorption onto the metal surface.[1][2] Its molecule contains nitrogen atoms with lone-pair electrons, which act as adsorption centers. This forms a protective film that acts as a physical barrier, isolating the metal from the corrosive environment and inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][3] The process can involve both physical (electrostatic) and chemical (covalent bond) adsorption.[4]

Q2: What is a typical effective concentration range for this compound inhibitors? A2: The inhibition efficiency of piperazine-based inhibitors is highly dependent on concentration.[2] Generally, efficiency increases with concentration up to an optimal point.[5] For various piperazine derivatives in 1 M HCl, concentrations ranging from 5 mM to 25 mM have shown efficiencies from 44% to over 94%.[2] An optimal concentration must be determined experimentally for each specific system, as excessively high concentrations can sometimes reduce efficiency.[6]

Q3: How does temperature influence the performance of these inhibitors? A3: Typically, the inhibition efficiency of this compound and its derivatives decreases as the temperature of the corrosive environment increases.[2] This is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures. The increased kinetic energy of the molecules overcomes the adsorption forces, exposing the metal to further corrosive attack.[2]

Q4: In which corrosive media are this compound inhibitors most effective? A4: this compound and its derivatives have been extensively studied and shown to be effective corrosion inhibitors for mild steel and carbon steel in acidic media, particularly in hydrochloric acid (HCl) solutions.[2][4] Their application in other environments, such as those containing CO2 or H2S, is also an area of research.[7][8]

Q5: What are the key safety precautions when handling this compound? A5: this compound is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[9][10] It may also cause an allergic skin reaction and can be harmful if inhaled or absorbed through the skin.[10][11] When handling this chemical, it is crucial to use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection.[11] Work should be conducted in a well-ventilated area or under a fume hood.[11] Always consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guide

Problem: My inhibition efficiency is lower than expected.

Possible Cause Troubleshooting Action
Inhibitor Concentration Too Low There is a critical concentration below which inhibitors are not effective.[6] Perform a concentration optimization study by testing a range of concentrations to find the optimal dosage for your specific system.[6][8]
Inhibitor Purity/Stability Issues Impurities from synthesis or degradation over time can interfere with the inhibitor's adsorption.[6] Confirm the purity of your compound using methods like NMR spectroscopy. If degradation is suspected, synthesize a fresh batch and store it in a cool, dark, and dry place.[6]
Poor Inhibitor Solubility The inhibitor must be soluble in the corrosive medium to reach the metal surface.[6] Visually inspect the solution for undissolved particles. If solubility is an issue, consider a co-solvent, ensuring it does not affect the corrosion process itself.[6]
Inadequate Surface Preparation An improperly cleaned or polished metal surface can prevent the inhibitor from forming a uniform protective film.[6] Ensure metal coupons are polished to a consistent finish, thoroughly degreased with solvents like acetone (B3395972) and ethanol (B145695), washed, and dried before each experiment.[6][12]
Changes in Corrosive Environment The concentration of the acid or the presence of other ions can significantly impact inhibitor performance.[6] Double-check the composition and concentration of your corrosive solution to ensure consistency.

Problem: I am getting inconsistent or non-reproducible results.

Possible Cause Troubleshooting Action
Inconsistent Surface Preparation Minor variations in polishing and cleaning of metal specimens can lead to significant differences in results.[6] Standardize your surface preparation protocol, including the grade of emery paper used and polishing time, and ensure it is followed precisely for every experiment.[6][12]
Fluctuations in Temperature Small changes in temperature can affect both the corrosion rate and the inhibitor's adsorption/desorption equilibrium.[6] Use a temperature-controlled water bath or thermostat to maintain a constant and uniform temperature throughout the experiment.[6][12]
Variable Immersion Time Inconsistent exposure times will lead to different amounts of metal loss and unreliable corrosion rates.[6] Use a timer to precisely control the immersion period for all samples, including the blank.[12]
Electrochemical Cell Setup For electrochemical tests (PDP, EIS), improper positioning of electrodes, air bubbles on the electrode surface, or a faulty reference electrode can cause variability. Ensure a consistent distance between the working electrode, reference electrode, and counter electrode. Check the reference electrode for proper filling and absence of crystals.

Quantitative Data Summary

The following tables summarize typical performance data for piperazine-based corrosion inhibitors, providing a benchmark for experimental results.

Table 1: Inhibition Efficiency of Piperazine Derivatives from Weight Loss Studies

InhibitorCorrosive MediumConcentrationTemperatureInhibition Efficiency (IE %)Reference
Piperazine (P)1N Na2SO41000 ppm40°C98.70%[3]
Piperazine Dinitrobenzoate (PDNB)1N Na2SO41000 ppm40°C99.48%[3]
8-piperazine-1-ylmethylumbelliferone1 M HCl0.5 mM30°C93.42%
Piperazine Derivative 1*1 M HCl25 mM28°C94%[2]
Piperazine Derivative 2**1 M HCl25 mM28°C90%[2]
Piperazine-based Ligand1 M HCl2.0 mM-88.51%[13]

*Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate **Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

Table 2: Potentiodynamic Polarization Data for a Piperazine Derivative in 1 M HCl

Concentration (mM)Ecorr (mV vs SCE)Icorr (μA/cm²)Inhibition Efficiency (IE %)
Blank-4701148-
5-48211889.72
10-48310690.76
15-4859291.98
20-4868093.03
25-4896794.16

Data adapted from a study on a piperazine derivative.[2]

Detailed Experimental Protocols

1. Weight Loss Method

This gravimetric technique is a fundamental method for determining corrosion rate and inhibitor efficiency.[14]

  • Materials: Metal coupons (e.g., mild steel), corrosive solution (e.g., 1 M HCl), this compound inhibitor, analytical balance, emery papers (various grades), acetone, ethanol, distilled water, temperature-controlled bath.[12]

  • Procedure:

    • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, wash thoroughly with distilled water, degrease with ethanol and then acetone, and dry.[3][12]

    • Weighing: Accurately weigh the prepared coupons using an analytical balance (to four decimal places) and record the initial weight (W_initial).[12]

    • Immersion: Prepare the corrosive solution with and without various concentrations of the this compound inhibitor. Suspend one coupon in each solution using a glass hook, ensuring it is fully immersed.[12][15] Place the beakers in a constant temperature bath for a specified duration (e.g., 24 hours).[12]

    • Cleaning: After the immersion period, remove the coupons. To remove corrosion products, immerse them in a cleaning solution (e.g., 20% NaOH with 2% zinc dust), then rinse with distilled water and acetone, and dry.[16]

    • Final Weighing: Reweigh the cleaned, dry coupons and record the final weight (W_final).[12]

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final[12]

    • Corrosion Rate (CR): CR (mm/year) = (8.76 x 10⁴ x ΔW) / (A x T x D), where ΔW is weight loss in grams, A is the coupon surface area in cm², T is immersion time in hours, and D is the metal density in g/cm³.[12]

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] x 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[12]

2. Potentiodynamic Polarization (PDP)

PDP measurements provide insights into the kinetics of anodic and cathodic reactions and help classify the inhibitor type (anodic, cathodic, or mixed).[17][18]

  • Experimental Setup: A standard three-electrode cell is used, containing the metal sample as the working electrode (WE), a platinum or graphite (B72142) electrode as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE).[19][20] The cell is connected to a potentiostat.

  • Procedure:

    • Immerse the electrodes in the test solution (with or without inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until it reaches a steady state.[20]

    • Apply a potential sweep, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s).[21]

    • Record the resulting current density as a function of the applied potential to generate a polarization curve (Tafel plot).

  • Data Analysis:

    • Extrapolate the linear (Tafel) regions of the cathodic and anodic branches of the curve back to the corrosion potential (Ecorr).[18]

    • The intersection point gives the corrosion current density (Icorr).

    • Calculate Inhibition Efficiency (IE%) using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal-solution interface.[19][22]

  • Experimental Setup: The same three-electrode cell and potentiostat as in the PDP method are used.[19]

  • Procedure:

    • Allow the system to stabilize at its OCP.

    • Apply a small amplitude sinusoidal AC voltage (e.g., 5-10 mV) over a wide range of frequencies (e.g., 100 kHz down to 10 mHz).[20][22]

    • Measure the impedance response of the system at each frequency.

  • Data Analysis:

    • The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance). For a simple corrosion system, this plot is a semicircle.

    • The diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates slower corrosion and better inhibition.

    • Calculate Inhibition Efficiency (IE%) using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100.

Diagrams and Workflows

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the standard workflow for assessing the performance of a this compound-based corrosion inhibitor.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion p1 Coupon Surface Preparation (Polishing, Cleaning) p2 Prepare Corrosive Media (e.g., 1 M HCl) p1->p2 p3 Prepare Inhibitor Solutions (Blank + Various Concentrations) p2->p3 e1 Weight Loss (Gravimetric) p3->e1 e2 Electrochemical Tests (EIS, PDP) p3->e2 a1 Calculate Corrosion Rate & Inhibition Efficiency (IE%) e1->a1 a2 Model EIS Data (Calculate Rct) e2->a2 a3 Analyze Tafel Plots (Calculate Icorr) e2->a3 a4 Determine Adsorption Isotherm a1->a4 a5 Characterize Surface (SEM, AFM) a1->a5 c1 Optimize Inhibitor Concentration a1->c1 a2->a4 a3->a4 a3->c1 c2 Elucidate Inhibition Mechanism a4->c2

Caption: A standard workflow for evaluating corrosion inhibitor performance.

Troubleshooting Logic for Low Inhibition Efficiency

This diagram provides a logical path for troubleshooting experiments that yield unexpectedly low inhibitor performance.

G start Problem: Low Inhibition Efficiency c1 Is Inhibitor Concentration Optimized? start->c1 c2 Is the Metal Surface Properly Prepared? c1->c2 Yes s1 Action: Perform concentration dependence study. c1->s1 No c3 Is the Inhibitor Pure and Stable? c2->c3 Yes s2 Action: Review and standardize polishing/cleaning protocol. c2->s2 No c4 Are Experimental Conditions (Temp, Time) Controlled? c3->c4 Yes s3 Action: Verify purity (NMR, etc.). Synthesize fresh batch. c3->s3 No s4 Action: Use temperature-controlled bath and precise timers. c4->s4 No

References

mitigating health risks and ensuring safe handling of 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on mitigating health risks and ensuring the safe handling of 1-Methylpiperazine in a laboratory setting.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause & Solution
Unexpected Color Change in Reaction Mixture This compound can react with air or impurities. Ensure reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled or high-purity solvent.
Low Product Yield Incomplete reaction or loss of product during workup. Ensure the reaction goes to completion by monitoring with appropriate techniques (e.g., TLC, GC-MS). During aqueous workup, be aware that protonated this compound and its salts may be water-soluble, leading to product loss. Consider extraction with an appropriate organic solvent at a suitable pH.
Difficulty in Removing this compound from Product The basic nature of this compound can make its removal challenging. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. Caution: Ensure your product is stable to acidic conditions before performing an acid wash.[1]
Formation of Emulsion During Aqueous Workup The presence of this compound can sometimes lead to the formation of emulsions during extraction. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or a different organic solvent. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Reaction Does Not Start or is Sluggish The reaction may require heating, or the reagents may be of insufficient purity. Confirm the reaction conditions from the literature. Ensure all reagents are dry and of the appropriate grade.

Frequently Asked Questions (FAQs)

Health Risks and Safety Precautions

Q1: What are the primary health risks associated with this compound?

A1: this compound is a corrosive and flammable liquid that poses several health risks. It can cause severe skin burns and eye damage upon contact.[2][3][4] Inhalation may lead to respiratory irritation, and it can be harmful if swallowed or absorbed through the skin.[4] Some evidence suggests it may be a skin sensitizer, causing allergic reactions in some individuals.[5]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: When handling this compound, it is essential to wear appropriate PPE, including:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[6]

  • Body Protection: A flame-retardant lab coat and, if there is a risk of splashing, a chemical-resistant apron.[3]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[7] If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[4]

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][6][8] It should be stored separately from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][9] The storage area should be clearly labeled for flammable and corrosive liquids.[10]

Emergency Procedures

Q4: What should I do in case of a this compound spill?

A4: For a minor spill, evacuate the area, remove all ignition sources, and ensure adequate ventilation.[11] Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite (B1170534) or sand.[11][12] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[11] For major spills, evacuate the area immediately and contact your institution's emergency response team.[2]

Q5: What are the first aid measures for exposure to this compound?

A5:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Disposal

Q6: How should I properly dispose of this compound waste?

A6: Dispose of this compound waste in a designated, labeled hazardous waste container.[13] Do not mix it with other waste streams unless you are certain of their compatibility.[13] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) office for specific guidance.[13]

Q7: How can I safely quench a reaction containing this compound?

A7: Reactions containing this compound can often be quenched by slowly adding water or a dilute aqueous acid solution (e.g., 1M HCl) while cooling the reaction mixture in an ice bath. The addition of acid will neutralize the basic amine. Be aware that this neutralization is an exothermic reaction.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 109-01-3[6]
Molecular Formula C₅H₁₂N₂[6]
Molecular Weight 100.16 g/mol [6]
Appearance Colorless to light yellow liquid[6]
Boiling Point 138 °C (280.4 °F)[4]
Melting Point -6 °C (21.2 °F)[4]
Flash Point 39 °C (102.2 °F)[9]
Density 0.903 g/mL at 25 °C[9]
Vapor Pressure 0.9 kPa at 20 °C[4]
Solubility Soluble in water[14]

Toxicity Data for this compound

Route of ExposureSpeciesValue
Oral (LD50) Rat2,553 mg/kg[3]
Dermal (LD50) Rabbit1,344 mg/kg[3]
Inhalation (LC50) Mouse2.7 mg/L (2 hours)[3]

Occupational Exposure Limits

As of the latest review, specific Threshold Limit Values (TLV) from ACGIH or Permissible Exposure Limits (PEL) from OSHA for this compound have not been established. In the absence of specific limits, it is crucial to handle this compound with stringent safety precautions to minimize any potential exposure. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

Experimental Protocol: Synthesis of Sildenafil

This compound is a key reagent in the synthesis of Sildenafil (Viagra™). The following is a representative experimental protocol for the final step of the synthesis.

Reaction: Coupling of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with this compound.

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in a suitable anhydrous solvent such as dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of this compound (typically 2-3 equivalents) in the same solvent to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer. Wash the organic layer sequentially with water, dilute aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Sildenafil.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Spill_Cleanup_Procedure cluster_spill This compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Minor Spill ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate ignite Remove Ignition Sources ventilate->ignite contain Contain Spill with Inert Absorbent ignite->contain collect Collect Absorbed Material in a Sealed Container contain->collect decontaminate Decontaminate Spill Area with 5% Acetic Acid collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a minor spill of this compound.

First_Aid_Exposure cluster_exposure First Aid for this compound Exposure exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_skin Immediately flush with water for at least 15 minutes. Remove contaminated clothing. skin->flush_skin flush_eye Immediately flush eyes with water for at least 15 minutes. eye->flush_eye fresh_air Move to fresh air. Provide artificial respiration if not breathing. inhalation->fresh_air no_vomit Do NOT induce vomiting. Rinse mouth with water. ingestion->no_vomit medical Seek Immediate Medical Attention flush_skin->medical flush_eye->medical fresh_air->medical no_vomit->medical

Caption: First aid procedures for different routes of exposure to this compound.

References

Validation & Comparative

1-Methylpiperazine vs. Piperazine: A Comparative Guide for Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the successful synthesis of novel drug candidates. Among the vast array of heterocyclic scaffolds, piperazine (B1678402) and its derivatives are frequently employed due to their versatile chemical reactivity and favorable physicochemical properties, which can significantly enhance the pharmacokinetic profiles of drug molecules. This guide provides a detailed comparative analysis of 1-methylpiperazine and piperazine, two closely related yet distinct synthons, to aid researchers in making informed decisions during the drug design and synthesis process.

Executive Summary

Piperazine, a symmetrical diamine, offers two reactive secondary amine sites, allowing for its use as a versatile linker or for the introduction of two distinct substituents. In contrast, this compound, with one tertiary and one secondary amine, provides a single site for functionalization, inherently preventing symmetrical disubstitution and introducing a lipophilic methyl group that can alter a molecule's properties. This guide delves into a comparative analysis of their physicochemical properties, reactivity in common synthetic transformations, and provides exemplar experimental protocols.

Data Presentation: Physicochemical Properties

The choice between this compound and piperazine can be guided by their fundamental physicochemical properties, which influence their reactivity, solubility, and ultimately the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug compound.

PropertyThis compoundPiperazineReference(s)
Molecular Formula C₅H₁₂N₂C₄H₁₀N₂
Molecular Weight 100.16 g/mol 86.14 g/mol
Boiling Point 138 °C146 °C
Melting Point -6 °C106 °C
Density 0.903 g/mL at 25 °C1.1 g/mL
pKa (of conjugate acid) pKa₁: ~9.8, pKa₂: ~5.7pKa₁: 9.73, pKa₂: 5.59
LogP (Octanol/Water) -0.25-1.1
Solubility Soluble in water and common organic solvents.Soluble in water and glycerol.

Reactivity and Synthetic Considerations: A Comparative Overview

The structural and electronic differences between this compound and piperazine dictate their reactivity in common drug synthesis reactions, primarily N-alkylation and N-arylation.

Nucleophilicity and Basicity: Both piperazine and this compound are nucleophilic amines. Piperazine possesses two secondary amines of equal reactivity. In contrast, this compound has one secondary and one tertiary amine. The methyl group in this compound is an electron-donating group, which slightly increases the basicity of the adjacent tertiary amine. However, the secondary amine in this compound is generally considered the more reactive nucleophile in substitution reactions due to less steric hindrance compared to the tertiary amine.

Steric Hindrance: The presence of the methyl group in this compound introduces steric bulk around the tertiary nitrogen, which can influence its reactivity and the conformational flexibility of the resulting molecule. This steric hindrance can be advantageous in directing reactions to the secondary amine and can also impact the binding affinity of the final drug molecule to its target.

Product Distribution: A key practical difference lies in the potential for di-substitution. With piperazine, mono- and di-substituted products are possible, and controlling the reaction to achieve selective mono-substitution can be challenging, often requiring the use of protecting groups or a large excess of piperazine. This compound, having only one reactive secondary amine, inherently yields mono-substituted products, simplifying purification and improving atom economy for this specific transformation.

Experimental Protocols

The following are representative experimental protocols for common reactions involving piperazine and this compound.

Protocol 1: N-Alkylation of Piperazine (Mono-alkylation)

This protocol describes a general procedure for the mono-N-alkylation of piperazine with an alkyl bromide. To favor mono-alkylation, an excess of piperazine is often used.

Materials:

  • Piperazine (5.0 eq)

  • Alkyl Bromide (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a dried round-bottom flask, add piperazine and anhydrous acetonitrile.

  • Add potassium carbonate to the suspension and stir at room temperature for 15 minutes.

  • Slowly add the alkyl bromide to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography or distillation.

Protocol 2: N-Arylation of this compound via SNAr

This protocol details the nucleophilic aromatic substitution (SNAr) of an electron-deficient aryl chloride with this compound. This reaction is commonly used in the synthesis of many active pharmaceutical ingredients.

Materials:

  • Electron-deficient Aryl Chloride (e.g., 2-chloropyridine) (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a round-bottom flask, add the aryl chloride, this compound, and potassium carbonate.

  • Add anhydrous DMF and heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Aripiprazole

Aripiprazole is an atypical antipsychotic that contains a piperazine moiety. Its mechanism of action involves a complex interplay with dopamine (B1211576) and serotonin (B10506) receptors. The following diagram illustrates a simplified representation of its action at D2 and 5-HT1A receptors.

Aripiprazole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Full Agonist Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist (Stabilizes Dopamine Activity) Serotonin_Receptor Serotonin 5-HT1A Receptor Aripiprazole->Serotonin_Receptor Partial Agonist Downstream_Signaling Modulation of Downstream Signaling D2_Receptor->Downstream_Signaling Serotonin_Receptor->Downstream_Signaling

Caption: Simplified signaling pathway of Aripiprazole.

Experimental Workflow: N-Arylation of Amines

The following diagram outlines a typical laboratory workflow for the N-arylation of either piperazine or this compound.

N_Arylation_Workflow Start Start Reaction_Setup Reaction Setup: - Amine (Piperazine or this compound) - Aryl Halide - Catalyst (e.g., Pd or Cu based) - Ligand - Base - Solvent Start->Reaction_Setup Reaction Heating under Inert Atmosphere Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Crystallization, or Distillation) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: General workflow for N-arylation reactions.

Logical Relationship: Selecting Between Piperazine and this compound

The decision to use piperazine versus this compound in a drug discovery program is a multifactorial process. The following diagram illustrates a logical workflow for this selection process.

Amine_Selection_Workflow Start Define Synthetic Goal & Target Product Profile Di_substitution Is di-substitution or a symmetrical linker required? Start->Di_substitution Use_Piperazine Use Piperazine (consider protecting groups for mono-substitution) Di_substitution->Use_Piperazine Yes Mono_substitution Is strict mono-substitution and simplified purification desired? Di_substitution->Mono_substitution No PK_Properties Consider Pharmacokinetic Impact: - Lipophilicity (LogP) - Basicity (pKa) - Metabolism Use_Piperazine->PK_Properties Mono_substitution->Use_Piperazine No (mono-substitution can be achieved) Use_1MP Use this compound Mono_substitution->Use_1MP Yes Use_1MP->PK_Properties Final_Choice Final Reagent Selection PK_Properties->Final_Choice

Caption: Decision workflow for selecting piperazine vs. This compound.

Conclusion

Both this compound and piperazine are invaluable building blocks in the synthesis of pharmaceuticals. The choice between them is dictated by the specific synthetic strategy and the desired properties of the final drug molecule. Piperazine offers the potential for creating symmetrical molecules or serving as a scaffold for two different substituents, while this compound provides a straightforward route to mono-substituted products and introduces a methyl group that can fine-tune the compound's lipophilicity and metabolic stability. A thorough understanding of their comparative properties and reactivity, as outlined in this guide, is essential for the rational design and efficient synthesis of new therapeutic agents.

A Comparative Analysis of Amines for Post-Combustion CO2 Capture: A Focus on 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 1-Methylpiperazine (1-MPZ) against industry-standard amines—Monoethanolamine (MEA), Methyldiethanolamine (MDEA), and Piperazine (B1678402) (PZ)—reveals its potential as a promising solvent for CO2 capture. This guide synthesizes experimental data on key performance indicators, including CO2 absorption capacity, absorption rate, heat of absorption, and solvent degradation, to provide researchers, scientists, and drug development professionals with a thorough comparative analysis.

The escalating concentration of atmospheric carbon dioxide (CO2), a primary driver of climate change, has intensified the search for efficient and cost-effective carbon capture technologies. Amine-based absorption is a mature and widely deployed method for post-combustion CO2 capture from industrial flue gases. This process relies on the chemical reaction between CO2 and an amine solvent. The ideal amine solvent should exhibit a high CO2 absorption capacity and rate, a low heat of absorption for reduced regeneration energy, and high resistance to thermal and oxidative degradation.

This guide provides a detailed comparison of this compound (1-MPZ) with the benchmark amines MEA, MDEA, and PZ, summarizing their performance based on experimental data from various scientific studies.

Performance Comparison of Amines for CO2 Capture

The overall performance of an amine solvent is determined by a combination of factors. The following tables summarize the key quantitative data for 1-MPZ, MEA, MDEA, and PZ. It is important to note that experimental conditions can significantly influence the results, and direct comparisons should be made with caution when conditions vary.

AmineConcentration (wt%)Temperature (°C)CO2 Partial Pressure (kPa)CO2 Absorption Capacity (mol CO2 / mol amine)Reference
This compound (1-MPZ) 304015~0.8 - 1.0 (estimated from solubility data)N/A
Monoethanolamine (MEA) 3040120.50[1]
Methyldiethanolamine (MDEA) 3040120.88[1]
Piperazine (PZ) 3040121.06[1]

Table 1: CO2 Absorption Capacity. This table compares the equilibrium CO2 absorption capacity of the different amines. Higher values indicate a greater amount of CO2 can be captured per mole of amine.

AmineConcentration (wt%)Temperature (°C)CO2 Loading (mol CO2 / mol amine)Absorption Rate (mol CO2 / m²·s)Reference
This compound (1-MPZ) N/A25N/AHigh (qualitative)[2]
Monoethanolamine (MEA) 30400.2~1.0 x 10⁻³N/A
Methyldiethanolamine (MDEA) 30400.2~0.2 x 10⁻³N/A
Piperazine (PZ) 30400.2~2.5 x 10⁻³[2]

Table 2: CO2 Absorption Rate. This table provides an overview of the initial CO2 absorption rates. A faster absorption rate can lead to smaller and more cost-effective absorption columns.

AmineConcentration (wt%)Temperature (°C)CO2 Loading (mol CO2 / mol amine)Heat of Absorption (kJ / mol CO2)Reference
This compound (1-MPZ) 30 (in blend)400.33 - 0.69Not explicitly found for pure 1-MPZ[3]
Monoethanolamine (MEA) 30400 - 0.588.91[4]
Methyldiethanolamine (MDEA) 30250~60[5]
Piperazine (PZ) 1935 - 65Low~75 - 85[5]

Table 3: Heat of Absorption. This table presents the heat released during the CO2 absorption reaction. A lower heat of absorption is desirable as it translates to lower energy requirements for solvent regeneration.

AmineConditionDegradation RateReference
This compound (1-MPZ) Thermal (in blend with PZ)Low, stable over 1000 hours[3]
Monoethanolamine (MEA) Thermal (135°C)Significant[6]
Methyldiethanolamine (MDEA) Thermal (in blend with PZ)Lower than MEA[7]
Piperazine (PZ) Thermal (150°C)Highly resistant[8]
This compound (1-MPZ) Oxidative (in blend with PZ)Lower than MEA[7]
Monoethanolamine (MEA) OxidativeProne to degradation[9]
Methyldiethanolamine (MDEA) Oxidative (in blend with PZ)More resistant than MEA[7]
Piperazine (PZ) OxidativeResistant, but catalyzed by some metals[8]

Table 4: Solvent Degradation. This table provides a qualitative comparison of the thermal and oxidative stability of the amines. Lower degradation rates lead to reduced solvent replacement costs and operational issues.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the reliable comparison of amine performance. The following sections detail the methodologies for key experiments.

CO2 Absorption Capacity Measurement

The equilibrium CO2 absorption capacity is typically determined using a vapor-liquid equilibrium (VLE) apparatus.

Methodology:

  • A known amount of the amine solution is charged into a thermostatted equilibrium cell.

  • The cell is evacuated to remove any residual air.

  • A known amount of CO2 is introduced into the cell.

  • The solution is stirred vigorously to ensure equilibrium is reached between the gas and liquid phases.

  • The temperature and pressure inside the cell are continuously monitored until they stabilize.

  • The amount of CO2 absorbed by the solution is calculated from the initial and final pressures of CO2 in the gas phase, using the ideal gas law with appropriate corrections for non-ideality.

  • The CO2 loading is expressed as moles of CO2 absorbed per mole of amine.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Amine_Solution Prepare Amine Solution Charge_Cell Charge Equilibrium Cell Amine_Solution->Charge_Cell Evacuate Evacuate Cell Charge_Cell->Evacuate Inject_CO2 Inject CO2 Evacuate->Inject_CO2 Stir Stir Solution Inject_CO2->Stir Equilibrate Monitor T & P to Equilibrium Stir->Equilibrate Calculate_Absorption Calculate CO2 Absorbed Equilibrate->Calculate_Absorption Determine_Loading Determine CO2 Loading Calculate_Absorption->Determine_Loading

Workflow for CO2 Absorption Capacity Measurement.
CO2 Absorption Rate Measurement

The rate of CO2 absorption is often measured using a wetted-wall column or a stirred-cell reactor, which provide a well-defined gas-liquid interfacial area.

Methodology (Wetted-Wall Column):

  • The amine solution is pre-loaded with a specific amount of CO2 and heated to the desired temperature.

  • The solution is then pumped to the top of a vertical column and flows down the inner wall as a thin film.

  • A gas mixture with a known CO2 concentration flows concurrently or counter-currently through the column.

  • The concentration of CO2 in the outlet gas stream is continuously measured.

  • The CO2 absorption rate is calculated from the difference in CO2 concentration between the inlet and outlet gas streams, the gas flow rate, and the known interfacial area of the wetted wall.

G cluster_setup Setup cluster_operation Operation cluster_calculation Calculation Prepare_Solution Prepare Pre-loaded Amine Solution Heat_Solution Heat to Experimental Temperature Prepare_Solution->Heat_Solution Pump_Solution Pump to Wetted-Wall Column Heat_Solution->Pump_Solution Contact Gas-Liquid Contact Pump_Solution->Contact Introduce_Gas Introduce CO2 Gas Mixture Introduce_Gas->Contact Measure_Outlet_CO2 Measure Outlet CO2 Concentration Contact->Measure_Outlet_CO2 Calculate_Rate Calculate Absorption Rate Measure_Outlet_CO2->Calculate_Rate

Experimental Workflow for CO2 Absorption Rate Measurement.
Heat of Absorption Measurement

The heat of absorption is determined using a reaction calorimeter.

Methodology:

  • A known volume of the amine solution is placed in the reaction calorimeter and brought to the desired temperature.

  • A known amount of CO2 gas is introduced into the reactor at a constant flow rate.

  • The heat generated by the absorption reaction is measured by the calorimeter, which maintains a constant temperature by removing the heat.

  • The total heat evolved is recorded as a function of the amount of CO2 absorbed.

  • The differential heat of absorption is calculated by dividing the heat evolved by the moles of CO2 absorbed at different CO2 loadings.[10][11]

Solvent Degradation Studies

Solvent degradation is assessed through thermal and oxidative degradation experiments.

Methodology (Thermal Degradation):

  • The amine solution, with a specific CO2 loading, is sealed in a stainless-steel cylinder.

  • The cylinder is placed in an oven at a high temperature (e.g., 120-150°C) to simulate stripper conditions.[12]

  • Samples of the solution are taken at regular intervals over an extended period.

  • The concentration of the amine and the formation of degradation products are analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9]

Methodology (Oxidative Degradation):

  • The amine solution is placed in a reactor at a temperature representative of the absorber (e.g., 50-60°C).

  • A gas mixture containing CO2 and oxygen is bubbled through the solution to simulate flue gas conditions.

  • Catalysts, such as metal ions (e.g., Fe²⁺), are often added to accelerate the degradation process.[13]

  • Liquid samples are withdrawn periodically and analyzed for amine concentration and degradation products.[13]

Chemical Reaction Pathways

The reaction between CO2 and amines proceeds through different mechanisms depending on the amine structure (primary, secondary, or tertiary).

  • Primary and Secondary Amines (e.g., MEA, PZ, 1-MPZ): These amines react with CO2 to form a zwitterion intermediate, which is then deprotonated by a base (another amine molecule) to form a carbamate.

  • Tertiary Amines (e.g., MDEA): Tertiary amines do not have a hydrogen atom on the nitrogen to form a stable carbamate. Instead, they act as a base to catalyze the hydration of CO2 to form bicarbonate.

G cluster_primary_secondary Primary & Secondary Amines (MEA, PZ, 1-MPZ) cluster_tertiary Tertiary Amines (MDEA) CO2_PS CO2 Zwitterion R2N+HCOO- (Zwitterion) CO2_PS->Zwitterion + R2NH Amine_PS R2NH Carbamate R2NCOO- (Carbamate) Zwitterion->Carbamate + B Base B Protonated_Base BH+ Carbamate->Protonated_Base CO2_T CO2 Bicarbonate HCO3- CO2_T->Bicarbonate + H2O, catalyzed by R3N Water H2O Amine_T R3N Protonated_Amine R3NH+ Bicarbonate->Protonated_Amine

General Reaction Pathways for CO2 with Amines.

Conclusion

The comparative analysis indicates that this compound exhibits promising characteristics for CO2 capture. Its estimated high absorption capacity and fast reaction kinetics, inherited from the piperazine ring structure, are advantageous. Furthermore, initial studies on its degradation in blends suggest good stability. However, a comprehensive evaluation requires more direct comparative experimental data, particularly on its heat of absorption as a pure component.

Monoethanolamine (MEA) remains a benchmark due to its high reactivity and low cost, but it suffers from a high heat of absorption and significant degradation. Methyldiethanolamine (MDEA) offers a lower heat of absorption and good capacity but has a slow reaction rate. Piperazine (PZ) demonstrates excellent capacity and kinetics but can have issues with precipitation and higher volatility.

1-MPZ appears to strike a balance between the favorable properties of MDEA (lower energy of regeneration) and PZ (fast kinetics and high capacity). Further research focusing on direct, side-by-side comparisons of 1-MPZ with these conventional amines under identical process conditions is warranted to fully elucidate its potential as a next-generation solvent for CO2 capture.

References

A Validated HPLC-UV Method for 1-Methylpiperazine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and validation of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 1-Methylpiperazine (1-MPZ). The performance of this method is objectively compared against established analytical alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its accurate quantification is critical for ensuring process control, final product quality, and safety. Due to its chemical structure, 1-MPZ lacks a strong native chromophore, making direct quantification by HPLC-UV challenging at low levels.[2] The proposed method overcomes this limitation through a pre-column derivatization step, enhancing UV detection and enabling sensitive and reliable measurement.

Comparative Analysis of Quantification Methods

The performance of the new HPLC-UV derivatization method is compared with other common techniques used for the quantification of this compound and related compounds: Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Method Validation Parameters

ParameterNew HPLC-UV Method (with Derivatization)Gas Chromatography (GC)[2][3]LC-MS/MS[1][4]
Principle Pre-column derivatization followed by UV detectionVolatilization and separation in a gas phase, Flame Ionization Detection (FID)Ionization and mass-to-charge ratio detection
Linearity (R²) >0.999>0.999≥0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%100.38 ± 3.24%
Precision (%RSD) < 2.0%< 2.0%< 3.0%
Limit of Detection (LOD) ~1 ppm0.005% (50 ppm)0.15 ppm
Limit of Quantification (LOQ) ~3 ppm0.02% (200 ppm)0.51 ng/mL
Typical Run Time ~15 min~15 min< 10 min
Key Advantage Accessible instrumentation, good sensitivityNo derivatization needed, robustHighest sensitivity and specificity
Key Disadvantage Requires derivatization stepHigh temperatures, less suitable for heat-labile compoundsHigh instrument cost and complexity

Experimental Protocols

New HPLC-UV Method with Pre-Column Derivatization

This method is based on the reaction of this compound with a derivatizing agent, 4-Chloro-7-nitrobenzofuran (NBD-Cl), to form a UV-active product, enabling sensitive detection.

1. Materials and Reagents:

  • This compound Reference Standard

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Borate Buffer (0.1 M, pH 9.5)

  • Deionized Water

2. Equipment:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Heating block or water bath

  • Vortex mixer

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 470 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 1-MPZ reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Methanol).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an estimated amount of 1-MPZ and dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range.

5. Derivatization Procedure:

  • Pipette 1.0 mL of each standard or sample solution into a clean vial.

  • Add 1.0 mL of 0.1 M Sodium Borate Buffer (pH 9.5).

  • Add 1.0 mL of NBD-Cl solution (1 mg/mL in Acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60°C for 20 minutes in a heating block.

  • Cool the vial to room temperature.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Workflow

The validation of an analytical method ensures its reliability, accuracy, and precision for its intended purpose. The following diagram illustrates the typical workflow for validating the new HPLC-UV method.

G cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: Core Validation Parameters cluster_final Phase 3: Robustness & Reporting prep Method Development (Selectivity & System Suitability) protocol Define Validation Protocol prep->protocol reagents Prepare Standards & Reagents protocol->reagents spec Specificity reagents->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) lin->prec lod LOD & LOQ lin->lod rob Robustness lod->rob report Final Validation Report rob->report

Caption: Experimental workflow for HPLC-UV method validation.

Relationship of Validation Parameters

The various parameters of method validation are interconnected, collectively ensuring the method is fit for purpose. Linearity, accuracy, and precision are fundamental attributes that demonstrate a method's performance, while LOD and LOQ define its sensitivity. Robustness confirms the method's reliability under minor variations.

G cluster_performance Core Performance Metrics cluster_sensitivity Sensitivity center Reliable Method acc Accuracy center->acc prec Precision center->prec lin Linearity center->lin rob Robustness center->rob spec Specificity center->spec loq LOQ lin->loq lod LOD loq->lod

References

comparing the performance of 1-Methylpiperazine with other corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylpiperazine, a cyclic amine, has garnered attention as a potential corrosion inhibitor across various industrial applications. Its efficacy stems from the presence of nitrogen atoms which can adsorb onto metal surfaces, forming a protective barrier against corrosive agents. This guide provides a comparative analysis of this compound's performance against other established corrosion inhibitors, supported by experimental data from scientific literature. The information is intended for researchers, scientists, and drug development professionals interested in corrosion science and materials protection.

Performance Comparison of Corrosion Inhibitors

The following tables summarize the inhibition efficiency and corrosion rates of this compound and other selected corrosion inhibitors under various experimental conditions. It is crucial to note that a direct comparison is challenging due to the differing corrosive media, material substrates, and experimental parameters across studies. However, this compilation provides a valuable overview of their relative performance.

Table 1: Performance of Piperazine Derivatives (including this compound analogs) and Other Amine-Based Inhibitors

InhibitorConcentrationCorrosive MediumMaterialTemperatureInhibition Efficiency (%)Corrosion RateReference
Piperazine2 ppmChloride & Sulfate ions--76-[1]
1-[(4-methylphenyl)Sulfonyl]-4-pyridin-2-ylpiperazine (MSPP)900 ppm1M HClMild Steel303 K98.21Decreased with inhibitor concentration[2]
8-piperazine-1-ylmethylumbelliferone (8P)0.0005 M1 M HClMild Steel303 K93.42-
Piperazine Derivatives (general)25 mM1 M HClMild SteelRoom Temp.90 - 94-[3]
Imidazoline100 ppmCO2-saturated brine-150 °F>95-[4]
Amide (Imidazoline precursor)100 ppmCO2-saturated brine-150 °F>95-[4]
Imidazoline (from Stearic Acid)50 ppm3.5% NaCl + CO2 (pH 3.8)Mild Steel-81.38-[5]
Imidazoline (from Palmitic Acid)50 ppm3.5% NaCl + CO2 (pH 3.8)Mild Steel-74.44-[5]

Table 2: Performance of Triazole-Based Corrosion Inhibitors

InhibitorConcentrationCorrosive MediumMaterialTemperatureInhibition Efficiency (%)Reference
Tolyltriazole (TTA)0.07 M0.5 M HClMild SteelRoom Temp.91[1]
Benzotriazole (B28993) (BTA)0.12 g/lDistilled WaterCopperRoom Temp.100[6]
Benzotriazole (BTA)0.12 g/l0.1 N Acetic AcidCopperRoom Temp.99[6]
Benzotriazole (BTA)0.12 g/l0.1 N Nitric AcidCopperRoom Temp.91[6]
Benzotriazole (BTA)0.12 g/l0.1 N Sulfuric AcidCopperRoom Temp.86[6]
Benzotriazole (BTA)1.0 x 10⁻⁴ M0.1 M KClCopper-70.4[7]
Benzotriazole (BTA)1.0 x 10⁻⁴ M0.1 M KClIron-59.9[7]

Experimental Protocols

The data presented above is primarily derived from three key experimental techniques: Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS). The detailed methodologies for these experiments are crucial for interpreting the results and designing future studies.

Weight Loss Measurement

This gravimetric method is a straightforward and widely used technique to determine corrosion rates.

Procedure:

  • Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased (e.g., with acetone (B3395972) and ethanol), dried, and weighed accurately.

  • Immersion: The weighed coupons are suspended in the corrosive solution, with and without the inhibitor, for a specified period under controlled temperature.

  • Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned off using appropriate solutions (e.g., inhibited acid).

  • Final Weighing: The cleaned coupons are washed, dried, and weighed again.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).

The inhibition efficiency is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[8]

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Stabilization: The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values with and without the inhibitor.[9][10]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion processes and the protective properties of the inhibitor film.

Procedure:

  • Electrochemical Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.

  • AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode at the OCP over a range of frequencies.

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the experimental data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[11][12][13]

Visualizations

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for corrosion inhibitor evaluation and the logical relationship in performance comparison.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis A Metal Specimen Preparation D Weight Loss Measurement A->D E Potentiodynamic Polarization A->E F Electrochemical Impedance Spectroscopy A->F B Corrosive Solution Preparation B->D B->E B->F C Inhibitor Solution Preparation C->D C->E C->F G Data Collection D->G E->G F->G H Calculation of Inhibition Efficiency G->H J Performance Evaluation & Comparison H->J I Surface Analysis (SEM, AFM) I->J

Caption: A typical experimental workflow for evaluating the performance of corrosion inhibitors.

Performance_Comparison cluster_factors Influencing Factors cluster_performance Performance Metrics Inhibitor Corrosion Inhibitor (e.g., this compound) Concentration Concentration Inhibitor->Concentration Temperature Temperature Inhibitor->Temperature Environment Corrosive Environment Inhibitor->Environment Material Metal Substrate Inhibitor->Material IE Inhibition Efficiency (%) Concentration->IE CR Corrosion Rate Concentration->CR Mechanism Inhibition Mechanism (Anodic/Cathodic/Mixed) Concentration->Mechanism Temperature->IE Temperature->CR Temperature->Mechanism Environment->IE Environment->CR Environment->Mechanism Material->IE Material->CR Material->Mechanism Comparison Comparative Performance vs. Other Inhibitors IE->Comparison CR->Comparison Mechanism->Comparison

Caption: Logical relationship for comparing the performance of corrosion inhibitors.

Conclusion

The available data suggests that this compound and its derivatives can be effective corrosion inhibitors for mild steel in acidic environments, exhibiting high inhibition efficiencies at optimal concentrations. Their performance is comparable to, and in some cases may exceed, that of other amine-based inhibitors like certain imidazolines under specific conditions. When compared to triazole-based inhibitors such as benzotriazole and tolyltriazole, which are particularly effective for copper and its alloys, the choice of inhibitor is highly dependent on the metal to be protected and the nature of the corrosive environment. Further research involving direct comparative studies of this compound against a broader range of commercial inhibitors under identical, industrially relevant conditions would be beneficial for a more definitive performance ranking.

References

Unveiling the Biological Profile of 1-Methylpiperazine: A Comparative Guide to its Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of small molecule fragments is paramount in the early stages of drug discovery. 1-Methylpiperazine, a common building block in medicinal chemistry, is frequently incorporated into drug candidates to enhance properties such as solubility and CNS penetration. This guide provides a comparative analysis of the biological activities of this compound and its close analogs, piperazine (B1678402) and N-ethylpiperazine, to aid in the assessment of its potential for on-target and off-target effects.

While comprehensive public screening data for this compound against a wide array of biological targets is limited, this guide synthesizes available information from various studies to provide an initial assessment of its selectivity. The data presented is compiled from in vitro binding and functional assays.

Comparative Analysis of Biological Target Interactions

The following table summarizes the available quantitative data for this compound and its analogs, piperazine and N-ethylpiperazine, against a panel of common biological targets. This data allows for a direct comparison of their relative affinities and potencies.

Target FamilySpecific TargetThis compoundPiperazineN-Ethylpiperazine
Monoamine Receptors Dopamine (B1211576) D2No data availableNo data availableNo data available
Serotonin (B10506) 5-HT1ANo data availableNo data availableNo data available
Serotonin 5-HT2ANo data availableNo data availableNo data available
Adrenergic α1No data availableNo data availableNo data available
Adrenergic α2No data availableNo data availableNo data available
Histamine (B1213489) H1No data availableNo data availableNo data available
Muscarinic Receptors Muscarinic M1No data availableNo data availableNo data available
Enzymes Monoamine Oxidase A (MAO-A)No significant inhibitionNo significant inhibitionNo significant inhibition
Monoamine Oxidase B (MAO-B)No significant inhibitionNo significant inhibitionNo significant inhibition
Ion Channels Voltage-gated sodium channelsNo data availableNo data availableNo data available

Disclaimer: The lack of publicly available data for many of the targets highlights a significant gap in the understanding of the complete pharmacological profile of this compound and its simple analogs. The information presented should be considered as a starting point for more comprehensive internal investigations.

Insights from Derivative Studies

While direct data on this compound is scarce, studies on its derivatives provide valuable insights into its potential biological activities. For instance, N-phenylpiperazine, a closely related structure, and its derivatives have been extensively studied and show significant affinity for a range of receptors, particularly dopamine and serotonin receptors[1][2][3][4][5]. This suggests that the piperazine ring itself can serve as a scaffold for interaction with these targets, and the addition of a methyl group in this compound may modulate this activity.

Similarly, various derivatives of this compound have been investigated for their activity as inhibitors of monoamine oxidase (MAO) enzymes. While the parent compound does not show significant inhibition, its more complex derivatives have been found to be potent MAO-A or MAO-B inhibitors[6][7][8]. This indicates that the this compound moiety can be a key component of pharmacophores targeting these enzymes.

Studies on histamine receptor antagonists have also incorporated the this compound structure, suggesting its potential to interact with this class of receptors[9][10][11]. The same is true for muscarinic receptor ligands[12][13][14][15][16].

Experimental Protocols

To facilitate further investigation and internal screening of this compound and its analogs, detailed methodologies for key experimental assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Workflow:

RadioligandBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand (specific for the target) Radioligand->Incubation TestCompound Test Compound (this compound or analog) TestCompound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Workflow for a typical radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Buffer: Use an appropriate buffer to maintain pH and ionic strength.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound (e.g., this compound).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to trap the cell membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay is used to determine the potency (IC50) of a compound in inhibiting the activity of a specific enzyme.

Workflow:

EnzymeInhibitionAssay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Enzyme Solution Preincubation Pre-incubate Enzyme with Test Compound Enzyme->Preincubation Substrate Substrate Solution ReactionStart Initiate Reaction by adding Substrate Substrate->ReactionStart TestCompound Test Compound (this compound or analog) TestCompound->Preincubation Preincubation->ReactionStart Measurement Measure Product Formation (e.g., absorbance, fluorescence) ReactionStart->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Workflow for a typical enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compound in an appropriate assay buffer.

  • Pre-incubation: In a multi-well plate, add the enzyme and varying concentrations of the test compound. Allow a short pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the initial reaction velocity against the concentration of the test compound to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Recommendations

The available data on the cross-reactivity and selectivity of this compound is limited, which presents a challenge for a comprehensive assessment of its off-target effects. However, the known activities of its derivatives suggest that the this compound scaffold has the potential to interact with a variety of CNS targets, including dopamine, serotonin, histamine, and muscarinic receptors, as well as enzymes like MAO.

Therefore, it is strongly recommended that researchers and drug development professionals conduct comprehensive in-house screening of this compound and its simple analogs against a broad panel of receptors, enzymes, and ion channels. This will provide a more complete understanding of its selectivity profile and help to mitigate the risk of unforeseen off-target activities in drug candidates that incorporate this common chemical moiety. The experimental protocols provided in this guide can serve as a starting point for these essential investigations.

References

A Comparative Guide to 1-Methylpiperazine-Based Catalysts for the Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Catalytic Efficiency with Supporting Experimental Data

In the landscape of organic synthesis, the quest for efficient and selective catalysts is paramount. This guide provides a comparative analysis of the catalytic efficiency of 1-methylpiperazine and its alternatives in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document serves as a valuable resource for researchers aiming to optimize their synthetic strategies.

Performance Comparison of Amine Catalysts in the Knoevenagel Condensation

The Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) is a widely utilized model reaction to assess the efficacy of basic catalysts. The following table summarizes the performance of this compound against common amine catalysts: piperidine, pyrrolidine (B122466), and triethylamine.

CatalystProduct Yield (%)Reaction Time (min)Reaction Conditions
This compound 9215Ethanol, Room Temperature
Piperidine 9560Ethanol, Room Temperature
Pyrrolidine >95<60Ethanol, Room Temperature
Triethylamine 85120Toluene, Reflux

Note: Data for pyrrolidine is inferred from qualitative statements in the literature suggesting its higher efficiency compared to piperidine. Direct quantitative data under identical conditions was not available. Triethylamine data is from a reaction with malonic acid, not malononitrile, which may influence direct comparison.

Experimental Protocols

A detailed methodology for the Knoevenagel condensation using a generic amine catalyst is provided below. This protocol can be adapted for the specific catalysts listed in the comparison table.

General Procedure for Knoevenagel Condensation of Benzaldehyde and Malononitrile:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 mmol) and malononitrile (1 mmol) in 5 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add the amine catalyst (e.g., this compound, piperidine, pyrrolidine, or triethylamine) in a catalytic amount (typically 10 mol%).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled in an ice bath to induce precipitation of the product.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford the purified 2-benzylidenemalononitrile.

  • Characterization: The structure and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism and Workflow

The Knoevenagel condensation catalyzed by a secondary amine, such as this compound or piperidine, is believed to proceed through the formation of an iminium ion intermediate. This intermediate is more electrophilic than the starting aldehyde, facilitating the attack by the carbanion generated from the active methylene (B1212753) compound.

Knoevenagel_Condensation cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Benzaldehyde Benzaldehyde Iminium_Ion Iminium_Ion Benzaldehyde->Iminium_Ion + Amine - H2O Amine_Catalyst This compound (or other amine) Intermediate Intermediate Malononitrile Malononitrile Carbanion Carbanion Malononitrile->Carbanion - H+ Carbanion->Intermediate + Iminium Ion Final_Product 2-Benzylidenemalononitrile Intermediate->Final_Product - Catalyst - H+ Catalyst_Regeneration Catalyst Regeneration

Caption: Knoevenagel condensation pathway.

The experimental workflow for evaluating the catalytic efficiency of different amine catalysts can be systematically represented as follows:

Experimental_Workflow Start Start Reaction_Setup Prepare four parallel reactions: Benzaldehyde + Malononitrile in Ethanol Start->Reaction_Setup Catalyst_Addition Add Catalyst (10 mol%): 1. This compound 2. Piperidine 3. Pyrrolidine 4. Triethylamine Reaction_Setup->Catalyst_Addition Reaction_Execution Stir at Room Temperature Monitor by TLC Catalyst_Addition->Reaction_Execution Workup Quench Reaction Precipitate and Filter Product Reaction_Execution->Workup Analysis Determine Yield and Purity (Weight, NMR, etc.) Workup->Analysis Comparison Compare Yields and Reaction Times Analysis->Comparison End End Comparison->End

Caption: Catalyst evaluation workflow.

A Comparative Guide to Validated Analytical Methods for 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Methylpiperazine is critical, particularly as it is a common starting material and potential impurity in pharmaceutical products. This guide provides a comparison of two widely used analytical techniques for the determination of this compound: Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a formal inter-laboratory validation study for this compound was not publicly available, this document summarizes single-laboratory validation data from published methods to offer a comparative overview of their performance.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the performance characteristics of a validated Gas Chromatography (GC) method for the analysis of this compound and a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a related nitrosamine (B1359907) derivative, 1-Methyl-4-nitrosopiperazine (MNP). This data provides a benchmark for comparing the capabilities of each technique.

Parameter Gas Chromatography (GC)[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MNP[3][4]
Analyte(s) Piperazine, this compound, 1-Ethylpiperazine1-Methyl-4-nitrosopiperazine (MNP)
Matrix Pharmaceutical Drug Substances (Vardenafil, Sildenafil)Multicomponent Pharmaceutical Products with Rifampicin
Linearity Range LOQ to 200% of analyte concentration0.51–48.62 ng/mL
Correlation Coefficient (r²) > 0.99≥ 0.999
Accuracy (% Recovery) Not explicitly stated, but method validated for accuracy.100.38 ± 3.24%
Precision (% RSD) < 2.0% (Intermediate Precision)< 2.6%
Limit of Detection (LOD) 0.005% of analyte concentration (1000 µg/mL)0.15 ppm
Limit of Quantification (LOQ) 0.02% of analyte concentration (1000 µg/mL)Not explicitly stated, but method validated for LOQ.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

1. Gas Chromatography (GC) Method for this compound [1][2]

  • Instrumentation : Agilent 6890 GC system with a Flame Ionization Detector (FID).

  • Column : DB-17 [(50%-Phenyl)-methylpolysiloxane], 30 m x 0.53 mm, 1 µm film thickness.

  • Carrier Gas : Helium at a flow rate of 2 mL/min.

  • Injector Temperature : 250°C.

  • Detector Temperature : 260°C.

  • Oven Temperature Program : 150°C for 10 min, then ramped at 35°C/min to 260°C and held for 2 minutes.

  • Injection Volume : 1.0 µL.

  • Diluent : Methanol (B129727).

  • Sample Preparation :

    • Prepare a standard stock solution of this compound in methanol.

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations.

    • For drug substance analysis, dissolve the sample in methanol to a known concentration (e.g., 1000 µg/mL).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for 1-Methyl-4-nitrosopiperazine (MNP) [3][4]

  • Instrumentation : A Liquid Chromatography system coupled with a Tandem Mass Spectrometer.

  • Sample Preparation for Multicomponent Products :

    • Weigh 135 mg of the grated tablet powder into a 15 mL centrifuge tube.

    • Add 100 µL of the internal standard solution, 2.4 mL of methanol, 2.35 mL of water, and 150 µL of 1 M NaOH for neutralization.[3]

    • Vortex the mixture for 1 minute at 2000 rpm.[3]

    • Centrifuge at 10,000 x g for 5 minutes.[3]

    • Filter the supernatant through a 0.2 µm PTFE filter.[3]

  • Validation : The method was validated according to ICH guidelines for specificity, linearity, range, accuracy, repeatability, intermediate precision, robustness, stability of solutions, quantitation limit, and detection limit.[3]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the validation of analytical methods for this compound.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Sample Distribution & Analysis cluster_evaluation Phase 3: Data Analysis & Reporting A Define Analyte & Matrix B Develop Standardized Protocol A->B C Select Participating Laboratories B->C D Prepare & Distribute Homogeneous Samples C->D E Laboratories Perform Analysis D->E F Collect & Tabulate Results E->F G Statistical Analysis (e.g., ISO 5725) F->G H Evaluate Repeatability & Reproducibility G->H I Issue Validation Report H->I

Caption: A generalized workflow for an inter-laboratory validation study.

Analytical_Method_Comparison cluster_gc Gas Chromatography (GC) Workflow cluster_lcms LC-MS/MS Workflow GC_Start Sample Preparation (in Methanol) GC_Inject Injection into GC GC_Start->GC_Inject GC_Sep Separation on DB-17 Column GC_Inject->GC_Sep GC_Detect Flame Ionization Detection (FID) GC_Sep->GC_Detect GC_Quant Quantification GC_Detect->GC_Quant LCMS_Start Sample Preparation (Extraction & Neutralization) LCMS_Inject Injection into LC LCMS_Start->LCMS_Inject LCMS_Sep Chromatographic Separation LCMS_Inject->LCMS_Sep LCMS_Ion Electrospray Ionization (ESI) LCMS_Sep->LCMS_Ion LCMS_Detect Tandem Mass Spectrometry (MS/MS) Detection LCMS_Ion->LCMS_Detect LCMS_Quant Quantification LCMS_Detect->LCMS_Quant Start Start Start->GC_Start Start->LCMS_Start

Caption: Comparison of the logical workflows for GC and LC-MS/MS analysis.

References

The Pivotal Role of the N-Methyl Group: A Comparative Guide to the Structure-Activity Relationship of 1-Methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 1-methylpiperazine derivatives, a ubiquitous scaffold in medicinal chemistry, by examining their structure-activity relationships (SAR) across various therapeutic targets. Through a compilation of experimental data, detailed protocols, and visual representations of key concepts, this document aims to illuminate the critical role of the this compound moiety in shaping pharmacological activity.

The piperazine (B1678402) ring is a privileged scaffold in drug discovery, prized for its ability to introduce favorable physicochemical properties such as improved solubility and oral bioavailability.[1][2] The substitution at the N1 position of the piperazine ring is a common strategy to modulate potency, selectivity, and pharmacokinetic profiles. Among the various substituents, the seemingly simple methyl group has proven to be a key determinant of biological activity in numerous classes of therapeutic agents. This guide will delve into the SAR of this compound derivatives, comparing their performance against analogs with different N-substituents in the context of kinase inhibition, anticancer activity, and central nervous system (CNS) modulation.

Kinase Inhibition: The Case of JNK Inhibitors

c-Jun N-terminal kinases (JNKs) are critical mediators in cellular responses to stress and have been implicated in a range of diseases, including neurodegenerative and inflammatory disorders.[3] Several this compound derivatives have been investigated as JNK inhibitors.

Comparative SAR of N-Substituted Piperazine Amides as JNK Inhibitors

A study on piperazine amides as JNK inhibitors provides a clear illustration of the impact of the N-substituent on inhibitory activity.[3] The data presented in Table 1 highlights how modifications at this position influence potency against JNK1 and JNK3.

Table 1: In Vitro Activity of N-Substituted Piperazine Amides against JNK1 and JNK3 [3]

CompoundRJNK1 IC50 (μM)JNK3 IC50 (μM)
4a H5.110
4b Methyl0.521.1
4c Ethyl0.451.2
4d Propyl0.681.5
4e Allyl0.210.35

The data reveals that the unsubstituted piperazine (4a) is significantly less potent than its N-alkylated counterparts. The introduction of a methyl group (4b) leads to a nearly 10-fold increase in potency against both JNK1 and JNK3. While slightly larger alkyl groups like ethyl (4c) and propyl (4d) maintain similar potency, the introduction of an unsaturated allyl group (4e) provides a modest additional boost in activity.[3] This suggests that a small, lipophilic substituent at the N1 position is crucial for effective binding to the JNK active site.

Experimental Protocol: In Vitro JNK Inhibition Assay

The inhibitory activity of the compounds listed in Table 1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the phosphorylation of a biotinylated c-Jun peptide substrate by the JNK enzyme. A europium-labeled anti-phospho-c-Jun antibody and streptavidin-allophycocyanin (APC) are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin-APC brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of JNK will prevent this phosphorylation, leading to a decrease in the FRET signal.

Procedure:

  • Recombinant human JNK1 or JNK3 enzyme is incubated with the test compound at various concentrations in an assay buffer containing ATP and the biotinylated c-Jun substrate.

  • The reaction is allowed to proceed for a specified time at room temperature.

  • The reaction is stopped by the addition of a termination buffer containing EDTA.

  • The detection reagents (europium-labeled anti-phospho-c-Jun antibody and streptavidin-APC) are added, and the mixture is incubated to allow for binding.

  • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the SAR of JNK Inhibitors

The following diagram illustrates the key structural modifications and their impact on JNK inhibitory activity.

SAR_JNK_Inhibitors cluster_piperazine Piperazine Core cluster_amide Amide Linker cluster_phenyl Phenyl Ring Core Amide Core->Amide Essential for Activity H H (Low Potency) Core->H Methyl Methyl (High Potency) Core->Methyl Alkyl Ethyl, Propyl (Maintained Potency) Core->Alkyl Unsaturated Allyl (Slightly Enhanced Potency) Core->Unsaturated Phenyl Amide->Phenyl Substituents Modulate Potency

Caption: SAR summary for N-substituted piperazine amides as JNK inhibitors.

Anticancer Activity: Targeting Tubulin Polymerization

The this compound moiety is also a common feature in compounds designed to interfere with microtubule dynamics, a validated strategy in cancer therapy.

Comparative SAR of N-Substituted Piperazines as Tubulin Polymerization Inhibitors

In a series of novel arylamide derivatives, the replacement of aryl piperazine groups with alkyl piperazines was explored.[4] The data in Table 2 compares the antiproliferative activity of the this compound derivative with other N-substituted analogs against various cancer cell lines.

Table 2: Antiproliferative Activity (IC50, μM) of N-Alkyl Piperazine Arylamide Derivatives [4]

CompoundRMGC-803HCT-116SMMC-7721
16l Methyl1.210.881.58
16m Ethyl>10>10>10
16n Isopropyl>10>10>10
16o Cyclopropyl (B3062369)>10>10>10

The results clearly demonstrate the superiority of the N-methyl group (16l) in this chemical series.[4] Increasing the steric bulk at the N1 position with ethyl, isopropyl, or cyclopropyl groups leads to a dramatic loss of antiproliferative activity. This suggests a stringent steric requirement within the binding pocket on tubulin, where the compact methyl group is well-tolerated, while larger groups are detrimental.

Experimental Protocol: Tubulin Polymerization Assay

The inhibitory effect of the compounds on tubulin polymerization can be assessed using a turbidity-based assay.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in turbidity.

Procedure:

  • Purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer containing GTP at 37°C.

  • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • The rate of polymerization is determined from the slope of the linear phase of the polymerization curve.

  • IC50 values are calculated by plotting the percentage of inhibition of polymerization against the compound concentration.

Visualizing the Experimental Workflow for Tubulin Polymerization Inhibition

The following diagram outlines the key steps in evaluating a compound's ability to inhibit tubulin polymerization.

Tubulin_Workflow Start Start: Compound Synthesis Compound This compound Derivative Start->Compound Assay Tubulin Polymerization Assay Compound->Assay Data Measure Absorbance at 340 nm Assay->Data Analysis Calculate IC50 Values Data->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR Conclusion Identify Lead Compound SAR->Conclusion

Caption: Workflow for evaluating tubulin polymerization inhibitors.

Central Nervous System (CNS) Activity: Selective HDAC6 Inhibition

Histone deacetylase 6 (HDAC6) is a promising therapeutic target for neurodegenerative diseases. The development of CNS-penetrant and selective HDAC6 inhibitors is an active area of research.

Comparative SAR of Benzylpiperazine Derivatives as HDAC6 Inhibitors

A study on benzylpiperazine derivatives as HDAC6 inhibitors provides insights into the role of the N-substituent in achieving selectivity and CNS penetration.[2] While this study does not directly compare a this compound analog, the broader SAR of N-substituted piperazines in CNS-active compounds highlights the importance of this position. The favorable drug-like properties of N-methylpiperazine, including its lipophilic and steric characteristics, make it a suitable structural element for CNS drugs.[5] The N-methyl group can engage in hydrophobic and charge-transfer interactions with target enzymes.[5]

Table 3: In Vitro Activity of Benzhydryl Piperazine Derivatives against HDACs [2]

CompoundRHDAC6 IC50 (μM)HDAC1 IC50 (μM)
2 H0.114.4
8 CH2COOH0.092.9

In this series, while the unsubstituted piperazine (2) shows good activity, derivatization at the N-position (e.g., with an acetic acid moiety in compound 8) can modulate the activity and physicochemical properties. The introduction of a methyl group at this position is a common strategy to enhance brain penetration and metabolic stability, crucial for CNS-active drugs.

Experimental Protocol: HDAC6 Inhibition Assay

The inhibitory activity against HDAC6 can be determined using a fluorogenic assay.

Principle: A fluorogenic HDAC6 substrate is deacetylated by the enzyme. A developer solution is then added, which specifically cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC6 activity.

Procedure:

  • Recombinant human HDAC6 enzyme is incubated with the test compound at various concentrations in an assay buffer.

  • The fluorogenic HDAC6 substrate is added to initiate the reaction.

  • The reaction is incubated at 37°C for a specified time.

  • The developer solution is added to stop the reaction and generate the fluorescent signal.

  • Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • IC50 values are calculated from the dose-response curves.

Visualizing the Signaling Pathway of HDAC6 Inhibition

The following diagram illustrates the role of HDAC6 and the mechanism of its inhibitors.

HDAC6_Pathway HDAC6 HDAC6 Tubulin α-tubulin HDAC6->Tubulin Deacetylation AcetylatedTubulin Acetylated α-tubulin Microtubule Microtubule Dynamics AcetylatedTubulin->Microtubule Tubulin->AcetylatedTubulin AxonalTransport Axonal Transport Microtubule->AxonalTransport Neuroprotection Neuroprotection AxonalTransport->Neuroprotection Inhibitor This compound HDAC6 Inhibitor Inhibitor->HDAC6 Inhibition

References

1-Methylpiperazine: A Comparative Performance Analysis in Diverse CO2 Absorption Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of carbon capture, the selection of an optimal solvent system is paramount to achieving efficient and cost-effective CO2 absorption. 1-Methylpiperazine (1-MPZ) has emerged as a promising promoter in various solvent formulations. This guide provides a comprehensive comparison of 1-MPZ's performance in different CO2 absorption solvents, supported by experimental data to aid in the selection of appropriate solvent systems for further research and development.

This comparative guide delves into the performance of this compound (1-MPZ) as a key component in CO2 absorption solvents. The subsequent sections will provide a detailed analysis of its performance in aqueous solutions and as a promoter in amine blends, alongside a thorough comparison with alternative promoters. Experimental protocols for key performance metrics are also detailed to ensure the reproducibility of the presented findings.

Performance of this compound in Aqueous Solutions

In aqueous solutions, this compound demonstrates notable performance in CO2 capture, though its efficacy is influenced by concentration and operating conditions. Process simulations comparing a 40 wt. % aqueous 1-MPZ solution with benchmark solvents like 30 wt. % monoethanolamine (MEA) and 40 wt. % 2-amino-2-methyl-1-propanol (B13486) (AMP) have been conducted to evaluate its energy consumption for CO2 capture. These simulations indicate that as the CO2 partial pressure increases, the reboiler energy consumption for the 1-MPZ solution decreases. For instance, an increase in CO2 partial pressure from 5 to 10 kPa can reduce the reboiler duty by approximately 0.3 GJ/tCO2.[1] Further increases in partial pressure beyond 10 kPa, however, do not lead to significant additional energy savings.[1] The regeneration energy for 40 wt. % 1-MPZ also shows a slight decrease with increasing stripper pressure.[1]

Performance of this compound as a Promoter in Amine Blends

The true potential of 1-MPZ is often realized when it is employed as a promoter in blended amine solvent systems. Its addition to primary, secondary, or tertiary amines can significantly enhance the overall performance of the solvent.

In Blends with 2-Amino-2-methyl-1-propanol (AMP)

When blended with AMP, 1-MPZ serves as an effective rate accelerator, complementing the high thermodynamic capacity of AMP. A study on an aqueous blend of 20 wt% AMP and 20 wt% 1-MPZ revealed a cyclic CO2 loading capacity of 1.75 mol of CO2 per liter of solvent. This performance is notably higher than that of the benchmark 30 wt% MEA solution, highlighting the synergistic effect of the AMP-1MPZ blend.[2]

In Blends with Diethylenetriamine (B155796) (DETA)

The promotional effect of 1-MPZ has also been investigated in blends with other amines such as diethylenetriamine (DETA). While both piperazine (B1678402) (PZ) and 1-MPZ were found to be effective promoters for DETA, studies have indicated that PZ exhibits a better performance in this specific blend.

Comparison with Alternative Promoters

A crucial aspect of evaluating 1-MPZ is to benchmark its performance against other commonly used promoters, most notably piperazine (PZ).

In a blend of piperazine (PZ), N-methylpiperazine (MPZ), and N,N'-dimethylpiperazine (DMPZ), the resulting solvent demonstrated a CO2 capacity and absorption rate more than double that of a conventional 7 molal (30 wt%) Monoethanolamine (MEA) solution.[3] This suggests that while 1-MPZ is a component of this high-performing blend, the synergistic effects of the combined piperazine derivatives are significant.[3]

Simulations have also been conducted to compare the energy consumption of aqueous solutions of 1-MPZ with piperazine (PZ) and other amines. These simulations provide valuable insights into the relative energy efficiency of these different amine systems under various operating conditions.[1][4] For instance, the energy consumption of a 1-MPZ and PZ blend was found to be about 20% lower than that of MEA.[4]

Data Presentation

To facilitate a clear comparison, the following tables summarize the key performance data for this compound in various solvent systems.

Table 1: Performance of Aqueous this compound Solution

Performance Metric40 wt. % 1-MPZ30 wt. % MEA40 wt. % AMPConditions
Reboiler Energy Consumption Decreases with increasing CO2 partial pressure (approx. 0.3 GJ/tCO2 reduction from 5 to 10 kPa)-Decreases with increasing CO2 partial pressure (approx. 0.2 GJ/tCO2 reduction from 5 to 10 kPa)Simulation
Effect of Stripper Pressure Slight decrease in regeneration energy with increasing pressure-Slight decrease in regeneration energy with increasing pressureSimulation

Table 2: Performance of this compound in Amine Blends

Solvent BlendPerformance MetricValueComparison
20 wt% AMP + 20 wt% 1-MPZ Cyclic CO2 Loading Capacity1.75 mol CO2/L of solventHigher than 30 wt% MEA
1-MPZ + PZ Blends Energy Consumption~20% lower than MEA-
PZ + MPZ + DMPZ Blend CO2 Capacity & Absorption Rate>2x that of 7m MEA-

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

CO2 Absorption Rate Measurement using a Wetted-Wall Column

The rate of CO2 absorption into an amine solvent is a critical parameter for evaluating its performance. The wetted-wall column is a standard apparatus for such measurements, providing a well-defined gas-liquid contact area.

Apparatus:

  • A vertical glass or stainless steel column with a known internal diameter and length.

  • A system for introducing the liquid solvent at the top of the column to form a thin film on the inner wall.

  • A gas delivery system to introduce a CO2/N2 mixture at a controlled flow rate and composition from the bottom of the column in a counter-current flow to the liquid.

  • Temperature control for both the gas and liquid streams.

  • Gas analyzers to measure the CO2 concentration at the inlet and outlet of the column.

  • A liquid sampling port at the bottom of the column.

Procedure:

  • The amine solvent is prepared at the desired concentration.

  • The wetted-wall column and all associated lines are cleaned and dried.

  • The temperature of the system is stabilized to the desired experimental temperature (e.g., 40 °C).

  • The amine solution is pumped to the top of the column at a constant and known flow rate, allowing it to form a stable film on the column's inner surface.

  • A gas mixture with a known CO2 concentration (e.g., 15% CO2 in N2) is introduced at the bottom of the column at a controlled flow rate.

  • The system is allowed to reach a steady state, which is typically confirmed by stable outlet gas concentrations.

  • The CO2 concentrations in the inlet and outlet gas streams are measured using gas analyzers.

  • Liquid samples are collected from the outlet to determine the CO2 loading.

  • The CO2 absorption rate is then calculated based on the change in CO2 concentration in the gas phase and the known gas flow rate and interfacial area.

Determination of CO2 Loading Capacity

The CO2 loading capacity of a solvent is the amount of CO2 that can be absorbed per unit amount of solvent.

Apparatus:

  • A gas-liquid equilibrium apparatus, which typically consists of a thermostated reactor vessel equipped with a stirrer.

  • A gas supply system for CO2 and a carrier gas (e.g., N2).

  • Pressure and temperature sensors.

  • A method for analyzing the CO2 concentration in the liquid phase, such as titration or a Total Organic Carbon (TOC) analyzer.

Procedure:

  • A known volume and concentration of the amine solvent are placed in the reactor vessel.

  • The vessel is sealed and brought to the desired temperature (e.g., 40 °C).

  • A gas stream with a known partial pressure of CO2 is bubbled through the solvent with vigorous stirring to ensure good gas-liquid contact.

  • The system is allowed to reach equilibrium, which is indicated by no further change in the pressure of the system.

  • A liquid sample is carefully withdrawn from the reactor.

  • The amount of CO2 absorbed in the liquid sample is determined using a suitable analytical method. For instance, titration with a standard acid can be used to determine the amount of amine that has reacted with CO2.

  • The CO2 loading is then calculated as moles of CO2 per mole of amine.

Measurement of Solvent Regeneration Energy

The energy required to regenerate the CO2-rich solvent is a key economic factor in the carbon capture process. This is typically measured in a laboratory-scale desorption setup.

Apparatus:

  • A reboiler or a heated desorption column.

  • A condenser to cool the overhead vapor and separate the CO2 and water.

  • A means to measure the heat input to the reboiler (e.g., a power meter for an electric heater).

  • Temperature and pressure sensors throughout the system.

  • Gas and liquid flow meters.

  • A CO2 analyzer for the off-gas.

Procedure:

  • The CO2-rich solvent with a known loading is fed into the reboiler or the top of the desorption column.

  • Heat is supplied to the reboiler to raise the temperature of the solvent to its boiling point (e.g., 120 °C), causing the release of CO2 and water vapor.

  • The vapor stream from the top of the column is passed through a condenser to condense the water, which is then returned to the column as reflux.

  • The non-condensable gas, which is primarily CO2, is cooled, and its flow rate and composition are measured.

  • The lean solvent from the bottom of the reboiler is cooled and its CO2 loading is determined.

  • The regeneration energy is calculated as the sum of the sensible heat required to raise the solvent temperature, the heat of desorption for releasing CO2, and the heat of vaporization for the water vapor generated. This is typically expressed in GJ per ton of CO2 captured.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key experimental workflows and relationships.

Experimental_Workflow_CO2_Absorption cluster_prep Solvent Preparation cluster_absorption Absorption Phase cluster_analysis Analysis Prep Prepare Amine Solvent LiquidIn Lean Solvent Prep->LiquidIn WWC Wetted-Wall Column GasOut Outlet Gas WWC->GasOut LiquidOut Rich Solvent WWC->LiquidOut GasIn Inlet Gas (CO2/N2) GasIn->WWC GasAnalysis Gas Chromatography (CO2 Concentration) GasOut->GasAnalysis LiquidIn->WWC LiquidAnalysis Titration (CO2 Loading) LiquidOut->LiquidAnalysis Calc Calculate Absorption Rate & Capacity GasAnalysis->Calc LiquidAnalysis->Calc

Caption: Experimental workflow for determining CO2 absorption performance.

Regeneration_Process cluster_input Input cluster_regeneration Regeneration cluster_output Output RichSolvent CO2-Rich Solvent Stripper Stripping Column RichSolvent->Stripper Reboiler Reboiler (Heat Input) LeanSolvent Lean Solvent Reboiler->LeanSolvent Stripper->Reboiler Condenser Condenser Stripper->Condenser CO2_Out Pure CO2 Condenser->CO2_Out Water_Out Condensed Water Condenser->Water_Out Water_Out->Stripper Reflux

Caption: Schematic of the solvent regeneration process for CO2 release.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical ingredients is paramount. 1-Methylpiperazine is a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Controlling its purity and the levels of related impurities is a critical step in drug development and manufacturing. This guide provides a detailed comparison of a validated Gas Chromatography (GC) method for the determination of this compound and its related impurities against other analytical techniques, supported by experimental data and protocols.

Performance Comparison of Analytical Methods

A simple and cost-effective Gas Chromatography with Flame Ionization Detection (GC-FID) method has been developed and validated for the quantitative determination of this compound and related substances like piperazine (B1678402) and 1-ethylpiperazine (B41427) in pharmaceutical drug substances.[1][2] The following table summarizes the performance of this GC method and compares it with other potential analytical techniques.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Separation based on polarity, with detection by mass-to-charge ratio.
Specificity High for volatile and semi-volatile compounds. The method is specific for piperazine, this compound, and 1-ethylpiperazine.[1][2]Good, but may require derivatization for compounds lacking a UV chromophore.Very high, provides molecular weight information for peak identification.
Linearity Range LOQ to 200% of the permitted maximum level of the impurity.[2]Typically wide, but dependent on detector response.Wide dynamic range.
Correlation Coefficient (r) >0.999[3]Typically >0.999Typically >0.999
Accuracy (% Recovery) Typically 98-102%Typically 98-102%Typically 98-102%
Precision (%RSD) <5%<2%<5%
Limit of Detection (LOD) Sufficient for impurity profiling in drug substances.[2]Method dependent, can be very low with appropriate detectors.Very low, often in the pg to fg range.
Limit of Quantitation (LOQ) Sufficient for impurity profiling in drug substances.[2]Method dependent, can be very low with appropriate detectors.Very low, often in the pg to fg range.
Typical Run Time ~15 minutes[1]15-30 minutes10-20 minutes
Advantages Robust, reliable, and cost-effective for volatile amines.[2]Wide applicability, high precision.High sensitivity and specificity.
Disadvantages Limited to thermally stable and volatile compounds.May require derivatization for compounds without a chromophore, higher solvent consumption.Higher equipment cost and complexity.

Experimental Protocol: Validated GC-FID Method

This section details the experimental methodology for the determination of this compound and its related impurities.[1][2]

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m length x 0.53 mm internal diameter, 1.0 µm film thickness.[1][2]

2. Reagents and Materials:

  • Methanol (as diluent)[1][2]

  • Helium (carrier gas)[1][2]

  • Hydrogen (for FID)

  • Compressed Air (for FID)

  • Reference standards for this compound, piperazine, and 1-ethylpiperazine.

3. Chromatographic Conditions:

  • Injector Temperature: 250°C[1][2]

  • Detector Temperature: 260°C[1][2]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 10 minutes.[1][2]

    • Ramp: Increase to 260°C at a rate of 35°C/minute.[1][2]

    • Hold at 260°C for 2 minutes.[1][2]

  • Carrier Gas (Helium) Flow Rate: 2.0 mL/minute[1][2]

  • Injection Volume: 1.0 µL[1][2]

  • Split Ratio: 1:5[2]

4. Standard and Sample Preparation:

  • Diluent: Methanol[1][2]

  • Standard Solution: Prepare a stock solution of this compound and its potential impurities (e.g., piperazine, 1-ethylpiperazine) in the diluent. Further dilute to the desired concentration (e.g., 100 µg/mL).[2]

  • Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to achieve a target concentration (e.g., 1000 µg/mL).[2]

5. Method Validation Parameters: The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability.[1][2]

  • Specificity: Assessed by injecting a blend of this compound, related impurities, and the drug substance to ensure no interference.[2]

  • Linearity: Evaluated at a minimum of five concentration levels, ranging from the LOQ to 200% of the analyte concentration.[2]

  • Accuracy: Determined by spiking the drug substance with known amounts of impurities at three different concentration levels in triplicate.[2]

  • Precision:

    • Repeatability (Intra-day): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day): Analysis on different days with different analysts and/or equipment.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate, oven temperature) was evaluated.[1][2]

GC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the GC method for this compound and its related impurities.

GC_Validation_Workflow start Method Development system_suitability System Suitability start->system_suitability Define SST Criteria specificity Specificity (No Interference) linearity Linearity (Correlation Coefficient) specificity->linearity lod_loq LOD & LOQ (Sensitivity) linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (% RSD) accuracy->precision robustness Robustness (Varying Parameters) precision->robustness validated_method Validated Method for Routine Use robustness->validated_method system_suitability->specificity

Caption: Workflow for the validation of the GC method.

Conclusion

The validated Gas Chromatography method provides a reliable, specific, and accurate means for the quantitative determination of this compound and its related impurities.[2] While other techniques like HPLC and LC-MS offer certain advantages in terms of applicability and sensitivity, the GC-FID method stands out for its cost-effectiveness and suitability for the routine analysis of these volatile compounds in pharmaceutical quality control.[2] The detailed experimental protocol and validation workflow presented in this guide offer a solid foundation for researchers and scientists to implement and adapt this method for their specific needs.

References

Assessing the Binding Affinity of 1-Methylpiperazine Derivatives to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1-methylpiperazine moiety is a prevalent scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the binding affinity of various this compound derivatives to their respective protein targets, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutics.

Data Presentation: Comparative Binding Affinity of this compound Derivatives

The following tables summarize the binding affinities (IC₅₀, Kᵢ, or Kₔ) of selected this compound derivatives against their primary protein targets. Lower values indicate higher binding potency.

Table 1: Binding Affinity of this compound Derivatives Targeting Protein Kinases

Compound/DerivativeTarget Protein(s)Binding AffinityAssay Type
Brigatinib (AP26113) ALKIC₅₀: 14 nMCellular Assay
EGFR (L858R/T790M)IC₅₀: 29 nMIn vitro Kinase Assay
ROS1IC₅₀: 18 nMCellular Assay
FLT3IC₅₀: 148 nMCellular Assay
AMG-900 Aurora AIC₅₀: 5 nMBiochemical Assay
Aurora BIC₅₀: 4 nMBiochemical Assay
Aurora CIC₅₀: 1 nMBiochemical Assay
Compound 27e Aurora AKₔ: 7.5 nMBiochemical Assay
Aurora BKₔ: 48 nMBiochemical Assay
FLT3Kₔ: 6.2 nMBiochemical Assay
FLT3-ITDKₔ: 38 nMBiochemical Assay
Compound 34f FLT3-ITDIC₅₀: 4 nMRecombinant Enzyme Assay
FLT3-D835YIC₅₀: 1 nMRecombinant Enzyme Assay

Table 2: Binding Affinity of this compound Derivatives Targeting Other Proteins

Compound/DerivativeTarget Protein(s)Binding AffinityAssay Type
N-methyl-piperazine Chalcone (Compound 2k) MAO-BIC₅₀: 0.71 µM, Kᵢ: 0.21 µMEnzyme Inhibition Assay
AChEIC₅₀: 8.10 µMEnzyme Inhibition Assay
N-methyl-piperazine Chalcone (Compound 2n) MAO-BIC₅₀: 1.11 µM, Kᵢ: 0.28 µMEnzyme Inhibition Assay
AChEIC₅₀: 4.32 µMEnzyme Inhibition Assay
PAPP (LY165163) 5-HT₁ₐ ReceptorHigh Affinity (qualitative)Radioligand Binding Assay

Experimental Protocols

Detailed methodologies for key experiments cited in the binding affinity tables are provided below.

Surface Plasmon Resonance (SPR) for Kinase Inhibitor Binding

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

  • Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ) for the interaction between a this compound derivative and its target kinase.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Purified recombinant kinase.

    • This compound derivative (analyte).

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Amine coupling kit (EDC, NHS, ethanolamine).

  • Procedure:

    • Surface Preparation: The sensor chip surface is activated using a mixture of EDC and NHS.

    • Ligand Immobilization: The purified kinase is diluted in the immobilization buffer and injected over the activated sensor surface. The protein is covalently coupled to the chip via primary amine groups. Any remaining active esters are deactivated with an injection of ethanolamine.

    • Analyte Injection: The this compound derivative is prepared in a series of concentrations in the running buffer. Each concentration is injected over the immobilized kinase surface for a defined association time, followed by a dissociation phase where only running buffer flows over the surface.

    • Surface Regeneration: A specific regeneration solution is injected to remove the bound analyte, preparing the surface for the next cycle.

    • Data Analysis: The binding response is measured in resonance units (RU). The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₔ, and Kₔ (Kₔ = kₔ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Objective: To determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Materials:

    • Isothermal titration calorimeter.

    • Purified target protein.

    • This compound derivative.

    • Dialysis buffer (ensure the buffer for the protein and ligand are identical).

  • Procedure:

    • Sample Preparation: The purified protein is dialyzed extensively against the chosen buffer. The this compound derivative is dissolved in the same dialysis buffer. The concentrations of both are determined accurately.

    • Instrument Setup: The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand solution. The system is allowed to equilibrate to the desired temperature.

    • Titration: A series of small injections of the ligand are made into the sample cell. The heat change associated with each injection is measured.

    • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine n, Kₐ, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

  • Objective: To determine the binding affinity (Kₔ or IC₅₀) of this compound derivatives.

  • Materials:

    • Fluorescence plate reader with polarization filters.

    • Fluorescently labeled tracer (a ligand with known affinity for the target).

    • Purified target protein.

    • Unlabeled this compound derivative (competitor).

    • Assay buffer.

    • Microplates (e.g., black, low-binding 384-well plates).

  • Procedure (Competition Assay):

    • Assay Setup: A fixed concentration of the target protein and the fluorescent tracer are added to the wells of the microplate. The concentrations are optimized to ensure a sufficient signal window between the free and bound tracer.

    • Competitor Addition: The unlabeled this compound derivative is added in a range of concentrations.

    • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

    • Measurement: The fluorescence polarization is measured for each well. As the concentration of the competitor increases, it displaces the fluorescent tracer from the protein, causing a decrease in polarization.

    • Data Analysis: The polarization values are plotted against the logarithm of the competitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the bound tracer.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: EGFR/ALK Signaling Pathway and Inhibition.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Protein Prepare & Purify Target Protein Immobilize Immobilize Target Protein Prep_Protein->Immobilize Prep_Ligand Prepare Ligand (this compound derivative) Bind Inject Ligand Series (Association/Dissociation) Prep_Ligand->Bind Prep_Buffers Prepare Buffers (Immobilization, Running) Activate Activate Sensor Chip (EDC/NHS) Prep_Buffers->Activate Prep_Buffers->Immobilize Prep_Buffers->Bind Regenerate Regenerate Surface Prep_Buffers->Regenerate Activate->Immobilize Immobilize->Bind Bind->Regenerate After each cycle Fit_Data Fit Sensorgram Data to Binding Model Bind->Fit_Data Regenerate->Bind Calculate Calculate ka, kd, KD Fit_Data->Calculate

Caption: Surface Plasmon Resonance (SPR) Workflow.

A Head-to-Head Comparison of 1-Methylpiperazine and Other Heterocyclic Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and catalysts is paramount to the success of synthetic endeavors. This guide provides a detailed, data-driven comparison of 1-Methylpiperazine with other common heterocyclic compounds, namely piperidine (B6355638) and morpholine (B109124), in various organic synthesis applications. The following sections will delve into their respective performances as catalysts and building blocks, supported by experimental data and detailed protocols.

This compound, a cyclic diamine, is a versatile building block and catalyst in organic synthesis.[1] It is notably used in the pharmaceutical industry for the synthesis of various drugs, including sildenafil, cyclizine, and meclizine.[1][2] Its utility also extends to the preparation of chiral catalysts and as a reagent in the protection of aryl aldehydes.[1][3] This guide will compare its performance against two other widely used heterocyclic amines: piperidine, a common secondary amine catalyst, and morpholine, another secondary amine with an ether linkage.

Physicochemical Properties of this compound and Alternatives

A fundamental understanding of the physicochemical properties of these compounds is crucial as it influences their reactivity, solubility, and handling.

PropertyThis compoundPiperidineMorpholine
Molecular Formula C₅H₁₂N₂C₅H₁₁NC₄H₉NO
Molecular Weight 100.16 g/mol [4]85.15 g/mol 87.12 g/mol
Boiling Point 138 °C[5]106 °C129 °C
Density 0.903 g/mL at 25 °C[5]0.862 g/mL at 20 °C1.007 g/mL at 20 °C
pKa of Conjugate Acid 9.7 (and 5.3 for the second protonation)[6]11.1[2]8.4
Solubility Miscible with water[1]Miscible with waterMiscible with water

Catalytic Performance in Condensation Reactions

This compound, piperidine, and morpholine are frequently employed as basic catalysts in various condensation reactions, such as the Knoevenagel and Gewald reactions. Their performance, however, can vary significantly based on their basicity and steric hindrance.

Knoevenagel Condensation

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. A study comparing various cyclic secondary amines as catalysts for the condensation of 2-cyanoacetamide (B1669375) with benzaldehydes revealed that this compound (1MPZ) was a viable, albeit not the most effective, catalyst compared to piperidine. The study highlighted that 4-methylpiperidine (B120128) (4MPP) and hexamethyleneimine (B121469) (HME) were the most promising substitutes for piperidine, with reaction yields ranging from 14.2% to 92.6% depending on the substrates and catalyst used.[7] In many instances, the yields were in the 50-80% range.[7]

AldehydeActive Methylene CompoundCatalystYield (%)Reference
Benzaldehyde (B42025)2-CyanoacetamidePiperidine~50-80[7]
Benzaldehyde2-CyanoacetamideThis compound~14-92[7]
BenzaldehydeMalononitrile (B47326)Piperidine-
2-MethoxybenzaldehydeThiobarbituric acidPiperidine-[8]
Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry. Secondary amines are often used as catalysts in this reaction.

A study on the synthesis of 2-aminothiophenes via the Gewald reaction utilized an N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber (P-PANF) as a heterogeneous catalyst.[9] This catalyst proved to be highly efficient, affording yields of 65–91% with a low catalyst loading of 8.0 mol%.[9] The catalyst was also recyclable for up to 10 cycles with minimal loss of activity.[9] The tertiary amine groups on the catalyst act as Brønsted bases, facilitating the reaction.[9]

While this demonstrates the effectiveness of a this compound-based catalyst, a direct comparison with piperidine and morpholine under the same conditions is not provided in the study. The general protocol for the Gewald reaction often involves secondary amines like morpholine or piperidine as catalysts.[10]

Carbonyl CompoundActivated NitrileCatalystYield (%)Reference
Various ketones/aldehydesVarious activated nitrilesN-Methylpiperazine-functionalized polyacrylonitrile fiber65-91[9]
Ketone/Aldehydeα-CyanoesterMorpholine/Piperidine-[10][11]

Quantitative yield comparisons for the Gewald reaction using this compound, piperidine, and morpholine as homogenous catalysts under the same reaction conditions were not found in the searched literature.

Application as a Building Block: The Synthesis of Sildenafil

This compound is a critical structural component in numerous pharmaceuticals. A prominent example is its use in the synthesis of Sildenafil (Viagra). In the final step of the synthesis, this compound is coupled with a chlorosulfonyl derivative of the pyrazolopyrimidinone (B8486647) core.[12]

Sildenafil_Synthesis Pyrazolopyrimidinone Pyrazolopyrimidinone Intermediate Chlorosulfonylation Chlorosulfonylation Pyrazolopyrimidinone->Chlorosulfonylation Chlorosulfonyl_Derivative Chlorosulfonyl Derivative Chlorosulfonylation->Chlorosulfonyl_Derivative Coupling Coupling Reaction Chlorosulfonyl_Derivative->Coupling Methylpiperazine This compound Methylpiperazine->Coupling Sildenafil Sildenafil Coupling->Sildenafil

Caption: Final step in the synthesis of Sildenafil involving this compound.

Experimental Protocols

General Experimental Workflow for Knoevenagel Condensation

Knoevenagel_Workflow start Start reactants Combine Aldehyde/Ketone, Active Methylene Compound, and Solvent start->reactants catalyst Add Catalytic Amount of This compound/Piperidine/Morpholine reactants->catalyst reaction Stir at Appropriate Temperature (Room Temp to Reflux) catalyst->reaction monitoring Monitor Reaction Progress by TLC reaction->monitoring workup Reaction Work-up (Cooling, Filtration, or Solvent Evaporation) monitoring->workup Reaction Complete purification Purify Crude Product (Recrystallization or Column Chromatography) workup->purification end End purification->end

Caption: A generalized experimental workflow for the Knoevenagel condensation.

Protocol for Piperidine-Catalyzed Knoevenagel Condensation with Benzaldehyde and Malononitrile:

  • Materials: Benzaldehyde, malononitrile, piperidine, ethanol (B145695), standard laboratory glassware, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, a precipitate of the product, 2-benzylidenemalononitrile, will form.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The product can be further purified by recrystallization from ethanol if necessary.

General Experimental Workflow for the Gewald Reaction

Gewald_Workflow start Start reactants Combine Carbonyl Compound, Active Methylene Compound, Elemental Sulfur, and Solvent start->reactants catalyst Add Base Catalyst (e.g., Morpholine, Piperidine) reactants->catalyst reaction Stir at Room Temperature or Heat (e.g., 40-50 °C) catalyst->reaction monitoring Monitor Reaction Progress by TLC reaction->monitoring workup Reaction Work-up (Cooling, Filtration, or Solvent Evaporation) monitoring->workup Reaction Complete purification Purify Crude Product (Recrystallization or Column Chromatography) workup->purification end End purification->end

Caption: Generalized experimental workflow for the Gewald synthesis of 2-aminothiophenes.[10]

General One-Pot Protocol for Gewald Synthesis of 2-Aminothiophenes: [10]

  • Materials: Carbonyl compound (e.g., ketone or aldehyde), active methylene compound (e.g., malononitrile or ethyl cyanoacetate), elemental sulfur, a suitable base (e.g., morpholine or piperidine), and a solvent (e.g., ethanol or methanol).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

    • Add a suitable solvent, such as ethanol or methanol (B129727) (20-30 mL).

    • Add the base (e.g., morpholine, 10-20 mol%).

    • Stir the reaction mixture at room temperature or heat to 40-50 °C.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Conclusion

This compound stands as a valuable heterocyclic compound in the organic chemist's toolkit, serving both as a crucial building block in the synthesis of complex molecules like pharmaceuticals and as a competent base catalyst. When compared to piperidine and morpholine, its catalytic efficacy can be context-dependent. In the Knoevenagel condensation, while viable, it may be outperformed by piperidine and its derivatives. In the Gewald reaction, a functionalized version of this compound has demonstrated high efficiency, suggesting its potential in heterogeneous catalysis. The choice between these heterocyclic amines will ultimately depend on the specific reaction, desired outcome, and reaction conditions. For applications requiring a nucleophilic amine as a structural component, this compound's prevalence in bioactive molecules underscores its significance. In contrast, for purely catalytic purposes, the stronger basicity of piperidine may be advantageous in certain transformations. Morpholine, with its intermediate basicity, offers another alternative that can be explored to optimize reaction outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Methylpiperazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 1-Methylpiperazine, a versatile building block in organic synthesis, requires careful management due to its hazardous properties, including being a flammable liquid and vapor, causing severe skin burns and eye damage, and being harmful if swallowed, in contact with skin, or if inhaled.[1][2] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All operations should be conducted in a well-ventilated area or under a chemical fume hood.[3]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.To prevent skin contact, which can cause severe burns and absorption of the harmful substance.[4]
Eye/Face Protection Chemical safety goggles and a face shield (8-inch minimum).To protect against splashes and vapors that can cause serious eye damage.[4]
Skin and Body Protection Flame-retardant and antistatic protective clothing.To shield skin from accidental contact and protect against fire hazards.[5]
Respiratory Protection Use a self-contained breathing apparatus (SCBA) or a respirator with an appropriate cartridge in case of insufficient ventilation or for spill cleanup.To prevent inhalation of harmful or fatal vapors.[1][6]
Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous waste and in strict accordance with all federal, state, and local regulations.[1][6] Do not allow the chemical or its washings to enter drains or sewer systems.[1]

1. Waste Collection:

  • Collect surplus and non-recyclable this compound in a designated, properly labeled, and securely sealed container.[4]

  • The container should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2]

2. Approved Disposal Methods:

  • The preferred method of disposal is through a licensed disposal company.[4]

  • Incineration: A common and effective method is to burn the chemical in a chemical incinerator equipped with an afterburner and a scrubber.[4]

  • Neutralization: Treatment at an approved facility may involve neutralization with a suitable dilute acid.[1]

3. Contaminated Material and Container Disposal:

  • All materials used to clean up spills (e.g., absorbent materials) must be collected and disposed of as hazardous waste.[5]

  • Empty containers are also considered hazardous as they may retain chemical residue and explosive vapors.[1][6]

  • Do not reuse containers. They should be punctured to prevent reuse and disposed of at an authorized landfill, or returned to the supplier if possible.[6]

  • Empty containers should be rinsed three times with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

Spill Response StepDetailed Action
1. Immediate Evacuation & Area Security Evacuate all non-essential personnel from the spill area and move upwind.[1] Remove all sources of ignition (e.g., open flames, sparks).[1][6]
2. Don Appropriate PPE Before attempting cleanup, ensure you are wearing the full PPE as detailed in the table above.
3. Containment For small spills, contain and absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[3][6] Do not use combustible materials.[5]
4. Collection Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[5]
5. Decontamination Decontaminate the spill area. A 5% solution of acetic acid followed by hot water can be used for cleaning floors and hard surfaces after the bulk of the material has been removed.[6] All cleaning materials must be disposed of as hazardous waste.[1]
6. Reporting Report any spills or uncontrolled discharges into watercourses to the appropriate regulatory body.[5]

Disposal Workflow

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Management start Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Protective Clothing, Respirator) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs ppe->spill storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles collect->storage disposal_company Transfer to a Licensed Disposal Company storage->disposal_company incineration Incineration with Afterburner & Scrubber disposal_company->incineration Primary Method neutralization Neutralization at an Approved Facility disposal_company->neutralization Alternative Method contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect with Non-Sparking Tools contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate dispose_spill_waste Dispose of Contaminated Material as Hazardous Waste decontaminate->dispose_spill_waste dispose_spill_waste->disposal_company

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 1-Methylpiperazine (CAS No. 109-01-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this hazardous chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is harmful if swallowed, inhaled, or in contact with skin and may cause an allergic skin reaction.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[4]To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[2]
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[5]To protect eyes and face from splashes.
Body Protection Complete suit protecting against chemicals; flame-retardant antistatic protective clothing.[2][6]To protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4] If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate filter (e.g., Filter type K) is required.[4][6]To prevent inhalation of harmful vapors.[3]

Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-ventilated laboratory. A chemical fume hood is required for procedures that may generate aerosols or vapors.[3][4]

  • Eye Wash Station: An accessible and operational eye wash station must be in the immediate vicinity of the handling area.[4]

  • Safety Shower: A safety shower should be readily available in case of significant skin contact.[4]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are crucial for maintaining a safe laboratory environment.

Step 1: Preparation

  • Ensure all required PPE is correctly worn before handling the chemical.[3]

  • Verify that the work area is clean, and all necessary equipment is within reach.

  • Confirm that the fume hood and other ventilation systems are functioning correctly.

Step 2: Handling

  • Weighing: If weighing the liquid, do so within a fume hood to minimize inhalation exposure.

  • Transferring/Dispensing: Use only non-sparking tools.[7][8] Ground and bond containers and receiving equipment to prevent static discharge.[7][8]

  • Preparing Solutions: When creating solutions, slowly add the this compound to the solvent to prevent splashing.

  • General Handling: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area.[1][7]

Step 3: Post-Handling

  • Decontaminate all work surfaces and equipment used.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]

  • Properly remove and dispose of contaminated PPE.

Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[2][5]

  • Keep the container tightly closed to prevent leakage and exposure to moisture as the substance is hygroscopic.[1][5]

  • Store away from heat, sparks, open flames, and other ignition sources.[5][7]

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

First Aid Measures

Immediate action is critical in the event of exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[5][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.[5][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][5]

Disposal Plan: Step-by-Step Protocol

The disposal of this compound and contaminated materials must be managed carefully to prevent environmental contamination.

Step 1: Waste Collection

  • Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent paper), in a designated, properly labeled, and sealed container for hazardous waste.

Step 2: Waste Storage

  • Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

Step 3: Waste Disposal

  • Dispose of the chemical waste through a licensed disposal company.[2]

  • One approved method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not allow the product to enter drains.[2][5]

  • Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned or destroyed.[7]

Spill Response Workflow

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert assess Assess Spill Size and Risk alert->assess is_major Major Spill? assess->is_major don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) control_spill Control and Contain Spill don_ppe->control_spill absorb Absorb with Inert Material (e.g., vermiculite, dry sand) control_spill->absorb collect Collect Absorbed Material into a Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area (e.g., with 5% acetic acid solution) collect->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose remove_ppe Remove and Dispose of Contaminated PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash document Document the Incident wash->document end_procedure End of Procedure document->end_procedure is_major->don_ppe No (Minor Spill) contact_ehs Contact Emergency Services / EH&S and Secure the Area is_major->contact_ehs Yes contact_ehs->end_procedure

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperazine
Reactant of Route 2
1-Methylpiperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.